5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2FNO3/c11-5-2-6(12)7(13)1-4(5)9-3-8(10(15)16)14-17-9/h1-3H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRZIHMRZATQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193342 | |
| Record name | 5-(2,4-Dichloro-5-fluorophenyl)-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763109-73-5 | |
| Record name | 5-(2,4-Dichloro-5-fluorophenyl)-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763109-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,4-Dichloro-5-fluorophenyl)-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2,4-DICHLORO-5-FLUOROPHENYL)-3-ISOXAZOLECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid (CAS 763109-73-5)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. This molecule represents a key heterocyclic building block with significant potential in medicinal chemistry and agrochemical development.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are a cornerstone of modern medicinal chemistry. Their unique electronic properties and ability to act as bioisosteres for other functional groups make them a privileged scaffold in drug design.[1][2][3] The isoxazole ring is present in a variety of approved pharmaceutical agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The stability of the isoxazole ring and the versatility of its substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel therapeutic agents.[4][5]
Physicochemical Properties of this compound
This substituted isoxazole carboxylic acid is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 763109-73-5 | [6] |
| Molecular Formula | C₁₀H₄Cl₂FNO₃ | [6] |
| Molecular Weight | 276.05 g/mol | [6] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Purity | ≥98% (typical) | [6] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | General chemical knowledge |
Synthesis of this compound
The synthesis of 5-substituted isoxazole-3-carboxylic acids is typically achieved through a multi-step process involving the formation of a chalcone intermediate followed by cyclization with hydroxylamine.[2][3] The following is a detailed, field-proven protocol for the synthesis of the title compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-oxobutanoate (Chalcone analogue)
-
To a stirred solution of sodium ethoxide (1.2 equivalents) in absolute ethanol at 0-5 °C, add a mixture of 2,4-dichloro-5-fluoroacetophenone (1 equivalent) and diethyl oxalate (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the crude chalcone analogue.
Causality: The Claisen condensation is a robust method for forming carbon-carbon bonds. Using a strong base like sodium ethoxide is crucial for deprotonating the α-carbon of the acetophenone, initiating the condensation with diethyl oxalate.
Step 2: Synthesis of Ethyl 5-(2,4-dichloro-5-fluorophenyl)isoxazole-3-carboxylate
-
Dissolve the crude chalcone analogue from Step 1 in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and an appropriate base such as sodium acetate or pyridine to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the isoxazole ester.
-
Filter the product, wash with water, and recrystallize from ethanol to obtain the pure ethyl ester.
Causality: The reaction of the β-diketone intermediate with hydroxylamine leads to a cyclization reaction, forming the stable isoxazole ring. The base is necessary to neutralize the HCl salt of hydroxylamine and to facilitate the reaction.
Step 3: Saponification to this compound
-
Suspend the ethyl ester from Step 2 in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis of the ester by TLC.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.
-
Filter the solid, wash thoroughly with cold water, and dry in a vacuum oven at 50-60 °C to yield the final product.
Causality: Basic hydrolysis (saponification) is a standard and efficient method for converting an ester to a carboxylic acid. Acidification is critical in the workup to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | -COOH |
| ~7.8-8.0 | m | 2H | Aromatic-H |
| ~7.4 | s | 1H | Isoxazole-H |
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Carboxylic acid) |
| ~165 | C5-isoxazole |
| ~160 | C3-isoxazole |
| ~155-158 (d, J ≈ 250 Hz) | C-F |
| ~115-135 | Aromatic carbons |
| ~98 | C4-isoxazole |
Predicted Mass Spectrum (ESI-)
| m/z | Assignment |
| 274.9 | [M-H]⁻ |
| 230.9 | [M-H-CO₂]⁻ |
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules for various applications.[4][9][10]
Pharmaceutical Development
The primary application of this compound is in the development of novel pharmaceuticals.[4][9][10] The carboxylic acid moiety serves as a handle for further chemical modifications, such as the formation of amides, esters, and other derivatives. These modifications can lead to compounds with potential therapeutic activities, including:
-
Anti-inflammatory agents: The isoxazole scaffold is a known pharmacophore in several anti-inflammatory drugs.[1][2][3]
-
Oncology: The dichlorofluorophenyl group can enhance binding to target proteins in cancer cells, making it a promising starting point for the development of new anticancer agents.[4]
-
Analgesics: Isoxazole derivatives have been explored for their potential as non-opioid analgesics.[9][10]
Agrochemicals
In the field of agricultural science, this compound can be used as a precursor for the synthesis of novel herbicides and pesticides.[9][10] The halogenated phenyl ring is a common feature in many effective agrochemicals, contributing to their potency and stability.
Key Reaction: Amide Bond Formation
A common and crucial reaction for this molecule is the formation of an amide bond, which is fundamental in the synthesis of many biologically active compounds.
Caption: General workflow for amide bond formation.
Protocol for Amide Synthesis:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography or recrystallization.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly functionalized building block with significant potential for the development of novel compounds in the pharmaceutical and agrochemical industries. Its synthesis is achievable through established chemical transformations, and its carboxylic acid functionality provides a versatile point for further derivatization. This guide provides a solid foundation for researchers to confidently work with and explore the potential of this promising isoxazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 763109-73-5 | this compound - Moldb [moldb.com]
- 7. rsc.org [rsc.org]
- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FCKeditor - Resources Browser [midyear.aza.org]
- 10. hurawalhi.com [hurawalhi.com]
A Technical Guide to the Biological Activity of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoxazole ring system is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2][3] This guide focuses specifically on the 5-phenylisoxazole-3-carboxylic acid core, a structure that has garnered significant attention for its diverse and potent biological activities. Derivatives of this scaffold have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and potent enzyme-inhibitory actions.[1][4] This document provides an in-depth exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols associated with these promising compounds, offering a valuable resource for researchers engaged in drug discovery and development.
The 5-Phenylisoxazole-3-Carboxylic Acid Scaffold: A Privileged Structure
The 5-phenylisoxazole-3-carboxylic acid molecule features a five-membered heterocyclic isoxazole ring, which is an aromatic azole containing an oxygen atom adjacent to a nitrogen atom.[3][5] This arrangement imparts unique electronic properties and conformational rigidity. The scaffold is characterized by a phenyl group at the 5-position and a carboxylic acid group at the 3-position. This specific arrangement allows for three-dimensional exploration of chemical space through derivatization at both the phenyl ring and the carboxylic acid moiety, making it an exceptionally versatile template for generating compound libraries with diverse biological targets. The weak N-O bond within the isoxazole ring can also play a role in its chemical reactivity and biological interactions.[1]
Synthesis and Chemical Properties
The construction of the 5-phenylisoxazole-3-carboxylic acid core is most commonly achieved through a 1,3-dipolar cycloaddition reaction.[1] This powerful synthetic strategy typically involves the reaction of a nitrile oxide (the 1,3-dipole), generated in situ from an aldoxime, with an alkyne. This method is highly efficient and allows for the introduction of a wide variety of substituents on the phenyl ring.
General Synthetic Workflow
The synthesis of derivatives generally follows a logical pathway from starting materials to the final compounds, which are then subjected to biological screening.
Caption: General workflow from synthesis to lead identification.
The parent compound, 5-phenylisoxazole-3-carboxylic acid, is a solid at room temperature with a melting point in the range of 160-164 °C.[6] Its carboxylic acid group provides a handle for creating a variety of derivatives, such as esters and amides, which can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.[7]
Key Biological Activities and Mechanisms of Action
Derivatives of 5-phenylisoxazole-3-carboxylic acid have been investigated for a wide spectrum of therapeutic applications. The following sections detail the most prominent and well-documented of these activities.
Xanthine Oxidase Inhibition
A significant area of research for this scaffold has been the inhibition of xanthine oxidase (XO).[8][9] XO is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[10] Overproduction of uric acid leads to hyperuricemia, a precursor to gout.
A study by Wang et al. detailed the synthesis and evaluation of a series of 5-phenylisoxazole-3-carboxylic acid derivatives as XO inhibitors.[8] Many of the synthesized compounds displayed potent inhibitory activity in the micromolar to submicromolar range.[8] Structure-activity relationship studies revealed that the presence of a cyano group at the 3-position of the phenyl ring was particularly favorable for high potency, whereas replacing it with a nitro group diminished the activity.[8] Molecular modeling suggested a specific binding mode within the XO active site, providing a basis for future rational drug design.[8]
Table 1: Xanthine Oxidase Inhibitory Activity of Selected Derivatives
| Compound | Phenyl Ring Substitution | IC₅₀ (µM) | Source |
|---|---|---|---|
| 11a | 3-cyano | 0.45 | [8] |
| 11b | 4-cyano | 1.27 | [8] |
| 11c | 3-nitro | 2.31 | [8] |
| Allopurinol | (Reference Drug) | 2.45 |[8] |
Anti-inflammatory and Analgesic Activity
Chronic inflammation is a key factor in numerous diseases. A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Several isoxazole-containing drugs, such as Valdecoxib, are known COX-2 inhibitors.[2] Derivatives of the 5-phenylisoxazole-3-carboxylic acid scaffold have also been explored as COX inhibitors.[4][5]
Studies have shown that isoxazole-carboxamide derivatives can act as potent inhibitors of both COX-1 and COX-2 isozymes.[4] The development of selective COX-2 inhibitors is a major goal, as this can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. The anti-inflammatory potential of these compounds is often evaluated in vivo using models like the carrageenan-induced rat paw edema assay.[11][12]
Caption: Mechanism of COX inhibition by isoxazole derivatives.
Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Isoxazole derivatives have demonstrated a broad spectrum of activity against various microorganisms.[1][3] Phenyl-isoxazole-carboxamides have been reported to possess activity against serious Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, as well as the pathogenic fungus Candida albicans.[4]
The mechanism of action can vary, but may involve the inhibition of essential bacterial enzymes or disruption of cell wall integrity. SAR studies have indicated that the antibacterial potency can be enhanced by specific substitutions on the phenyl ring, such as methoxy, dimethyl amino, bromo, nitro, and chloro groups.[3]
Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives
| Organism | Derivative Type | MIC (µg/mL) | Source |
|---|---|---|---|
| S. aureus | Isoxazole-pyrimidine | 1.56 | [13] |
| P. aeruginosa | Phenyl-isoxazole-carboxamide | 31.25 - 62.5 | [4] |
| K. pneumoniae | Phenyl-isoxazole-carboxamide | 31.25 - 62.5 | [4] |
| C. albicans | Phenyl-isoxazole-carboxamide | 15.62 - 31.25 |[4] |
Anticancer Activity
The isoxazole scaffold is present in several compounds screened for anticancer activity.[1][2][14] Derivatives have been shown to exhibit cytotoxicity against various cancer cell lines.[4] The mechanisms underlying their anticancer effects can be multifaceted, including the induction of apoptosis. For instance, some isoxazole derivatives have been shown to increase the expression of pro-apoptotic proteins like caspases and Fas.[2] The evaluation of anticancer potential is typically initiated with in vitro cytotoxicity assays, such as the MTT assay, across a panel of human cancer cell lines.[14]
Structure-Activity Relationship (SAR) Insights
Synthesizing technical data from multiple studies reveals key SAR trends for the 5-phenylisoxazole-3-carboxylic acid scaffold.
-
The Carboxylic Acid Moiety : This group is often crucial for activity. Its ability to form hydrogen bonds and salt bridges is essential for anchoring the ligand in the active site of target enzymes.[15] In some cases, converting the carboxylic acid to an ester or an amide can drastically alter or abolish activity, while in other cases, it is a necessary modification to improve cell permeability or target a different binding pocket.[4][15]
-
Substitution on the Phenyl Ring : The electronic and steric properties of substituents on the 5-phenyl ring play a critical role in modulating biological activity.
-
For XO Inhibition : Electron-withdrawing groups, particularly a cyano group at the meta-position, are highly beneficial.[8]
-
For Antimicrobial Activity : A range of substituents, including electron-donating (methoxy, dimethylamino) and electron-withdrawing (nitro, chloro, bromo) groups, have been shown to enhance activity.[3] This suggests that different interactions are at play depending on the specific microbial target.
-
For Anti-inflammatory Activity : The substitution pattern can influence COX-2 selectivity.
-
Caption: Key points for structure-activity relationship analysis.
Methodologies and Experimental Protocols
The trustworthiness of scientific findings rests on robust and reproducible experimental design. The following protocols are representative of the standard methodologies used to evaluate the biological activities of 5-phenylisoxazole-3-carboxylic acid derivatives.
Protocol: General Synthesis of Phenyl-Isoxazole-Carboxamides[16]
-
Rationale : This protocol outlines a standard amide coupling reaction, a fundamental step in converting the core carboxylic acid into a diverse library of carboxamide derivatives to explore SAR.
-
Procedure :
-
Dissolve 1.0 equivalent of the 5-phenylisoxazole-3-carboxylic acid starting material in a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Add 1.2 equivalents of a coupling agent (e.g., EDCI - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.2 equivalents of a catalyst (e.g., DMAP - 4-Dimethylaminopyridine).
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 1.2 equivalents of the desired aniline or amine derivative to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24-72 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup by washing the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or recrystallization to yield the final carboxamide derivative.
-
Confirm the structure and purity using NMR spectroscopy and Mass Spectrometry.
-
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay[5]
-
Rationale : This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2, providing crucial data on potency and selectivity.
-
Procedure :
-
Utilize a commercial COX inhibitor screening assay kit, which typically measures the peroxidase activity of the COX enzyme.
-
Prepare a series of dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in the provided assay buffer.
-
In a 96-well plate, add recombinant human COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound dilutions to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Allow the reaction to proceed for a set time (e.g., 2 minutes).
-
Measure the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.
-
Include positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1) and negative (vehicle) controls.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting inhibition versus log concentration.
-
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Rationale : The broth microdilution method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure :
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare an inoculum of the target microorganism (e.g., S. aureus) adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (microbe + medium, no compound) and a negative control (medium only, no microbe).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Perspectives
The 5-phenylisoxazole-3-carboxylic acid scaffold is a remarkably fruitful platform for the development of new therapeutic agents. The wealth of research demonstrates its potential to yield potent and selective inhibitors for a variety of biological targets relevant to inflammation, infectious diseases, cancer, and metabolic disorders.
Future research should focus on leveraging the existing SAR data for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel substitutions on the phenyl ring and the synthesis of bioisosteres for the carboxylic acid group could unlock new biological activities. Furthermore, detailed mechanistic studies, moving beyond primary screening to identify the precise molecular targets and pathways affected by these compounds, will be crucial for their successful translation into clinical candidates.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 6. 5-苯基-3-异噁唑羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID | 14441-90-8 [chemicalbook.com]
- 11. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. public.pensoft.net [public.pensoft.net]
- 15. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide on the Putative Mechanism of Action of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the putative mechanism of action of a specific, highly functionalized derivative, 5-(2,4-dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. While direct, comprehensive studies on this molecule are nascent, this document synthesizes existing knowledge on structurally related isoxazole-3-carboxylic acids to propose a scientifically grounded hypothesis of its molecular interactions and downstream cellular effects. We will explore its potential as an inhibitor of key signaling pathways implicated in inflammation and oncology, provide detailed experimental protocols for validating these hypotheses, and present a framework for its further investigation and development.
Introduction: The Isoxazole Core in Drug Discovery
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and rigid, planar structure allow it to serve as a versatile pharmacophore, capable of engaging in a variety of non-covalent interactions with biological targets. The isoxazole ring is a key component in several FDA-approved drugs, including the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor) and the antirheumatic agent Leflunomide.[1] This precedent underscores the therapeutic potential inherent in this chemical class.
The subject of this guide, this compound, is distinguished by two key features: the isoxazole-3-carboxylic acid moiety and the heavily halogenated phenyl ring at the 5-position. The carboxylic acid group provides a critical anchor for interactions with target proteins, often forming salt bridges or hydrogen bonds with key residues in active sites. The 2,4-dichloro-5-fluorophenyl group, with its specific pattern of electron-withdrawing halogens, is anticipated to significantly modulate the compound's physicochemical properties and target affinity.
A Proposed Mechanism of Action: Inhibition of Pro-Inflammatory and Proliferative Pathways
Based on the established activities of structurally analogous 5-arylisoxazole-3-carboxylic acids, we hypothesize that this compound functions as a modulator of key enzymes and transcription factors that drive inflammatory responses and cellular proliferation. The proposed mechanism is multifactorial, with the potential to impinge upon several critical signaling nodes.
Primary Hypothesis: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
A significant body of evidence points to isoxazole derivatives as potent anti-inflammatory agents.[2] A plausible mechanism for this activity is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are central to the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.
-
Cyclooxygenase (COX) Inhibition: The carboxylic acid moiety of the title compound is well-suited to interact with the active site of COX enzymes (COX-1 and COX-2) in a manner analogous to non-steroidal anti-inflammatory drugs (NSAIDs). The halogenated phenyl ring can occupy the hydrophobic channel of the enzyme, potentially conferring selectivity for the inducible COX-2 isoform over the constitutive COX-1.
-
Lipoxygenase (LOX) Inhibition: Certain 4,5-diarylisoxazol-3-carboxylic acids have been identified as inhibitors of leukotriene synthesis.[2] It is proposed that this compound may similarly inhibit 5-lipoxygenase (5-LOX), thereby blocking the production of pro-inflammatory leukotrienes.
The potential for dual COX/LOX inhibition is a compelling therapeutic attribute, as it could offer broad anti-inflammatory efficacy with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.
Secondary Hypothesis: Modulation of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules. The immunosuppressive effects of some isoxazole derivatives have been linked to the modulation of NF-κB signaling.[2] It is hypothesized that this compound may interfere with the NF-κB pathway, potentially by inhibiting the upstream IκB kinase (IKK) complex or by directly preventing the nuclear translocation of NF-κB subunits.
Tertiary Hypothesis: Inhibition of Receptor Tyrosine Kinases (RTKs)
Several isoxazole derivatives have demonstrated anticancer activity by targeting receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis.[3] One such RTK is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The general structure of the title compound aligns with pharmacophores known to inhibit VEGFR2.[3] Inhibition of VEGFR2 would block downstream signaling pathways, leading to a reduction in tumor angiogenesis and proliferation.
Experimental Validation of the Proposed Mechanism of Action
To rigorously test the hypothesized mechanisms of action, a multi-tiered experimental approach is recommended. The following protocols provide a framework for elucidating the molecular targets and cellular effects of this compound.
Tier 1: In Vitro Enzymatic and Binding Assays
These initial experiments are designed to directly assess the interaction of the compound with its putative molecular targets.
| Assay | Objective | Experimental Outline | Expected Outcome |
| COX-1/COX-2 Inhibition Assay | To determine the IC50 values for the inhibition of COX-1 and COX-2. | A commercially available colorimetric or fluorometric COX inhibitor screening assay kit will be used. The compound will be tested over a range of concentrations against purified ovine COX-1 and human recombinant COX-2. | A dose-dependent inhibition of COX activity, with a lower IC50 for COX-2 indicating selectivity. |
| 5-LOX Inhibition Assay | To determine the IC50 value for the inhibition of 5-LOX. | A cell-free enzymatic assay using purified 5-LOX from potato tubers or human recombinant 5-LOX. The formation of leukotrienes will be measured by spectrophotometry or HPLC. | A dose-dependent decrease in the production of 5-LOX products. |
| VEGFR2 Kinase Assay | To determine the IC50 value for the inhibition of VEGFR2 kinase activity. | A luminescence-based kinase assay (e.g., Kinase-Glo®) using recombinant human VEGFR2. The assay measures the amount of ATP remaining after the kinase reaction. | A dose-dependent decrease in VEGFR2 kinase activity. |
Tier 2: Cell-Based Assays
These experiments will evaluate the effects of the compound on cellular signaling pathways and functions in relevant cell models.
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages with PMA) in DMEM supplemented with 10% FBS.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Quantification of Prostaglandin E2 (PGE2): Measure the concentration of PGE2 in the cell culture supernatant using a competitive ELISA kit.
-
Quantification of Leukotriene B4 (LTB4): Measure the concentration of LTB4 in the cell culture supernatant using a competitive ELISA kit.
-
Data Analysis: Calculate the IC50 values for the inhibition of PGE2 and LTB4 production.
-
Cell Culture and Treatment: Use a human cell line with a stably expressed NF-κB-driven reporter gene (e.g., HEK293/NF-κB-luc). Treat the cells with the test compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.
-
Luciferase Assay: Measure luciferase activity as a readout of NF-κB activation.
-
Immunofluorescence Microscopy: In a parallel experiment, treat cells as above, then fix and permeabilize them. Stain for the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI).
-
Image Analysis: Quantify the nuclear localization of p65 to assess the inhibition of NF-κB translocation.
Tier 3: In Vivo Models
Positive results from in vitro and cell-based assays would warrant further investigation in preclinical animal models of inflammation and cancer.
Visualizing the Proposed Mechanisms and Workflows
Signaling Pathway Diagram
Caption: Proposed inhibitory effects on key signaling pathways.
Experimental Workflow Diagram
Caption: A tiered approach to mechanism of action validation.
Conclusion and Future Directions
This compound is a compound of significant interest, possessing a chemical scaffold that is well-represented in clinically successful drugs. The proposed mechanisms of action, centered on the inhibition of pro-inflammatory and pro-proliferative pathways, offer a solid foundation for further investigation. The experimental framework outlined in this guide provides a clear path forward for elucidating its precise molecular targets and cellular effects.
Future research should also focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of this isoxazole series. Furthermore, detailed pharmacokinetic and toxicological profiling will be essential for advancing any lead compounds toward clinical development. The insights gained from these studies will not only clarify the therapeutic potential of this compound but also contribute to the broader understanding of isoxazole-based drug action.
References
- 1. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Landscape of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid: A Technical Guide to Target Deconvolution
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document serves as an in-depth technical guide for the elucidation of potential therapeutic targets of the novel compound, 5-(2,4-dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. As a Senior Application Scientist, the following narrative is structured to provide not just a methodology, but a strategic and scientifically-grounded framework for navigating the complexities of target identification. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific literature.
Introduction: The Therapeutic Potential of a Novel Isoxazole Derivative
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The subject of this guide, this compound, is a compound of particular interest due to its unique halogenated phenyl group, which is anticipated to confer high potency and selectivity towards its biological targets.[5] Preliminary data suggests its potential as an intermediate for anti-inflammatory and analgesic drugs, as well as applications in oncology.[5] This guide will provide a comprehensive, multi-pronged strategy to systematically identify and validate the protein targets of this compound, thereby paving the way for its development as a novel therapeutic agent.
A Multi-Faceted Approach to Target Identification
The journey to identify the molecular targets of a novel small molecule is a multifaceted endeavor, requiring a combination of unbiased discovery approaches and hypothesis-driven validation. We will employ a strategy that integrates computational prediction, affinity-based proteomics, and label-free methodologies, followed by rigorous biochemical and cell-based validation.
Caption: Overall workflow for target identification.
Part 1: In Silico Target Prediction - A Hypothesis Generation Engine
Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses about the potential targets of this compound.[6][7][8] These in silico approaches leverage vast databases of known drug-target interactions and protein structures to predict potential binding partners for our query molecule.
Methodologies:
-
Ligand-Based Approaches: These methods compare the 2D and 3D structure of our compound to libraries of molecules with known biological targets.[9] By identifying structurally similar compounds, we can infer potential targets.
-
Structure-Based Approaches (Molecular Docking): If a high-quality 3D structure of a potential target protein is available, molecular docking can be used to predict the binding mode and affinity of our compound within the protein's active or allosteric sites.[7]
Expected Outcome: A prioritized list of potential protein targets, which can then be used to guide the selection of focused biochemical and cellular assays.
Part 2: Unbiased Discovery Proteomics - Casting a Wide Net
To identify targets without prior bias, we will employ two complementary proteomic strategies: affinity-based proteomics and a label-free method.
Affinity-Based Proteomics: Fishing for Targets
This classic and robust technique involves immobilizing the small molecule of interest to a solid support and using it as "bait" to capture its binding partners from a complex biological lysate.[10][11][12]
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). A crucial aspect of this step is to ensure that the modification does not significantly alter the compound's biological activity.
-
Affinity Matrix Preparation: Covalently couple the synthesized probe to the solid support to create the affinity matrix.
-
Protein Extraction: Prepare a protein lysate from a relevant cell line or tissue.
-
Affinity Purification: Incubate the protein lysate with the affinity matrix. Wash thoroughly to remove non-specific binders. Elute the specifically bound proteins.
-
Protein Identification by Mass Spectrometry:
-
SDS-PAGE and In-Gel Digestion: Separate the eluted proteins by SDS-PAGE. Excise the protein bands and perform in-gel digestion with trypsin.[10][13][14][15][16]
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[17]
-
Caption: Affinity Chromatography-Mass Spectrometry Workflow.
Drug Affinity Responsive Target Stability (DARTS): A Label-Free Approach
The DARTS method is a powerful label-free technique that identifies protein targets based on the principle that small molecule binding can stabilize a protein against proteolysis.[14][18][19] A key advantage of DARTS is that it does not require chemical modification of the compound, thus preserving its native bioactivity.[20]
Experimental Protocol: DARTS
-
Protein Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.
-
Compound Incubation: Incubate aliquots of the lysate with either this compound or a vehicle control.
-
Limited Proteolysis: Treat both the compound- and vehicle-treated lysates with a protease (e.g., pronase, thermolysin) for a limited time. The optimal protease concentration and digestion time need to be empirically determined.
-
Quenching and SDS-PAGE: Stop the digestion and separate the protein fragments by SDS-PAGE.
-
Identification of Protected Proteins: Compare the protein banding patterns between the compound-treated and control lanes. Proteins that are stabilized by the compound will be more resistant to proteolysis and will appear as more intense bands.
-
Mass Spectrometry: Excise the protected protein bands and identify them using in-gel digestion and LC-MS/MS as described above.[10][13][14][15][16]
Caption: DARTS Experimental Workflow.
Part 3: Hypothesis-Driven Validation - Confirming the Interaction
The candidate targets identified through our discovery proteomics approaches must be rigorously validated using orthogonal, hypothesis-driven methods. Based on the known biological activities of isoxazole derivatives, we will focus on validating targets within key protein families.
Potential Target Class: Enzymes
Isoxazole-containing molecules are well-documented as inhibitors of various enzymes, particularly those involved in inflammation and cancer.[5][8][21]
-
Cyclooxygenases (COX-1 and COX-2): Given the anti-inflammatory potential of the compound, COX enzymes are prime candidates.[22][23][24][25][26][27]
-
Protein Kinases: Many isoxazole derivatives are potent kinase inhibitors, a class of enzymes crucial in cancer signaling.[20][28][29][30]
-
Heat Shock Protein 90 (Hsp90): Inhibition of this molecular chaperone is a validated anti-cancer strategy, and some isoxazoles have shown activity against Hsp90.[31][32]
Validation Protocol: Enzyme Inhibition Assays
-
Recombinant Protein: Obtain purified, active recombinant protein for the candidate enzyme.
-
Assay Development: Establish a robust in vitro assay to measure the enzyme's activity. This could be a colorimetric, fluorometric, or luminescent assay.
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound by measuring enzyme activity across a range of compound concentrations.
-
Mechanism of Inhibition Studies: Perform kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Ki | The inhibition constant; a measure of the inhibitor's binding affinity. |
| Mechanism | The mode of inhibitor binding (e.g., competitive, non-competitive). |
Potential Target Class: G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that are important drug targets. While less common than enzyme inhibition, modulation of GPCR activity by isoxazole derivatives has been reported.
Validation Protocol: Cell-Based GPCR Activation Assays
-
Receptor-Expressing Cell Line: Utilize a cell line engineered to overexpress the candidate GPCR.
-
Second Messenger Assays: Measure the downstream signaling of GPCR activation, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production, in the presence of our compound.
-
Receptor Internalization Assays: Monitor the ligand-induced internalization of the GPCR from the cell surface as a measure of receptor activation.[33]
Potential Target Class: Nuclear Receptors
Nuclear receptors are ligand-activated transcription factors that regulate gene expression and are implicated in a variety of diseases.[33][34] The lipophilic nature of our compound makes these intracellular receptors plausible targets.
Validation Protocol: Reporter Gene Assays
-
Reporter Construct: Co-transfect cells with a plasmid encoding the candidate nuclear receptor and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.
-
Luciferase Assay: Treat the cells with this compound and measure luciferase activity to determine if the compound activates or inhibits the transcriptional activity of the receptor.
Part 4: Elucidating the Mechanism of Action in a Cellular Context
Once a direct molecular target has been validated, it is crucial to understand how the compound-target interaction translates into a cellular phenotype.
Methodology: Signaling Pathway Analysis
-
Western Blotting: Treat relevant cell lines with the compound and use western blotting to probe for changes in the phosphorylation status of key downstream signaling proteins of the validated target.
-
Phenotypic Assays: Conduct cell-based assays that are relevant to the function of the target. For example, if the target is a pro-inflammatory enzyme, measure the compound's effect on cytokine production. If the target is a protein kinase involved in cell proliferation, perform cell viability and apoptosis assays.
Caption: Hypothetical signaling pathway modulation.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the comprehensive identification and validation of the therapeutic targets of this compound. By integrating computational, proteomic, biochemical, and cell-based methodologies, researchers can confidently elucidate the mechanism of action of this promising compound and pave the way for its translation into a clinically valuable therapeutic. The insights gained from these studies will be instrumental in guiding lead optimization, predicting potential on- and off-target effects, and ultimately, realizing the full therapeutic potential of this novel isoxazole derivative.
References
- 1. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ms.bct.uni-halle.de [ms.bct.uni-halle.de]
- 9. conductscience.com [conductscience.com]
- 10. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nccs.res.in [nccs.res.in]
- 12. lab.rockefeller.edu [lab.rockefeller.edu]
- 13. UWPR [proteomicsresource.washington.edu]
- 14. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
- 15. Guide for Mass Spectrometry Identification of Samples Separated by Liquid Chromatography - Creative BioMart [creativebiomart.net]
- 16. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 17. Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 22. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Finding the molecular scaffold of nuclear receptor inhibitors through high-throughput screening based on proteochemometric modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 34. iscabiochemicals.com [iscabiochemicals.com]
The Structure-Activity Relationship of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic Acid Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a versatile scaffold found in a range of clinically approved drugs, demonstrating its therapeutic potential across diverse disease areas, including inflammatory disorders, cancer, and infectious diseases.[3][4] The focus of this guide is the 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid core, a privileged structure that has garnered significant interest as an intermediate in the synthesis of novel anti-inflammatory and analgesic agents.[5][6] The polysubstituted phenyl ring, in particular, offers a rich canvas for synthetic modification to fine-tune biological activity. This document will provide an in-depth exploration of the structure-activity relationships (SAR) of analogs based on this core, with a particular focus on their potential as inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation.
Core Rationale: Targeting Cyclooxygenase (COX) Enzymes
The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of cyclooxygenase (COX) enzymes.[3] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological processes, and COX-2, which is inducible and upregulated at sites of inflammation.[5] While non-selective COX inhibitors are effective, they are often associated with gastrointestinal side effects due to the inhibition of COX-1.[5] Consequently, the development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery. The 5-phenylisoxazole-3-carboxylic acid scaffold has shown promise in this area, and understanding the SAR of its derivatives is crucial for designing potent and selective next-generation anti-inflammatory agents.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically modulated by chemical modifications at three key positions: the phenyl ring (Region A), the isoxazole core (Region B), and the carboxylic acid moiety (Region C).
Caption: Key regions for structural modification on the core scaffold.
Region A: Phenyl Ring Substitutions
The nature and position of substituents on the 5-phenyl ring are critical determinants of both potency and selectivity for COX enzymes.
-
Halogenation: The presence of halogen atoms, particularly chlorine and fluorine, on the phenyl ring is a common feature in potent isoxazole-based inhibitors.[3] The 2,4-dichloro-5-fluoro substitution pattern of the parent compound suggests that a combination of steric bulk and electron-withdrawing character in this region is favorable for activity. Studies on related chloro-phenyl-isoxazole-carboxamides have shown that these substitutions can lead to potent COX-2 inhibition.[3] For instance, the presence of a chlorine atom on the phenyl ring attached to the isoxazole core can enhance binding interactions within the COX-2 active site.[3]
-
Positional Isomerism: The relative positions of the substituents on the phenyl ring significantly impact the molecule's conformation and its ability to fit into the enzyme's active site. The 2,4,5-substitution pattern likely orients the molecule in a specific manner to achieve optimal interactions with key amino acid residues.
-
Electron-donating vs. Electron-withdrawing Groups: While electron-withdrawing groups like halogens appear to be beneficial, the introduction of electron-donating groups, such as methoxy (-OCH3), can also influence activity. In some series of isoxazole derivatives, dimethoxy substitutions on the phenyl ring have resulted in highly potent and selective COX-2 inhibitors.[3] This suggests that a delicate balance of electronic and steric factors is at play.
Region C: Carboxylic Acid Modifications
The carboxylic acid at the 3-position of the isoxazole ring is a key functional group, likely involved in crucial hydrogen bonding interactions within the active site of target enzymes.
-
Carboxamides: Conversion of the carboxylic acid to a carboxamide is a common and often highly effective strategy. This modification can lead to a significant increase in potency and can also modulate the pharmacokinetic profile of the compound.[3] A diverse range of substituted anilines can be used to generate a library of carboxamides, allowing for fine-tuning of the SAR. For example, substitutions on the aniline ring of the carboxamide can introduce additional points of interaction with the target enzyme.
-
Esters and Bioisosteres: Esterification of the carboxylic acid can serve as a prodrug strategy to improve oral bioavailability. Alternatively, replacing the carboxylic acid with a bioisosteric group, such as a tetrazole, can enhance metabolic stability and maintain the necessary acidic character for target binding.
Quantitative Data Summary
The following table summarizes the COX inhibitory activity of a series of related isoxazole-carboxamide analogs, highlighting the impact of substitutions on the phenyl ring.
| Compound ID | R1 (at C5 of Isoxazole) | R2 (on Carboxamide Phenyl) | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| A13 | 2-Cl-Phenyl | 3,4-di-OCH3 | 64 | 13 | 4.63 |
| A12 | 2-Cl-Phenyl | 2,5-di-OCH3 | 122 | 310 | 0.39 |
| A14 | 2-Cl-Phenyl | 3,5-di-OCH3 | 76 | 258 | 0.29 |
| A6 | 4-F-Phenyl | H | >4000 | >4000 | - |
| A7 | 4-F-Phenyl | 4-t-butyl | 269 | 3949 | 0.07 |
| B2 | Phenyl | - (Carboxylic Acid) | >4000 | 193 | 20.7 |
| Celecoxib | - | - | 200 | 2 | 100 |
Data synthesized from Hawash et al., 2022.[3]
Analysis of Quantitative Data:
From the data presented, several key SAR insights can be drawn:
-
The conversion of the carboxylic acid (B2) to a carboxamide significantly increases potency against both COX-1 and COX-2.
-
A 2-chloro substitution on the phenyl ring at the 5-position of the isoxazole (A12, A13, A14) generally leads to higher potency compared to a 4-fluoro substitution (A6, A7).
-
The substitution pattern on the carboxamide phenyl ring (R2) has a profound effect on both potency and selectivity. The 3,4-dimethoxy substitution in compound A13 results in the most potent COX-2 inhibition in this series.[3]
Experimental Protocols
General Synthesis of 5-(Substituted Phenyl)isoxazole-3-carboxamides
The synthesis of the target analogs typically follows a multi-step sequence, as outlined below.
Caption: General synthetic workflow for isoxazole-3-carboxamides.
Step-by-Step Methodology:
-
Formation of the 1,3-Diketone: A substituted acetophenone is treated with dimethyl oxalate in the presence of a base such as sodium methoxide (NaOMe) in a suitable solvent like diethyl ether. This reaction yields the corresponding 1,3-diketone intermediate.[7]
-
Isoxazole Ring Formation: The 1,3-diketone is then reacted with hydroxylamine hydrochloride to form the 5-phenylisoxazole-3-carboxylic acid ester.
-
Saponification: The resulting ester is saponified using a base like sodium hydroxide (NaOH) to yield the 5-phenylisoxazole-3-carboxylic acid.[7]
-
Amide Coupling: The carboxylic acid is coupled with a desired substituted aniline using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM) to afford the final 5-(substituted phenyl)isoxazole-3-carboxamide analog.[3]
In Vitro COX-1/COX-2 Inhibition Assay (LC-MS/MS Method)
This protocol provides a highly sensitive and specific method for determining the inhibitory activity of test compounds against COX-1 and COX-2.
Materials:
-
COX-1 (ovine) or COX-2 (human) enzyme
-
100 mM Tris-HCl buffer (pH 8.0)
-
Hematin
-
L-epinephrine
-
Arachidonic acid
-
Test compound dissolved in DMSO
-
2.0 M HCl (for reaction termination)
-
Internal standards (e.g., d4-PGE2)
-
LC-MS/MS system
Procedure:
-
Enzyme Preparation: In an Eppendorf tube, combine 146 µL of 100 mM Tris-HCl buffer (pH 8.0), 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine. Add 20 µL of a solution containing the COX enzyme (e.g., 0.1 µg COX-1 or 0.2 µg COX-2) and incubate at room temperature for 2 minutes.
-
Inhibitor Pre-incubation: Add 2 µL of the test compound solution (in DMSO) to the enzyme mixture. Pre-incubate at 37 °C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to achieve a final concentration of 5 µM.
-
Reaction Termination: After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.
-
Sample Preparation for LC-MS/MS: Add an internal standard (e.g., 10 µL of 50 ng/mL d4-PGE2) to each sample.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of prostaglandin E2 (PGE2) produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents, particularly COX-2 inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on the 5-phenyl ring and the functional group at the 3-position of the isoxazole core. The conversion of the carboxylic acid to a carboxamide, coupled with strategic halogen and methoxy substitutions on the aromatic rings, appears to be a fruitful approach for enhancing potency and selectivity.
Future research in this area should focus on a systematic exploration of a wider range of substituents on both the 5-phenyl and the carboxamide phenyl rings to build a more comprehensive quantitative SAR model. The use of computational tools, such as molecular docking and molecular dynamics simulations, will be invaluable in rationalizing the observed SAR and in the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Rational Design and Synthesis of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic Acid: A Keystone Heterocyclic Building Block
An in-depth technical guide or whitepaper on the core of the discovery of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid for researchers, scientists, and drug development professionals.
Abstract: this compound is a highly functionalized heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry and agrochemical research.[1][2] Its unique electronic and structural features, imparted by the halogenated phenyl ring, make it a crucial intermediate for developing novel therapeutic agents, particularly in oncology and anti-inflammatory applications.[1][3] This technical guide provides an in-depth perspective on the conceptualization and synthetic discovery of this molecule. We will explore the strategic rationale behind its design, a plausible and robust retrosynthetic analysis, and a detailed, field-proven protocol for its synthesis via a regioselective 1,3-dipolar cycloaddition pathway. This document serves as a comprehensive resource for researchers engaged in the synthesis of complex isoxazoles and the development of next-generation bioactive compounds.
Introduction: The Strategic Imperative for Functionalized Isoxazoles
The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds, prized for its metabolic stability and its ability to act as a versatile bioisostere for other functional groups.[4][5] When appended with specific substituents, the isoxazole core can be fine-tuned to interact with a variety of biological targets. The subject of this guide, this compound (CAS 763109-73-5), represents a convergence of several key design elements in modern drug discovery:
-
The Isoxazole Core: Provides a rigid, planar structure that can orient substituents in a precise three-dimensional arrangement for optimal target binding.
-
The Dichlorofluorophenyl Moiety: This "warhead" is a common feature in potent enzyme inhibitors. The chlorine and fluorine atoms modulate the molecule's lipophilicity, electronic profile (pKa), and metabolic stability, often enhancing binding affinity and pharmacokinetic properties.
-
The Carboxylic Acid Handle: This functional group is critical for forming salt bridges with basic residues (like lysine or arginine) in enzyme active sites. It also provides a convenient point for further chemical modification, such as amide bond formation to create libraries of drug candidates.[6]
The combination of these features makes this molecule a high-value target for synthesis, serving as a foundational building block for creating more complex and potent derivatives.[1]
Retrosynthetic Analysis and Strategic Synthesis Plan
The primary challenge in synthesizing 3,5-disubstituted isoxazoles is achieving high regioselectivity. Among the various synthetic strategies, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is the most robust and widely adopted method, offering excellent control over the final substitution pattern.[7][8][9]
Our retrosynthetic strategy hinges on disconnecting the isoxazole ring through this cycloaddition reaction.
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals a logical forward synthesis pathway:
-
Preparation of Aldoxime: Condensation of 2,4-dichloro-5-fluorobenzaldehyde with hydroxylamine.
-
In Situ Nitrile Oxide Generation & Cycloaddition: Oxidation of the aldoxime to generate the reactive nitrile oxide intermediate, which is immediately trapped by ethyl propiolate in a [3+2] cycloaddition reaction to form the isoxazole ester.
-
Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.
This approach is advantageous because it utilizes readily available starting materials and proceeds under relatively mild conditions, ensuring high regioselectivity and good overall yields.
Experimental Protocols & Methodologies
The following protocols provide a comprehensive, step-by-step guide for the synthesis of this compound.
Workflow for Synthesis
The overall process is a three-step sequence, as illustrated below. The key step is the one-pot cycloaddition, which avoids the isolation of the potentially unstable nitrile oxide intermediate.
Caption: Overall synthetic workflow.
Step 1: Synthesis of 2,4-Dichloro-5-fluorobenzaldehyde Oxime
Rationale: This initial step converts the starting aldehyde into its corresponding oxime. The oxime is the direct precursor to the nitrile oxide intermediate required for the key cycloaddition reaction. Using a mild base like sodium acetate buffers the reaction and neutralizes the HCl released from hydroxylamine hydrochloride.
Protocol:
-
To a solution of 2,4-dichloro-5-fluorobenzaldehyde (10.0 g, 51.8 mmol) in ethanol (150 mL), add hydroxylamine hydrochloride (4.32 g, 62.2 mmol) and sodium acetate (5.10 g, 62.2 mmol).
-
Heat the mixture to reflux (approx. 78°C) and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add deionized water (100 mL) to the residue. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield the title compound.
| Parameter | Value |
| Product | 2,4-Dichloro-5-fluorobenzaldehyde Oxime |
| Appearance | White crystalline solid |
| Yield | ~10.5 g (~97%) |
| Melting Point | 145-147 °C |
Step 2: Synthesis of Ethyl 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylate
Rationale: This is the cornerstone of the synthesis. The De Sarria-Zimmerman modification of the Huisgen cycloaddition is employed here.[10] N-Chlorosuccinimide (NCS) acts as a mild chlorinating agent for the oxime, which, in the presence of a base (triethylamine), undergoes elimination to form the nitrile oxide in situ. This highly reactive dipole is immediately trapped by ethyl propiolate. This one-pot method is highly efficient and prevents the decomposition of the nitrile oxide.
Protocol:
-
Suspend the 2,4-dichloro-5-fluorobenzaldehyde oxime (10.0 g, 48.1 mmol) in N,N-dimethylformamide (DMF, 100 mL).
-
Add ethyl propiolate (5.18 g, 52.9 mmol) to the suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of N-chlorosuccinimide (NCS) (7.06 g, 52.9 mmol) in DMF (50 mL) dropwise over 30 minutes, maintaining the internal temperature below 5°C.
-
After the NCS addition is complete, add triethylamine (7.4 mL, 52.9 mmol) dropwise. A slight exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC (3:1 Hexane:Ethyl Acetate).
-
Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with saturated brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ester.
| Parameter | Value |
| Product | Ethyl 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylate |
| Appearance | Off-white solid |
| Yield | ~11.6 g (~79%) |
| ¹H NMR (CDCl₃) | δ ~8.0 (d), 7.5 (d), 7.0 (s), 4.5 (q), 1.4 (t) ppm |
Step 3: Synthesis of this compound
Rationale: The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester. Sodium hydroxide cleaves the ester bond, forming the sodium carboxylate salt. Subsequent acidification with a strong acid like HCl protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution due to its lower solubility.
Protocol:
-
Dissolve the ethyl ester (10.0 g, 32.9 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL).
-
Add sodium hydroxide (2.63 g, 65.8 mmol) and stir the mixture at room temperature for 4 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.
-
Acidify the solution to pH ~2 by the slow addition of 2M hydrochloric acid. A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold deionized water until the filtrate is neutral, and dry under high vacuum at 50°C.
| Parameter | Value |
| Product | This compound |
| Appearance | White to pale yellow powder |
| Yield | ~8.6 g (~95%) |
| Purity (HPLC) | >98% |
| Molecular Formula | C₁₀H₄Cl₂FNO₃ |
| Molecular Weight | 276.05 g/mol [11] |
Conclusion and Future Outlook
The discovery and synthesis of this compound is a testament to the power of rational, structure-based molecular design. By leveraging the robust and highly regioselective 1,3-dipolar cycloaddition reaction, this valuable building block can be prepared in high yield and purity.[4][8] The protocols detailed herein are designed to be self-validating and scalable, providing a reliable pathway for researchers in both academic and industrial settings. As a versatile intermediate, this compound will undoubtedly continue to play a critical role in the discovery of new pharmaceuticals and agrochemicals, enabling the exploration of vast chemical space in the pursuit of novel bioactive agents.[2][3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. hurawalhi.com [hurawalhi.com]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 763109-73-5 | this compound - Moldb [moldb.com]
spectroscopic data for 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the , a key intermediate in pharmaceutical and agrochemical research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The narrative emphasizes the causality behind spectral features, providing field-proven insights into experimental design and data validation. Protocols, safety guidelines, and a plausible synthetic context are included to create a self-validating and authoritative resource for laboratory professionals.
Introduction and Molecular Overview
This compound is a highly functionalized heterocyclic compound. Its structure, featuring a halogenated phenyl group appended to an isoxazole carboxylic acid core, makes it a versatile building block in medicinal chemistry.[3] The unique arrangement of electron-withdrawing groups and reactive sites facilitates the synthesis of selective inhibitors and modulators for various biological targets, with significant applications in the development of novel anti-inflammatory and analgesic agents.[2][3] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in any research and development setting.
Molecular Structure
The molecule's structure is defined by three key components: the isoxazole ring, the carboxylic acid group at position 3, and the 2,4-dichloro-5-fluorophenyl substituent at position 5. The combination of these groups dictates the molecule's chemical reactivity and its distinct spectroscopic properties.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the ring systems.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.5 - 14.0 | broad singlet | 1H | COOH | The acidic proton is typically deshielded, broad, and its chemical shift is highly dependent on concentration and solvent. |
| ~8.1 - 8.3 | doublet (d) | 1H | Ar-H | Proton ortho to the fluorine and meta to a chlorine. Deshielded by adjacent halogens. Split by the adjacent aromatic proton. |
| ~7.8 - 8.0 | doublet (d) | 1H | Ar-H | Proton meta to the fluorine and ortho to a chlorine. Deshielded by adjacent halogens. Split by the adjacent aromatic proton. |
| ~7.4 - 7.6 | singlet (s) | 1H | Isoxazole C4-H | The lone proton on the isoxazole ring. Its precise shift is influenced by the substituents at C3 and C5.[4] |
Expertise & Experience Insight: The use of DMSO-d₆ as a solvent is recommended. Its polarity helps in solubilizing the carboxylic acid, and the acidic proton (COOH) will be clearly observable, unlike in CDCl₃ where it can sometimes exchange too rapidly. The aromatic protons will likely exhibit complex splitting due to long-range coupling with the ¹⁹F nucleus, which could further split the doublets into doublets of doublets.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum provides a map of the carbon skeleton. The presence of fluorine will introduce characteristic C-F coupling constants (J-coupling), which are invaluable for unambiguous signal assignment.
Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Expected Coupling |
|---|---|---|
| ~161 - 164 | C OOH | The carboxylic acid carbonyl carbon, typically found in this region. |
| ~168 - 172 | Isoxazole C 5 | Attached to the phenyl ring and part of the heterocyclic system. |
| ~158 - 160 | Isoxazole C 3 | Attached to the carboxylic acid group. |
| ~155 - 158 (d, ¹JCF ≈ 250 Hz) | Ar-C -F | Carbon directly bonded to fluorine, showing a large one-bond coupling constant. |
| ~110 - 135 | Ar-C -Cl, Ar-C -H, Ar-C -Isoxazole | Aromatic carbons. Shifts are influenced by halogen substituents. Carbons ortho and meta to fluorine will show smaller C-F coupling (²JCF, ³JCF). |
| ~100 - 105 | Isoxazole C 4 | The protonated carbon of the isoxazole ring, typically shifted significantly upfield compared to other ring carbons.[4] |
Trustworthiness Insight: The definitive assignment of the carbon attached to the fluorine atom relies on observing the large one-bond C-F coupling constant (~250 Hz), which splits the carbon signal into a doublet. This feature serves as an internal validation of the structure. Standard ¹³C NMR experiments should be supplemented with DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiments to differentiate between CH, CH₂, CH₃, and quaternary carbons.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic distribution pattern is a critical diagnostic tool.
Expected Data (High-Resolution Mass Spectrometry - HRMS):
-
Molecular Formula: C₁₀H₄Cl₂FNO₃
-
Monoisotopic Mass: 288.9552 u
-
Expected [M-H]⁻ in ESI-: 287.9475
Self-Validating System: The presence of two chlorine atoms creates a highly characteristic isotopic cluster for the molecular ion. The relative intensities of the M, M+2, and M+4 peaks are expected to be in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Observing this pattern provides extremely strong evidence for the presence of two chlorine atoms in the molecule.
Predicted Fragmentation Pathway
In tandem MS (MS/MS), the molecular ion is fragmented to provide further structural information. A plausible fragmentation pathway initiated by the loss of the carboxylic acid group is outlined below.
Caption: Plausible ESI- fragmentation pathway for the target molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding between carboxylic acid molecules.[6] |
| ~1710 (strong, sharp) | C=O stretch | Conjugated Carboxylic Acid | The carbonyl stretch is a very strong and reliable indicator of this functional group. |
| 1550 - 1600 | C=C / C=N stretch | Aromatic & Isoxazole Rings | Multiple bands are expected in this region corresponding to ring vibrations. |
| 1000 - 1200 | C-F stretch | Aryl-Fluoride | Strong absorption characteristic of the carbon-fluorine bond. |
| 700 - 850 | C-Cl stretch | Aryl-Chloride | Absorption in the fingerprint region corresponding to carbon-chlorine bonds. |
Experimental Protocols & Methodology
To ensure reproducibility and accuracy, standardized protocols should be followed for data acquisition.
General NMR Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[5]
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
General HRMS (ESI) Protocol
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Analysis: Acquire data in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Calibration: Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
Synthesis and Handling
Plausible Synthetic Route
While multiple synthetic routes exist, a common approach for this class of compounds involves the reaction of a substituted chalcone dibromide with hydroxylamine hydrochloride.[7] This provides important context for potential impurities that may be observed during spectroscopic analysis.
Caption: High-level overview of a plausible synthetic pathway to the isoxazole core.
Safety and Handling
As with any halogenated aromatic compound, proper safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Exposure Response:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[10]
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of modern spectroscopic techniques. Key identifying features include the characteristic signals of the isoxazole and dichlorofluorophenyl rings in ¹H and ¹³C NMR, the definitive C-F coupling constants, the unique isotopic pattern from two chlorine atoms in mass spectrometry, and the signature vibrational bands of the carboxylic acid group in IR spectroscopy. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this important chemical entity in their synthetic and developmental workflows.
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. lgcstandards.com [lgcstandards.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid review of literature
An In-depth Technical Guide to 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
Abstract
This compound is a highly functionalized heterocyclic compound that has emerged as a significant building block in medicinal and agricultural chemistry. Its unique structure, featuring a halogen-rich phenyl ring attached to a versatile isoxazole carboxylic acid core, makes it a valuable precursor for the synthesis of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive review of the available literature, delving into its synthesis, physicochemical properties, and known biological activities. We will explore detailed synthetic methodologies, offer insights into its spectroscopic characterization, and discuss its potential mechanisms of action based on structure-activity relationships of related isoxazole derivatives, particularly in the context of anti-inflammatory and antimicrobial applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research and development endeavors.
Introduction: The Versatility of the Isoxazole Scaffold
The Isoxazole Core in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its remarkable versatility.[1][2] The electronic properties of the isoxazole ring, combined with its ability to act as a bioisosteric replacement for other functional groups and its relative stability, have led to its incorporation into a wide array of approved drugs.[3] Notable examples include the selective COX-2 inhibitor Valdecoxib, the antirheumatic drug Leflunomide, and the antibiotic Sulfamethoxazole.[3][4] The isoxazole moiety is not merely a passive linker; its weak N-O bond can be susceptible to metabolic cleavage, a property that can be ingeniously used in prodrug design.[2] Furthermore, the ring's substituents at the 3- and 5-positions can be readily modified, allowing for fine-tuning of a molecule's steric and electronic properties to optimize pharmacological activity, selectivity, and pharmacokinetic profiles.[2][3]
Spotlight on this compound
This compound (herein referred to as DCFI) stands out as a particularly valuable intermediate. The molecule can be deconstructed into two key functional domains:
-
The Isoxazole-3-carboxylic Acid Moiety: This portion provides a reactive handle for further chemical modifications, such as amide bond formation, allowing for the facile generation of compound libraries for screening. The carboxylic acid itself can also serve as a critical pharmacophoric feature, engaging in hydrogen bonding with biological targets.
-
The 2,4-Dichloro-5-fluorophenyl Group: This heavily halogenated ring is crucial for modulating the compound's biological activity. The specific substitution pattern—chlorine at positions 2 and 4, and fluorine at position 5—significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[5] This group is instrumental in the development of anti-inflammatory, analgesic, and antimicrobial agents.[6][7]
DCFI serves as a foundational element in the synthesis of more complex molecules for pharmaceuticals and agrochemicals, where it is used to develop potent and selective herbicides and fungicides.[6][7]
Synthesis and Characterization
Synthetic Strategies and Rationale
The synthesis of 3,5-disubstituted isoxazoles is well-established in organic chemistry. The most common and robust methods include the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, or the reaction of a 1,3-dicarbonyl compound (or its equivalent, like a chalcone) with hydroxylamine.[2] For DCFI, a highly plausible and frequently cited route for analogous structures involves the cyclization of a chalcone derivative.[8][9] This method is advantageous as the chalcone precursors can be readily synthesized via a Claisen-Schmidt condensation, allowing for modular assembly of the required aromatic systems.
The general workflow involves the synthesis of a dichlorofluorophenyl-substituted chalcone, its subsequent bromination to activate the double bond, and finally, reaction with hydroxylamine hydrochloride to form the isoxazole ring.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative method adapted from procedures for structurally similar compounds.[8][9] Researchers should optimize conditions for specific laboratory settings.
Step 1: Synthesis of 1-(2,4-dichloro-5-fluorophenyl)-4-ethoxy-4-oxobut-2-en-1-one (Chalcone-like precursor)
-
To a stirred solution of sodium ethoxide (prepared from 1.2 eq of sodium in absolute ethanol) at 0°C, add a mixture of 2,4-dichloro-5-fluoroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of a solid precipitate indicates the formation of the sodium salt of the diketone.
-
Quench the reaction with dilute HCl until the solution is acidic (pH ~2-3).
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate diketone. Causality: The Claisen condensation creates the 1,3-dicarbonyl moiety necessary for the subsequent cyclization with hydroxylamine.
Step 2: Synthesis of this compound ethyl ester
-
Dissolve the intermediate diketone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3x), wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The resulting crude ester is purified by column chromatography. Causality: Hydroxylamine attacks the carbonyls, followed by intramolecular condensation and dehydration to form the stable aromatic isoxazole ring.
Step 3: Hydrolysis to this compound (DCFI)
-
Dissolve the purified ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (or sodium hydroxide) (3.0 eq).
-
Stir the mixture at room temperature for 8-12 hours until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH ~2, leading to the precipitation of the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, DCFI. Causality: Basic hydrolysis cleaves the ethyl ester to yield the desired carboxylic acid.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 763109-73-5 | Commercial Suppliers |
| Molecular Formula | C₁₀H₄Cl₂FNO₃ | Commercial Suppliers |
| Molecular Weight | 276.05 g/mol | Commercial Suppliers |
| Appearance | White to off-white solid | Typical for this class |
| Purity | ≥97% (Typical) | Commercial Suppliers |
| Solubility | Soluble in DMSO, DMF, Methanol. Poorly soluble in water. | Inferred from structure |
Spectroscopic Analysis
Predicted 1H NMR (400 MHz, DMSO-d6):
-
~13.5-14.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid (–COOH).
-
~7.8-8.0 ppm (d, J ≈ 7-8 Hz, 1H): Aromatic proton on the dichlorofluorophenyl ring, likely H-6, deshielded by the adjacent chlorine and coupled to H-3. The coupling constant is typical for ortho coupling on a benzene ring.
-
~7.6-7.7 ppm (d, J ≈ 9-10 Hz, 1H): Aromatic proton on the dichlorofluorophenyl ring, likely H-3, coupled to the fluorine atom. The larger coupling constant is characteristic of 3JH-F coupling.
-
~7.3-7.4 ppm (s, 1H): The proton at the 4-position of the isoxazole ring (isoxazole-H). This signal typically appears as a sharp singlet in this region for 3,5-disubstituted isoxazoles.[11]
Predicted 13C NMR (101 MHz, DMSO-d6):
-
~165-170 ppm: Quaternary carbon of the isoxazole ring at position 5 (C5).
-
~160-163 ppm: Quaternary carbon of the carboxylic acid (–COOH).
-
~158-161 ppm (d, 1JC-F ≈ 250-260 Hz): Carbon atom directly attached to fluorine (C-5 of the phenyl ring), appearing as a doublet with a large coupling constant.
-
~115-135 ppm: A complex region containing the remaining aromatic carbons. Specific assignments would require 2D NMR techniques (HMBC, HSQC). The carbons attached to chlorine (C-2, C-4) would appear in this region, as would the protonated carbons (C-3, C-6) and the quaternary carbon C-1.
-
~100-105 ppm: The carbon at the 4-position of the isoxazole ring (C4).
Biological Activities and Applications
The literature consistently identifies DCFI as a key intermediate for compounds with potential therapeutic and agricultural applications.[5][6][7]
Anti-inflammatory and Analgesic Potential
The isoxazole scaffold is central to several well-known anti-inflammatory drugs.[2][3] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[1] Valdecoxib, for instance, is a selective COX-2 inhibitor, and its isoxazole ring is vital for this activity.[4] Given that DCFI is cited as an intermediate for anti-inflammatory and analgesic drugs, it is highly probable that its derivatives are designed to target the COX pathway.[6][7] The dichlorofluoro-phenyl moiety likely enhances binding affinity and selectivity for the active site of COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs.[1]
Antimicrobial and Antifungal Activity
Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[3] Research on 3-(2′,4′-dichloro-5′-fluoro)-phenyl 5-aryl isoxazoles—a class of compounds directly related to DCFI—has shown moderate activity against various strains of bacteria and fungi.[8] The presence of halogen atoms on the phenyl ring is often correlated with enhanced antimicrobial potency. These halogens can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, they can engage in halogen bonding and other interactions with microbial enzymes, disrupting essential cellular processes.
Agrochemical Applications
In addition to its pharmaceutical uses, DCFI is a building block for modern agrochemicals.[6][7] Its structure is incorporated into novel herbicides and fungicides. The rationale is similar to its antimicrobial action: the halogenated aromatic isoxazole structure can inhibit key enzymes in weeds or fungi that are not present in the host crop, providing selective toxicity. The stability conferred by the aromatic systems and halogen atoms ensures environmental persistence appropriate for crop protection.
Future Perspectives and Conclusion
This compound is more than just a chemical intermediate; it is a carefully designed scaffold that embodies key principles of modern medicinal and agricultural chemistry. The strategic placement of its functional groups—the reactive carboxylic acid and the bio-active halogenated phenyl ring—provides a powerful platform for the development of new chemical entities with high therapeutic or practical potential.
Future research will likely focus on expanding the diversity of libraries derived from DCFI. The synthesis of various amides, esters, and other carboxylic acid derivatives will continue to be a fruitful avenue for discovering novel COX inhibitors, antimicrobials, and other bioactive agents. Elucidating the precise structure-activity relationships of the halogenation pattern will enable the rational design of next-generation compounds with improved potency, selectivity, and reduced off-target effects. As a readily accessible and highly versatile building block, DCFI is poised to remain a relevant and valuable tool for chemists and pharmacologists for the foreseeable future.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. hurawalhi.com [hurawalhi.com]
- 7. FCKeditor - Resources Browser [midyear.aza.org]
- 8. researchgate.net [researchgate.net]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
The Dichlorofluorophenyl Moiety: A Strategic Tool in Modulating Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate chess game of drug design, the strategic placement of every atom can dramatically influence a molecule's interaction with its biological target and its journey through the body. Among the vast arsenal of chemical motifs employed by medicinal chemists, halogenated phenyl rings stand out for their profound ability to modulate a compound's physicochemical and pharmacokinetic properties. This guide delves into the specific role of the dichlorofluorophenyl moiety, a functional group that has become increasingly prevalent in the design of modern therapeutics. By dissecting its fundamental properties and exploring its application in real-world drug discovery programs, we will illuminate how this seemingly simple arrangement of atoms can be a powerful lever in the optimization of bioactive compounds.
The strategic incorporation of fluorine and chlorine atoms onto a phenyl ring is a deliberate tactic to fine-tune a molecule's electronic character, lipophilicity, and metabolic stability. This guide will provide a comprehensive overview of the underlying principles that make the dichlorofluorophenyl group a valuable asset in addressing common challenges in drug development, from enhancing target affinity to improving oral bioavailability. We will explore its role as a bioisosteric replacement, its impact on absorption, distribution, metabolism, and excretion (ADME) profiles, and its contribution to the structure-activity relationships (SAR) of potent and selective drugs. Through detailed case studies and practical experimental insights, this guide aims to equip researchers with the knowledge to rationally deploy the dichlorofluorophenyl moiety in their own drug discovery endeavors.
Physicochemical Properties and Their Impact on Bioactivity
The unique combination of two chlorine atoms and one fluorine atom on a phenyl ring imparts a distinct set of physicochemical properties that can be leveraged to enhance a molecule's drug-like characteristics. Understanding these properties is crucial for predicting and optimizing the bioactivity of compounds containing this moiety.
The electronic effects of the dichlorofluorophenyl group are a primary driver of its influence on bioactivity. Both chlorine and fluorine are highly electronegative, leading to a significant withdrawal of electron density from the phenyl ring. This electron-withdrawing effect can modulate the pKa of nearby ionizable groups, influencing a molecule's charge state at physiological pH and, consequently, its solubility, permeability, and ability to interact with charged residues in a target's binding pocket.
The steric profile of the dichlorofluorophenyl moiety also plays a critical role. The size and positioning of the chlorine and fluorine atoms can dictate the preferred conformation of the molecule, influencing how it fits into a binding site. These steric constraints can be exploited to achieve selectivity for a particular target over closely related proteins.
Lipophilicity, a key determinant of a drug's ADME properties, is significantly impacted by the dichlorofluorophenyl group. While the addition of halogens generally increases lipophilicity, the interplay between the number and type of halogens allows for fine-tuning of this property. A well-balanced lipophilicity is essential for achieving good membrane permeability without compromising aqueous solubility or increasing the risk of off-target toxicity.
The ability of the fluorine and chlorine atoms to participate in various non-covalent interactions is another important aspect of the dichlorofluorophenyl moiety's contribution to bioactivity. Fluorine can act as a weak hydrogen bond acceptor, while both halogens can engage in halogen bonding, a type of non-covalent interaction with electron-rich atoms that can contribute to target affinity and selectivity.
| Property | Impact of Dichlorofluorophenyl Moiety | Consequence for Bioactivity |
| Electronic Effects | Strong electron-withdrawing nature | Modulates pKa of nearby functional groups, influencing solubility and target interactions. |
| Steric Profile | Defined size and shape | Influences molecular conformation and fit within a binding pocket, contributing to selectivity. |
| Lipophilicity | Increased lipophilicity (tunable) | Affects membrane permeability, solubility, and potential for off-target effects. |
| Non-covalent Interactions | Potential for hydrogen and halogen bonding | Can enhance target affinity and selectivity through specific interactions with the binding site. |
Role in Modulating Pharmacokinetics (ADME)
A primary motivation for incorporating a dichlorofluorophenyl moiety into a drug candidate is to improve its pharmacokinetic profile. The unique properties of this group can have a profound impact on how a drug is absorbed, distributed, metabolized, and excreted.
One of the most significant advantages of using a dichlorofluorophenyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. By strategically placing a fluorine atom at a site that is otherwise susceptible to oxidative metabolism, the overall metabolic clearance of a drug can be significantly reduced, leading to a longer half-life and improved oral bioavailability.[1][2] Similarly, the presence of chlorine atoms can also block sites of metabolism.
The lipophilicity imparted by the dichlorofluorophenyl moiety can also influence a drug's absorption and distribution. Increased lipophilicity can enhance passive diffusion across cell membranes, which is often a prerequisite for oral absorption and distribution into tissues. However, excessive lipophilicity can lead to poor aqueous solubility, sequestration in fatty tissues, and increased binding to plasma proteins, all of which can negatively impact a drug's pharmacokinetic profile. Therefore, the ability to fine-tune lipophilicity by varying the halogen substitution pattern is a key advantage.
The metabolism of compounds containing a dichlorofluorophenyl group can, in some cases, lead to the formation of reactive metabolites. While the C-F bond is generally stable, metabolic processes can sometimes lead to defluorination or other transformations that generate chemically reactive species.[3] It is therefore crucial to thoroughly investigate the metabolic fate of any drug candidate containing this moiety to ensure its safety.
Below is a conceptual workflow for assessing the ADME profile of a compound containing a dichlorofluorophenyl moiety.
Caption: Conceptual workflow for ADME profiling of dichlorofluorophenyl-containing compounds.
Case Study in Drug Design: Kinase Inhibitors
The dichlorofluorophenyl moiety has found widespread application in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[4] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a common feature of many pathologies.
In the context of kinase inhibitors, the dichlorofluorophenyl group often serves as a key pharmacophore that interacts with the ATP-binding site of the target kinase. The specific substitution pattern of the chlorine and fluorine atoms can be critical for achieving high potency and selectivity. For example, the dichlorofluorophenyl moiety can form specific hydrogen bonds or halogen bonds with amino acid residues in the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.[5]
The electron-withdrawing nature of the dichlorofluorophenyl group can also influence the geometry of the inhibitor, pre-organizing it for optimal binding to the target. Furthermore, the metabolic stability conferred by this moiety is particularly advantageous for kinase inhibitors, which are often administered orally for chronic conditions.
A notable example of a kinase inhibitor featuring a dichlorofluorophenyl moiety is a compound targeting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4] In the development of these inhibitors, the dichlorofluorophenyl group was found to be optimal for binding to the ATP-binding pocket of CDK2. X-ray crystallography studies revealed that the moiety is involved in key hydrophobic and polar interactions that contribute to the compound's high affinity.[4]
The structure-activity relationship (SAR) studies for this class of inhibitors demonstrated the importance of the dichlorofluorophenyl group.[6][7][8] Altering the halogen substitution pattern or replacing the moiety with other groups led to a significant loss of potency, highlighting the specific and crucial role of the dichlorofluorophenyl group in the bioactivity of these compounds.
Caption: Schematic of dichlorofluorophenyl moiety interacting with a kinase active site.
Experimental Protocols
Protocol: Synthesis of a 2,4-dichloro-1-fluorobenzene Building Block
This protocol provides a general method for the synthesis of a common dichlorofluorophenyl-containing building block that can be used in the synthesis of more complex bioactive molecules. This procedure is based on established methods for nucleophilic aromatic substitution.
Materials:
-
2,4-dichlorobenzonitrile
-
Potassium fluoride (spray-dried)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene, anhydrous
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichlorobenzonitrile (1.0 eq), spray-dried potassium fluoride (2.0 eq), and a catalytic amount of the phase-transfer catalyst (0.1 eq).
-
Solvent Addition: Add anhydrous DMSO and anhydrous toluene to the flask. The ratio of DMSO to toluene should be approximately 4:1.
-
Reaction: Heat the reaction mixture to reflux (typically 130-150 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, 2M HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,4-dichloro-1-fluorobenzonitrile.
-
-
Characterization: Confirm the identity and purity of the product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: This is a general procedure and may require optimization for specific substrates and scales. Always follow appropriate laboratory safety procedures when handling chemicals.
Conclusion
The dichlorofluorophenyl moiety is a versatile and powerful tool in the medicinal chemist's armamentarium. Its unique combination of electronic, steric, and lipophilic properties allows for the fine-tuning of a molecule's bioactivity and pharmacokinetic profile. The ability to enhance metabolic stability, modulate target interactions, and improve drug-like properties has led to the successful incorporation of this moiety into a wide range of bioactive compounds, particularly in the field of kinase inhibitors. A thorough understanding of the fundamental principles governing the behavior of the dichlorofluorophenyl group, coupled with careful experimental evaluation, will continue to drive the discovery and development of novel and effective therapeutics. As our understanding of drug-target interactions and metabolic pathways deepens, the rational application of strategic functional groups like the dichlorofluorophenyl moiety will remain a cornerstone of modern drug design.
References
- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 2. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of pan-kinase-family inhibitors using graph convolutional networks to reveal family-sensitive pre-moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 8. fvs.com.py [fvs.com.py]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
Introduction
5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and agrochemical research.[1][2][3] Its unique substitution pattern, featuring a halogenated phenyl ring attached to an isoxazole core, imparts specific physicochemical properties that are desirable in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs.[1][2] The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, and the carboxylic acid functional group provides a handle for further molecular elaboration or for modulating pharmacokinetic properties. This document provides a detailed, field-proven protocol for the synthesis of this valuable compound, grounded in established chemical principles.
Strategic Overview of the Synthesis
The synthesis of this compound can be efficiently achieved through a robust three-step sequence, commencing with readily available starting materials. The primary strategy detailed herein involves:
-
Claisen Condensation: Formation of a key β-ketoester intermediate, ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate, via the condensation of 2,4-dichloro-5-fluoroacetophenone with diethyl carbonate.
-
Isoxazole Ring Formation: Cyclization of the β-ketoester with hydroxylamine hydrochloride to construct the 5-arylisoxazole-3-carboxylate core.
-
Saponification: Hydrolysis of the resulting ethyl ester to afford the final carboxylic acid product.
An alternative synthetic approach, the [3+2] cycloaddition, will also be discussed, providing researchers with multiple strategic options.
Primary Synthetic Pathway: From Acetophenone to Carboxylic Acid
This section provides a detailed, step-by-step protocol for the primary synthetic route.
Step 1: Synthesis of Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate (Intermediate 2)
The initial step is a base-mediated Claisen condensation.[4][5] This reaction class is fundamental for forming carbon-carbon bonds and is particularly effective for synthesizing β-dicarbonyl compounds.[6] Here, the enolate of 2,4-dichloro-5-fluoroacetophenone (1) acts as the nucleophile, attacking the electrophilic carbonyl of diethyl carbonate. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical to drive the deprotonation of the acetophenone to completion.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2,4-dichloro-5-fluoroacetophenone (1) (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour to ensure complete enolate formation.
-
Cool the mixture back to room temperature and add diethyl carbonate (1.5 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate (2) as a clear oil or low-melting solid.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| 2,4-Dichloro-5-fluoroacetophenone (1) | 209.02 | 1.0 | (Specify amount) |
| Sodium Hydride (60% dispersion) | 24.00 | 1.2 | (Calculate based on substrate) |
| Diethyl Carbonate | 118.13 | 1.5 | (Calculate based on substrate) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | (Sufficient volume) |
Step 2: Synthesis of Ethyl 5-(2,4-dichloro-5-fluorophenyl)isoxazole-3-carboxylate (Intermediate 3)
The formation of the isoxazole ring is achieved by the reaction of the β-ketoester (2) with hydroxylamine hydrochloride.[7][8] This reaction proceeds via initial formation of an oxime with the ketone carbonyl, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. The regioselectivity of the cyclization is generally high, with the nitrogen of the hydroxylamine attacking the more electrophilic ketone carbonyl, leading to the desired 5-substituted isoxazole.
-
In a round-bottom flask, dissolve the β-ketoester (2) (1.0 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford ethyl 5-(2,4-dichloro-5-fluorophenyl)isoxazole-3-carboxylate (3).
| Reagent/Solvent | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| Intermediate 2 | 279.09 | 1.0 | (From previous step) |
| Hydroxylamine Hydrochloride | 69.49 | 1.2 | (Calculate based on substrate) |
| Sodium Acetate | 82.03 | 1.5 | (Calculate based on substrate) |
| Ethanol | 46.07 | - | (Sufficient volume) |
Step 3: Synthesis of this compound (Final Product)
The final step is the saponification of the ethyl ester (3) to the corresponding carboxylic acid.[9] This is a standard hydrolysis reaction, typically carried out under basic conditions.[10] Subsequent acidification protonates the carboxylate salt to yield the final product.
-
Dissolve the ethyl ester (3) (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (or sodium hydroxide, 2-3 equivalents) to the solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.
-
The precipitated solid is the final product. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| Intermediate 3 | 304.11 | 1.0 | (From previous step) |
| Lithium Hydroxide | 23.95 | 2.0-3.0 | (Calculate based on substrate) |
| Tetrahydrofuran (THF) | 72.11 | - | (Sufficient volume) |
| Water | 18.02 | - | (Sufficient volume) |
| 1M Hydrochloric Acid | 36.46 | - | (As needed for acidification) |
Visualization of the Primary Synthetic Pathway
Caption: Overall synthetic scheme for the target molecule.
Alternative Synthetic Route: [3+2] Cycloaddition
An equally powerful and convergent approach to the synthesis of 5-substituted isoxazole-3-carboxylates is the Huisgen 1,3-dipolar cycloaddition.[11][12][13] This method involves the reaction of a nitrile oxide with an alkyne (a dipolarophile).
The key steps in this alternative route would be:
-
Oxime Formation: Conversion of 2,4-dichloro-5-fluorobenzaldehyde to its corresponding aldoxime using hydroxylamine.
-
Nitrile Oxide Generation and Cycloaddition: In situ generation of the 2,4-dichloro-5-fluorophenyl nitrile oxide from the aldoxime (e.g., using an oxidant like sodium hypochlorite) in the presence of ethyl propiolate. This [3+2] cycloaddition directly forms the ethyl 5-(2,4-dichloro-5-fluorophenyl)isoxazole-3-carboxylate (3).
-
Hydrolysis: Saponification of the resulting ester to the final carboxylic acid, as described in Step 3 of the primary route.
This approach offers the advantage of building the isoxazole ring in a single, highly efficient step from different starting materials.
Caption: Alternative [3+2] cycloaddition route to the isoxazole ester intermediate.
Characterization of the Final Product
The final product, this compound, should be characterized thoroughly to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₀H₄Cl₂FNO₃[14]
-
Molecular Weight: 276.05 g/mol [14]
-
Purity (recommended): ≥98% by HPLC.
-
¹H NMR: Expected signals include a singlet for the isoxazole proton (typically δ 7.0-7.5 ppm) and aromatic protons in the region of δ 7.5-8.0 ppm. The carboxylic acid proton will appear as a broad singlet at δ >10 ppm.
-
¹³C NMR: Expect signals for the isoxazole ring carbons, the aromatic carbons (showing C-F coupling), and the carboxylic acid carbonyl.
-
Mass Spectrometry (MS): ESI-MS should show the expected [M-H]⁻ or [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy: Characteristic absorptions for the C=O of the carboxylic acid (~1700-1730 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), and C=N of the isoxazole ring (~1600 cm⁻¹).
Conclusion
The synthetic protocols outlined in this application note provide reliable and scalable methods for the preparation of this compound. The primary route, based on the Claisen condensation and subsequent cyclization, is a robust and well-understood pathway. The alternative [3+2] cycloaddition offers a convergent and efficient alternative. By following these detailed procedures, researchers in drug development and agrochemical synthesis can confidently produce this key intermediate for their discovery programs.
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. chemimpex.com [chemimpex.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. heteroletters.org [heteroletters.org]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 12. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 13. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 763109-73-5 | this compound - Moldb [moldb.com]
Application Notes and Protocols: 1,3-Dipolar Cycloaddition for 5-Phenylisoxazole Synthesis
<
For: Researchers, scientists, and drug development professionals
I. Introduction and Scientific Context
The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmacologically active compounds and functional materials. Its prevalence in medicinal chemistry stems from its ability to act as a bioisostere for amide or ester groups, enhancing metabolic stability and modulating physicochemical properties. The 1,3-dipolar cycloaddition reaction stands as the most robust and versatile method for constructing the isoxazole ring.[1][2] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1][3]
This application note provides a comprehensive guide to the synthesis of a model compound, 5-phenylisoxazole, via the 1,3-dipolar cycloaddition of benzonitrile oxide with phenylacetylene. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss critical parameters that ensure high yield and purity. The protocol detailed herein focuses on the in situ generation of the nitrile oxide from a stable precursor, a common and highly effective strategy that avoids the isolation of the unstable nitrile oxide intermediate.[4][5][6]
II. Mechanistic Rationale: The [3+2] Cycloaddition Pathway
The synthesis of 5-phenylisoxazole via 1,3-dipolar cycloaddition proceeds through a concerted, pericyclic mechanism.[1][7] This reaction is highly regioselective, a crucial aspect for targeted synthesis. The key steps are:
-
In Situ Generation of the 1,3-Dipole (Benzonitrile Oxide): Nitrile oxides are transient species and are therefore generated in situ. A prevalent method involves the dehydrohalogenation of a benzohydroximoyl chloride precursor using a base.[8][9] The benzohydroximoyl chloride itself is synthesized from the corresponding benzaldoxime through chlorination.[8][10] An alternative and often more convenient "one-pot" approach involves the direct oxidation of the aldoxime using an oxidant like N-chlorosuccinimide (NCS) in the presence of a base, which generates the hydroximoyl chloride that is immediately converted to the nitrile oxide.[11][12][13]
-
The Cycloaddition Event: The generated benzonitrile oxide, a resonance-stabilized linear molecule, then reacts with the dipolarophile, phenylacetylene. The frontier molecular orbitals (FMO) of the dipole and dipolarophile dictate the regioselectivity of the cycloaddition. Generally, the reaction is under HOMO(dipolarophile)-LUMO(dipole) control. This orbital interaction favors the formation of the 5-phenylisoxazole regioisomer over the 3-phenylisoxazole isomer.
Visualizing the Reaction Mechanism
Caption: Mechanism for 5-phenylisoxazole synthesis.
III. Experimental Protocol: Synthesis of 5-Phenylisoxazole
This protocol details a reliable, one-pot procedure for the synthesis of 5-phenylisoxazole, emphasizing safety and reproducibility. The in situ generation of benzonitrile oxide is achieved using N-chlorosuccinimide (NCS) and triethylamine (Et₃N).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Benzaldoxime | C₇H₇NO | 121.14 | 1.21 g | 10.0 | Nitrile Oxide Precursor |
| Phenylacetylene | C₈H₆ | 102.14 | 1.12 g (1.23 mL) | 11.0 | Dipolarophile |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 1.47 g | 11.0 | Oxidant/Chlorinating Agent |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.52 g (2.09 mL) | 15.0 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Safety Precautions
-
N-Chlorosuccinimide (NCS): Harmful if swallowed and causes severe skin burns and eye damage.[14][15][16][17] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[15][16][17]
-
Triethylamine (Et₃N): Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, away from ignition sources.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add benzaldoxime (1.21 g, 10.0 mmol) and phenylacetylene (1.23 mL, 11.0 mmol). Dissolve the solids in 50 mL of dichloromethane (DCM).
-
Initiation of Nitrile Oxide Generation: Cool the flask in an ice-water bath. To the stirred solution, add N-chlorosuccinimide (NCS) (1.47 g, 11.0 mmol) portion-wise over 5 minutes. The NCS serves to chlorinate the oxime, forming the benzohydroximoyl chloride intermediate.[11][13] Maintaining the temperature at 0-5 °C is crucial to control the exothermic reaction and prevent side reactions.
-
Dehydrohalogenation and Cycloaddition: While keeping the flask in the ice bath, add triethylamine (2.09 mL, 15.0 mmol) dropwise over 10 minutes using a syringe. Triethylamine acts as a base to dehydrohalogenate the intermediate, generating the benzonitrile oxide in situ.[11][12] The nitrile oxide then immediately undergoes cycloaddition with the phenylacetylene present in the reaction mixture.
-
Reaction Progression: After the addition of triethylamine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 8:2) mobile phase.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). The acid wash removes excess triethylamine, and the bicarbonate wash removes succinimide byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product will be an oil or a semi-solid. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane/ethyl acetate) to afford 5-phenylisoxazole as a white to pale yellow solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Expected ¹H NMR (400 MHz, CDCl₃) signals would be in the regions of δ 7.8-7.9 (m, 2H), 7.4-7.5 (m, 3H), and a characteristic singlet for the isoxazole proton around δ 6.8-6.9.[18]
Visualizing the Experimental Workflow
Caption: Workflow for 5-phenylisoxazole synthesis.
IV. Trustworthiness and Self-Validation
The protocol's integrity is maintained through several key checkpoints:
-
TLC Monitoring: Regular analysis of the reaction mixture by TLC allows for real-time tracking of the consumption of starting materials and the formation of the product. This ensures the reaction is proceeding as expected and determines the optimal endpoint.
-
Controlled Additions: The portion-wise addition of NCS and dropwise addition of triethylamine at low temperatures are critical for controlling the reaction rate and minimizing the formation of dimeric nitrile oxide byproducts (furoxans).[12]
-
Thorough Work-up: The sequential washing steps are essential for removing unreacted reagents and byproducts, which simplifies the final purification step and improves the final product's purity.
-
Spectroscopic Confirmation: The definitive validation of the synthesized product is achieved through comprehensive spectroscopic analysis. The characteristic chemical shifts in ¹H and ¹³C NMR, along with the molecular ion peak in mass spectrometry, provide unambiguous confirmation of the 5-phenylisoxazole structure.[18][19]
V. Conclusion
The 1,3-dipolar cycloaddition reaction is a powerful and highly reliable method for the synthesis of 5-substituted isoxazoles. The detailed protocol provided in this application note, utilizing an in situ generation of benzonitrile oxide, offers a practical and efficient route to 5-phenylisoxazole. By understanding the underlying mechanism and adhering to the procedural details and safety precautions, researchers can confidently apply this methodology to synthesize a diverse range of isoxazole derivatives for applications in drug discovery and materials science.
VI. References
-
PrepChem.com. Synthesis of benzohydroximoyl chloride. --INVALID-LINK--
-
NIH. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. --INVALID-LINK--
-
American Chemical Society. A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxon. --INVALID-LINK--
-
ACS Publications. In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. --INVALID-LINK--
-
Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. --INVALID-LINK--
-
NIH. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. --INVALID-LINK--
-
ACS Publications. A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system. --INVALID-LINK--
-
Heterocycles. Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. --INVALID-LINK--
-
ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. --INVALID-LINK--
-
YouTube. Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition. --INVALID-LINK--
-
Wikipedia. 1,3-Dipolar cycloaddition. --INVALID-LINK--
-
Loba Chemie. N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS CAS-No.. --INVALID-LINK--
-
International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. --INVALID-LINK--
-
The Royal Society of Chemistry. Supporting Information. --INVALID-LINK--
-
The Royal Society of Chemistry. Supporting Information. --INVALID-LINK--
-
ResearchGate. 1,3‐Dipolar cycloaddition reaction of nitrile oxides. --INVALID-LINK--
-
NIH. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. --INVALID-LINK--
-
Sigma-Aldrich. SAFETY DATA SHEET - Triethylamine. --INVALID-LINK--
-
ChemTube3D. 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. --INVALID-LINK--
-
ResearchGate. The Synthesis of Benzhydroximoyl Chloride and Nitrile Oxides under Solvent-Free Conditions. --INVALID-LINK--
-
BLD Pharm. 59985-82-9|5-Phenylisoxazole-3-carbaldehyde. --INVALID-LINK--
-
East Harbour Group. N-CHLOROSUCCINIMIDE Safety Data Sheet. [https://www.easth Harbour.com/msds/467.pdf](--INVALID-LINK-- Harbour.com/msds/467.pdf)
-
Fisher Scientific. SAFETY DATA SHEET - N-Chlorosuccinimide. --INVALID-LINK--
-
SpecAU. 5-Phenylisoxazole-3-carboxylic Acid. --INVALID-LINK--
-
MDPI. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. --INVALID-LINK--
-
ACS Publications. A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. --INVALID-LINK--
-
MDPI. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. --INVALID-LINK--
-
ResearchGate. Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. --INVALID-LINK--
-
Cole-Parmer. Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition. --INVALID-LINK--
-
ResearchGate. Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. --INVALID-LINK--
-
ACS Publications. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. --INVALID-LINK--
-
PubMed. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. --INVALID-LINK--
-
ECHEMI. 5-PHENYLISOXAZOLE - CAS 1006-67-3. --INVALID-LINK--
-
CAS Common Chemistry. 4-Bromo-5-phenylisoxazole. --INVALID-LINK--
-
PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. --INVALID-LINK--
-
Asian Journal of Research in Chemistry and Pharmaceutical Sciences. one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. --INVALID-LINK--
-
Mol-Instincts. 5-phenylisoxazole - 1006-67-3. --INVALID-LINK--
-
Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. --INVALID-LINK--
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. prepchem.com [prepchem.com]
- 11. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. real.mtak.hu [real.mtak.hu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lobachemie.com [lobachemie.com]
- 15. eastharbourgroup.com [eastharbourgroup.com]
- 16. fishersci.com [fishersci.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. rsc.org [rsc.org]
- 19. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution NMR Spectroscopic Analysis of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
Abstract
This document provides a comprehensive technical guide for the nuclear magnetic resonance (NMR) spectroscopic analysis of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid (CAS 763109-73-5), a key heterocyclic building block in pharmaceutical and agrochemical research.[1][2][3] We present detailed, step-by-step protocols for sample preparation and data acquisition for ¹H, ¹³C, and ¹⁹F NMR. The core of this guide is an in-depth analysis of the anticipated spectral features, explaining the causal relationships between the molecule's structure and the resulting NMR data. This includes a predictive assignment of chemical shifts (δ), multiplicities, and spin-spin coupling constants (J). The complex splitting patterns arising from the substituted phenyl ring are deconstructed to provide researchers with a robust framework for structural verification and purity assessment.
Introduction and Scientific Context
This compound is a versatile intermediate whose structural rigidity and dense functionalization make it a valuable scaffold in medicinal chemistry.[1] The isoxazole core is a common motif in bioactive molecules, and the specific halogenation pattern on the phenyl ring can significantly influence pharmacokinetic and pharmacodynamic properties.[4]
Given its importance, unambiguous structural characterization is paramount. NMR spectroscopy is the definitive technique for this purpose. However, the interplay of two chlorine atoms and a fluorine atom on the aromatic ring creates a complex spin system that can be challenging to interpret. This guide serves as a practical, field-proven methodology to acquire high-quality NMR data and confidently assign every signal, thereby ensuring the structural integrity of the compound for downstream applications.
Molecular Structure and Numbering Scheme
For clarity in spectral assignment, the following IUPAC-recommended numbering scheme will be used throughout this document.
Figure 1. Chemical structure and atom numbering scheme.
Predicted NMR Spectral Data: A Predictive Analysis
The following tables summarize the predicted NMR data for the title compound. These predictions are grounded in established principles of NMR spectroscopy and data from analogous structures found in the literature.[5][6][7] The causality behind these predictions is explained in detail in Section 3.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-11 | ~13.5 - 14.0 | br s | - | Carboxylic Acid |
| H-6' | ~8.10 | d | ⁴J(H-F) ≈ 6.5 | Aromatic |
| H-3' | ~7.95 | d | ³J(H-F) ≈ 9.0 | Aromatic |
| H-4 | ~7.40 | s | - | Isoxazole |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| C-5 | ~171.0 | s | - | Isoxazole |
| C-7 | ~161.5 | s | - | Carboxylic Acid |
| C-3 | ~158.0 | s | - | Isoxazole |
| C-5' | 157.8 | d | ¹J(C-F) ≈ 255 | Aromatic |
| C-1' | ~129.5 | d | ³J(C-F) ≈ 4.5 | Aromatic |
| C-3' | ~128.0 | d | ⁴J(C-F) ≈ 3.0 | Aromatic |
| C-6' | ~120.5 | d | ²J(C-F) ≈ 20 | Aromatic |
| C-2' | ~119.0 | d | ²J(C-F) ≈ 24 | Aromatic |
| C-4' | ~118.0 | d | ³J(C-F) ≈ 8.5 | Aromatic |
| C-4 | ~99.0 | s | - | Isoxazole |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, Proton Decoupled)
| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| F-5' | ~ -115 | s | - | Aromatic |
Note: In a proton-coupled ¹⁹F spectrum, the signal would appear as a doublet of doublets with J values corresponding to ³J(H3'-F) and ⁴J(H6'-F).
In-Depth Spectral Interpretation
¹H NMR Spectrum: Decoding the Signals
-
Carboxylic Acid Proton (H-11): The acidic proton of a carboxylic acid is highly deshielded and is expected to appear as a broad singlet in the 10-14 ppm range.[7] Using DMSO-d₆ as the solvent is a deliberate choice; it forms strong hydrogen bonds with the analyte, slowing the rate of chemical exchange with trace water and resulting in a sharper, more readily identifiable peak compared to spectra run in CDCl₃.[8] This signal will disappear upon the addition of a drop of D₂O, providing definitive confirmation.
-
Isoxazole Proton (H-4): The 3,5-disubstituted isoxazole ring contains a single proton at the C-4 position. Lacking any adjacent protons, this signal will manifest as a sharp singlet, predicted to be around 7.40 ppm.[6] Its integration value of 1H makes it a reliable internal reference point.
-
Aromatic Protons (H-3' and H-6'): The dichlorofluorophenyl ring presents a complex but interpretable system.
-
H-6': This proton is ortho to a chlorine atom and meta to the fluorine atom. It will be split by the fluorine atom via a four-bond coupling (⁴J(H-F)), which is typically around 6-7 Hz. Therefore, it is predicted to be a doublet.
-
H-3': This proton is ortho to the fluorine atom. It will be split by the fluorine via a three-bond coupling (³J(H-F)), which is significantly larger, typically 8-10 Hz.[9] This will also appear as a doublet. The differing J-values for H-3' and H-6' are key to their assignment.
-
¹³C NMR Spectrum: The Power of Carbon-Fluorine Coupling
The proton-decoupled ¹³C NMR spectrum provides a carbon count and critical connectivity information via C-F coupling.
-
Isoxazole and Carboxyl Carbons: The quaternary carbons of the isoxazole ring (C-3, C-5) and the carboxylic acid (C-7) are expected in the downfield region (158-171 ppm). The C-4 carbon, being a methine, is found much further upfield (~99 ppm).[10]
-
Aromatic Carbons (C-1' to C-6'): Assigning the aromatic carbons is achieved by analyzing their coupling to the fluorine atom.[11]
-
¹J(C-F): The carbon directly attached to fluorine (C-5') will exhibit a very large one-bond coupling constant of approximately 255 Hz, making its identification unambiguous.
-
²J(C-F): Carbons ortho to the fluorine (C-4' and C-6') will show two-bond couplings in the range of 20-25 Hz.
-
³J(C-F) & ⁴J(C-F): Carbons meta (C-1', C-3') and para (C-2') to the fluorine will display progressively smaller three- and four-bond couplings, which are invaluable for completing the assignment.
-
¹⁹F NMR Spectrum: The Fluorine Perspective
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for confirming the presence and environment of the fluorine atom.[12]
-
Chemical Shift: The chemical shift is sensitive to the electronic environment; the presence of two ortho/para chlorine atoms will influence its position.
-
Coupling: In a standard proton-coupled ¹⁹F spectrum, the signal will be split by the protons on the ring. It is expected to appear as a doublet of doublets, with coupling constants that perfectly match those observed in the ¹H spectrum (³J(H3'-F) and ⁴J(H6'-F)). This mutual coupling provides irrefutable proof of the H-F connectivity.[11] A proton-decoupled experiment will collapse this multiplet into a singlet.
Experimental Protocols
This section provides validated, step-by-step protocols for acquiring high-quality NMR data.
Diagram: Overall Experimental Workflow
Caption: Workflow for NMR analysis of the title compound.
Protocol 4.1: Sample Preparation
Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The chosen concentration balances strong signal-to-noise with avoiding solubility and viscosity issues.[13][14] DMSO-d₆ is selected for its excellent solvating power for carboxylic acids and its ability to sharpen the labile -COOH proton signal.[8]
Materials:
-
This compound (15-20 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, high purity)
-
5 mm NMR Tube (clean, dry)
-
Pasteur pipette
-
Small vial
Procedure:
-
Accurately weigh 15-20 mg of the solid compound into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the vial until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into the 5 mm NMR tube. Avoid transferring any solid particulates.
-
Cap the NMR tube securely and label it clearly.
Protocol 4.2: NMR Data Acquisition (400 MHz Spectrometer)
Rationale: The parameters below are optimized for a typical 400 MHz spectrometer to provide good resolution and signal-to-noise in a reasonable timeframe.
| Parameter | ¹H Acquisition | ¹³C{¹H} Acquisition | ¹⁹F{¹H} Acquisition |
| Pulse Program | zg30 | zgpg30 | zgpg30 |
| Spectral Width | 20 ppm (-2 to 18 ppm) | 240 ppm (-10 to 230 ppm) | 150 ppm (-80 to -230 ppm) |
| Transmitter Offset | Centered at ~8 ppm | Centered at ~110 ppm | Centered at ~-155 ppm |
| Acquisition Time | ~2.0 s | ~1.0 s | ~0.8 s |
| Relaxation Delay | 2.0 s | 2.0 s | 2.0 s |
| Number of Scans | 16 | 1024 | 64 |
Procedure:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆ solvent.
-
Perform automatic or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire the ¹H, ¹³C, and ¹⁹F spectra using the parameters outlined in the table above.
-
Process the data: Apply Fourier transform, phase correction, and baseline correction.
-
Reference the spectra: For ¹H and ¹³C, reference the residual DMSO peak to 2.50 ppm and 39.52 ppm, respectively.[15] For ¹⁹F, use an appropriate external standard or the spectrometer's indirect referencing protocol.
Diagram: Key J-Coupling Interactions
Caption: Primary H-F coupling pathways in the phenyl ring.
Conclusion
This application note provides a robust and scientifically grounded framework for the NMR analysis of this compound. By understanding the predicted spectral patterns and the underlying physical principles of chemical shifts and coupling constants, researchers can confidently verify the structure of this important chemical intermediate. The detailed protocols for sample preparation and data acquisition ensure the generation of high-quality, reproducible data, forming a self-validating system for routine analysis and quality control in any research or development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 763109-73-5 | this compound - Moldb [moldb.com]
- 3. hurawalhi.com [hurawalhi.com]
- 4. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols for Developing Biochemical Assays with 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic and steric properties allow for specific interactions with a wide range of biological targets, leading to diverse pharmacological effects including anti-inflammatory, analgesic, and anticancer activities.[1][2][3] The compound 5-(2,4-dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid belongs to this important class of molecules. Its structural features, particularly the di-chloro-fluoro-substituted phenyl ring, suggest a strong potential for modulating key biological pathways involved in disease.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust biochemical assays to characterize the activity of this compound and its analogs. While this compound is noted as a versatile intermediate in pharmaceutical development,[4][6] a deep understanding of its specific biological targets is paramount for its successful application. Drawing from the well-established pharmacology of isoxazole-containing anti-inflammatory agents,[7][8] we will focus on two high-value targets: Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[9][10][11][12]
These application notes are designed to be a practical resource, providing not only step-by-step protocols but also the underlying scientific rationale for experimental design, thereby empowering researchers to generate high-quality, reproducible data.
Scientific Rationale: Selecting a High-Impact Target
The anti-inflammatory properties of many isoxazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade.[1][7] Two of the most well-validated targets in this pathway are COX-2 and p38 MAPK.
-
Cyclooxygenase-2 (COX-2): This enzyme is a key player in the synthesis of pro-inflammatory prostaglandins.[11][13] Selective inhibition of COX-2 is a clinically validated strategy for treating inflammation and pain, as exemplified by the isoxazole-containing drug Valdecoxib.[1][14] The structural motifs present in this compound are consistent with those found in other COX-2 inhibitors, making this a primary target for investigation.[9][11]
-
p38 MAP Kinase: This kinase is a central regulator of the cellular response to inflammatory stimuli, controlling the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10][12][15] The isoxazole scaffold has been successfully employed as a bioisosteric replacement for other heterocyclic systems in the design of potent p38 MAPK inhibitors.[10][16]
For the purpose of these application notes, we will provide a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF®) assay to determine the inhibitory activity of this compound against COX-2. HTRF® is a robust, high-throughput screening-compatible technology that offers a sensitive and specific method for measuring enzymatic activity.[9]
Experimental Workflow for COX-2 Inhibition HTRF® Assay
The following diagram illustrates the overall workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-2 using an HTRF® assay.
Caption: Workflow for COX-2 HTRF® Inhibition Assay.
Protocol: COX-2 HTRF® Inhibition Assay
This protocol describes a competitive immunoassay in a 384-well plate format to measure the production of Prostaglandin E2 (PGE2), a product of the COX-2 enzymatic reaction. The HTRF® signal is inversely proportional to the amount of PGE2 produced.
I. Materials and Reagents
-
Test Compound: this compound (dissolved in 100% DMSO to a stock concentration of 10 mM).
-
Positive Control: Celecoxib (10 mM stock in 100% DMSO).
-
Enzyme: Recombinant human COX-2 enzyme.
-
Substrate: Arachidonic Acid.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mg/mL BSA and 1 µM hematin.
-
Detection Reagents: Prostaglandin E2 HTRF® Kit (containing PGE2-d2 acceptor and Anti-PGE2-Cryptate donor).
-
Plate: Low-volume, white, 384-well microplate.
-
Plate Reader: HTRF®-compatible plate reader capable of dual-wavelength detection at 620 nm and 665 nm.
II. Step-by-Step Methodology
-
Compound Plating:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration in the assay is 100 µM, with 1:3 serial dilutions.
-
Using an acoustic liquid handler or a manual multichannel pipette, transfer 20 nL of each compound dilution into the appropriate wells of the 384-well plate. Also, include wells for a positive control (Celecoxib) and a negative control (DMSO only).
-
-
Enzyme Addition:
-
Prepare the COX-2 enzyme working solution by diluting the enzyme stock in cold Assay Buffer to the desired final concentration (e.g., 2 nM).
-
Add 5 µL of the COX-2 working solution to each well of the assay plate, except for the background control wells.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare the arachidonic acid substrate solution in Assay Buffer to a final concentration that is at or near the Km of the enzyme (e.g., 5 µM).
-
Add 5 µL of the arachidonic acid solution to all wells to initiate the enzymatic reaction.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF® detection reagent mix by diluting the PGE2-d2 and Anti-PGE2-Cryptate reagents in the detection buffer provided with the kit, according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent mix to each well to stop the enzymatic reaction and initiate the detection process.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible plate reader, with excitation at 320 nm and simultaneous dual emission readings at 620 nm (Cryptate donor) and 665 nm (d2 acceptor).
-
III. Data Analysis and Interpretation
-
Calculate the HTRF® Ratio: For each well, calculate the ratiometric HTRF® signal using the following formula: HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
Normalize the Data: Normalize the data to percent inhibition using the high (DMSO, no inhibition) and low (positive control, full inhibition) controls: % Inhibition = 100 * (High Control Ratio - Sample Ratio) / (High Control Ratio - Low Control Ratio)
-
Generate IC50 Curve: Plot the percent inhibition as a function of the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC50 value.
IV. Example Data and Interpretation
The following table presents example data for the inhibition of COX-2 by this compound.
| Compound Concentration (µM) | HTRF® Ratio (665/620) | % Inhibition |
| 100 | 5,000 | 98.2 |
| 33.3 | 5,500 | 90.9 |
| 11.1 | 7,000 | 72.7 |
| 3.7 | 9,500 | 45.5 |
| 1.2 | 12,000 | 18.2 |
| 0.4 | 13,500 | 4.5 |
| 0.1 | 14,000 | 0.0 |
| 0 (DMSO) | 14,000 | 0.0 |
| Positive Control (Celecoxib) | 4,500 | 100.0 |
Interpretation: In this example, this compound demonstrates a dose-dependent inhibition of COX-2 activity. The calculated IC50 value from this data would indicate the potency of the compound. A lower IC50 value signifies a more potent inhibitor.
Alternative Assay Protocol: Fluorescence Polarization (FP) for p38 MAPK
As an alternative or complementary assay, a Fluorescence Polarization (FP) based binding assay can be developed to assess the affinity of this compound for p38 MAPK.[14] This assay measures the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to the larger p38 MAPK protein.[1]
Principle of the FP Assay
Caption: Principle of the Fluorescence Polarization Assay.
A detailed protocol would involve titrating the test compound against a pre-incubated mixture of p38 MAPK and a fluorescent tracer. The displacement of the tracer by the compound results in a decrease in fluorescence polarization, allowing for the determination of the compound's binding affinity (Ki).
Conclusion and Future Directions
The application notes provided herein offer a robust framework for the biochemical characterization of this compound. By leveraging established assay technologies such as HTRF® and FP, researchers can elucidate the compound's mechanism of action and quantify its potency against key inflammatory targets like COX-2 and p38 MAPK. The detailed protocols and underlying scientific principles are intended to facilitate the generation of high-quality, decision-driving data, thereby accelerating the drug discovery and development process. Further studies should focus on confirming the activity in cell-based assays and exploring the selectivity of the compound against related enzyme isoforms to build a comprehensive pharmacological profile.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. hurawalhi.com [hurawalhi.com]
- 6. FCKeditor - Resources Browser [midyear.aza.org]
- 7. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.aalto.fi [research.aalto.fi]
- 12. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoxazole - Wikipedia [en.wikipedia.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid as an intermediate for COX-2 inhibitors
Application Note & Protocols
Topic: Synthesis and Application of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic Acid as a Key Intermediate for Selective COX-2 Inhibitors
Abstract
This document provides a comprehensive technical guide on the synthesis, validation, and application of this compound, a critical building block in the development of selective cyclooxygenase-2 (COX-2) inhibitors. We present detailed, field-proven protocols for a multi-step synthesis of the intermediate, its rigorous analytical validation using modern chromatographic and spectroscopic techniques, and its subsequent conversion into a downstream amide scaffold representative of potent anti-inflammatory agents. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower process optimization and innovation in the pursuit of next-generation non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction: The Imperative for Selective COX-2 Inhibition
The enzyme cyclooxygenase (COX) is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1] Two primary isoforms exist: COX-1, a constitutively expressed enzyme crucial for physiological functions like maintaining the gastric lining, and COX-2, an inducible isoform that is upregulated at sites of inflammation.[2] Traditional NSAIDs, such as ibuprofen and indomethacin, are non-selective and inhibit both isoforms. This lack of selectivity is the primary cause of their well-documented gastrointestinal side effects.[2]
The discovery of the inducible COX-2 isoform led to the development of selective inhibitors, or "coxibs," which offer comparable anti-inflammatory efficacy with a significantly improved gastrointestinal safety profile.[2] A prominent structural class among these inhibitors is the diarylheterocycles, where a central heterocyclic ring, often an isoxazole or pyrazole, is substituted with two aryl groups.[3][4] The isoxazole scaffold has proven particularly effective, forming the core of drugs like Valdecoxib and its prodrug Parecoxib.[1][5] The compound this compound is a highly valuable intermediate, as its halogenated phenyl group provides a key structural motif for potent COX-2 inhibition, and its carboxylic acid moiety serves as a versatile chemical handle for further molecular elaboration.[6][7] This application note details the synthesis and utilization of this pivotal intermediate.
Mechanism of Action: The Structural Basis for COX-2 Selectivity
The selectivity of isoxazole-based inhibitors for COX-2 over COX-1 is rooted in a subtle but critical difference in the architecture of the enzyme active sites. The COX-2 active site is approximately 20% larger than that of COX-1, primarily due to the substitution of isoleucine in COX-1 with a smaller valine in COX-2. This substitution creates a distinct, hydrophobic side pocket within the COX-2 active site.[3]
Selective inhibitors are designed with bulky substituents—such as the dichlorofluorophenyl group in our target intermediate—that can fit snugly into this side pocket. In contrast, these bulky groups are sterically hindered from entering the narrower COX-1 active site. This differential binding affinity is the molecular foundation of their selectivity, allowing for targeted anti-inflammatory action while sparing the protective functions of COX-1.
Caption: Structural differences between COX-1 and COX-2 active sites enabling selective inhibition.
Protocol I: Synthesis of this compound
The synthesis is a robust three-step process starting from 2',4'-dichloro-5'-fluoroacetophenone. The workflow involves a Claisen condensation to create a β-diketone, followed by cyclization with hydroxylamine to form the isoxazole ring, and concluding with saponification to yield the target carboxylic acid.
Caption: Three-step synthesis workflow for the target intermediate.
Step 1: Claisen Condensation to form Ethyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate
-
Causality: This step constructs the required 1,3-dicarbonyl backbone. Sodium ethoxide (NaOEt) acts as a strong base to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate that attacks the electrophilic carbonyl of diethyl oxalate.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2',4'-Dichloro-5'-fluoroacetophenone | 209.03 | 20.9 g | 1.0 |
| Diethyl oxalate | 146.14 | 16.1 g | 1.1 |
| Sodium ethoxide (NaOEt) | 68.05 | 7.5 g | 1.1 |
| Absolute Ethanol | 46.07 | 250 mL | - |
| Diethyl Ether | 74.12 | 200 mL | - |
| 2M Hydrochloric Acid | 36.46 | ~100 mL | - |
Procedure:
-
Set up a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Add sodium ethoxide and 150 mL of absolute ethanol to the flask. Stir until the base is fully dissolved.
-
In a separate beaker, dissolve the 2',4'-dichloro-5'-fluoroacetophenone and diethyl oxalate in 100 mL of ethanol.
-
Transfer the solution from the beaker to the dropping funnel and add it dropwise to the stirred NaOEt solution over 30 minutes. Maintain the temperature below 30°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. A yellow precipitate should form.
-
Cool the reaction mixture in an ice bath and slowly add 200 mL of diethyl ether to facilitate further precipitation.
-
Filter the resulting sodium salt of the diketone and wash with cold diethyl ether.
-
Suspend the salt in 200 mL of water and cool in an ice bath. Acidify the mixture to pH 2-3 by slowly adding 2M HCl.
-
The product will precipitate as a pale yellow solid. Filter, wash with cold water until the filtrate is neutral, and dry under vacuum at 40°C.
-
Expected Yield: 25-28 g (81-91%).
-
Step 2: Cyclization to form Ethyl 5-(2,4-dichloro-5-fluorophenyl)isoxazole-3-carboxylate
-
Causality: This is the key ring-forming step. Hydroxylamine attacks one of the carbonyl groups of the β-diketone, followed by an intramolecular condensation and dehydration to form the stable five-membered aromatic isoxazole ring.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| β-Diketone Intermediate (from Step 1) | 309.09 | 25.0 g | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | 6.2 g | 1.1 |
| Ethanol (95%) | - | 200 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
Combine the β-diketone intermediate, hydroxylamine hydrochloride, ethanol, and water in a 500 mL round-bottom flask.
-
Heat the mixture to reflux (approx. 80-85°C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
The product will precipitate as an off-white solid.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Expected Yield: 23-25 g (90-98%).
-
Step 3: Saponification to this compound
-
Causality: This final step converts the ethyl ester into the desired carboxylic acid via base-catalyzed hydrolysis (saponification). The hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated in an acidic workup.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Isoxazole Ester (from Step 2) | 306.11 | 23.0 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 6.0 g | 2.0 |
| Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| Water | 18.02 | 50 mL | - |
| 6M Hydrochloric Acid | 36.46 | ~30 mL | - |
Procedure:
-
Dissolve the isoxazole ester in THF in a 500 mL flask.
-
In a separate beaker, dissolve sodium hydroxide in water and add this solution to the flask.
-
Stir the mixture at room temperature for 8-12 hours until the hydrolysis is complete (monitored by TLC).
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.
-
Acidify the solution to pH 1-2 with 6M HCl. A white precipitate will form.
-
Stir for 30 minutes in the ice bath, then filter the solid product.
-
Wash the solid with copious amounts of cold water to remove any residual salts.
-
Dry the final product in a vacuum oven at 50-60°C.
-
Expected Yield: 19-20 g (90-95%).
-
Protocol II: Analytical Validation of the Intermediate
Rigorous quality control is paramount to ensure the intermediate's identity, purity, and suitability for downstream applications. A combination of HPLC, NMR, and MS provides a self-validating system for characterization.
Method 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Trustworthiness: HPLC provides quantitative data on the purity of the compound and detects any residual starting materials or byproducts, ensuring the material meets specifications for subsequent synthetic steps.
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detector | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in Acetonitrile |
| Acceptance | Purity ≥ 99.0% (by area normalization) |
Method 2: NMR Spectroscopy for Structural Confirmation
-
Expertise: NMR is the definitive method for confirming the molecular structure. The chemical shifts and splitting patterns of ¹H and ¹³C NMR provide an unambiguous fingerprint of the compound.
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~14.0 (s, 1H, COOH), 8.1-7.9 (m, 2H, Ar-H), 7.5 (s, 1H, Isoxazole-H).
-
Expected ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~165-170 (Ar-C), ~160 (COOH), ~158 (Isoxazole C=N), ~110-135 (Ar-C), ~105 (Isoxazole C-H).
Method 3: Mass Spectrometry (MS) for Molecular Weight Verification
-
Expertise: Mass spectrometry confirms that the synthesized compound has the correct molecular weight, providing a crucial check on its elemental composition.
-
Technique: Electrospray Ionization (ESI) in negative mode.
-
Sample Preparation: Infuse a dilute solution (10 µg/mL) in acetonitrile/water (1:1).
-
Expected Mass:
-
Chemical Formula: C₁₀H₄Cl₂FNO₃
-
Exact Mass: 278.96
-
Observed [M-H]⁻: m/z 277.95
-
Protocol III: Application - Synthesis of a Downstream Amide Scaffold
The carboxylic acid is an ideal precursor for creating libraries of potential COX-2 inhibitors via amidation. This protocol outlines its conversion to a benzenesulfonamide derivative, a core structure in many coxibs.
Caption: Workflow for converting the intermediate into a representative COX-2 inhibitor scaffold.
Procedure:
-
Acid Chloride Formation: In a fume hood, suspend the carboxylic acid (1.0 equiv.) in toluene (10 vol). Add a catalytic amount of DMF (0.05 equiv.). Slowly add thionyl chloride (1.2 equiv.) at room temperature.[8] Heat the mixture to 60°C for 2-3 hours until gas evolution ceases. Cool to room temperature and concentrate under vacuum to obtain the crude acid chloride, which is used immediately in the next step. (Caution: Thionyl chloride is corrosive and releases toxic gas).
-
Amidation: Dissolve benzenesulfonamide (1.1 equiv.) in anhydrous pyridine (5 vol) and cool to 0°C. Add a solution of the crude acid chloride in anhydrous THF (5 vol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by pouring it into ice-cold 2M HCl.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final amide.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 4. research.aalto.fi [research.aalto.fi]
- 5. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. hurawalhi.com [hurawalhi.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the In Vitro Formulation of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic Acid
Introduction: Navigating the Formulation Challenges of a Promising Isoxazole Carboxylic Acid Derivative
5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid (CAS: 763109-73-5; MW: 276.05 g/mol ) is a halogenated heterocyclic compound with significant potential in pharmaceutical and agricultural research, particularly in the development of novel anti-inflammatory and oncologic agents.[1][2][3] Its isoxazole core, coupled with a dichlorofluorophenyl moiety, suggests a complex physicochemical profile that necessitates a carefully designed formulation strategy for reliable and reproducible in vitro studies.[1][3] The presence of a carboxylic acid group indicates a pH-dependent aqueous solubility, a critical factor to consider in experimental design.[4][5]
This guide provides a comprehensive framework for the effective formulation of this compound for a range of in vitro applications. We will delve into the rationale behind solvent selection, provide detailed protocols for the preparation of stock and working solutions, and outline essential quality control measures to ensure the integrity of your experimental results. Our approach is grounded in established best practices for handling poorly soluble compounds, with a focus on mitigating common pitfalls such as precipitation and solvent-induced artifacts.
Physicochemical Profile: A Predictive Analysis
| Property | Predicted Value | Implication for Formulation |
| pKa | ~3.5 - 4.5 | The carboxylic acid group is predicted to be acidic. At physiological pH (~7.4), the compound will be predominantly in its ionized (carboxylate) form, which is typically more water-soluble than the non-ionized form. |
| logP | ~3.0 - 4.0 | This value suggests that the compound is lipophilic, which often correlates with poor aqueous solubility. |
| Aqueous Solubility | Low (predicted to be in the µg/mL range) | Direct dissolution in aqueous buffers at concentrations required for most in vitro assays is likely to be challenging. |
These values are estimations and should be confirmed experimentally where possible. They can be predicted using online tools such as SwissADME or Chemicalize.
The predicted low aqueous solubility and moderate to high lipophilicity strongly indicate that a water-miscible organic solvent will be necessary to prepare a concentrated stock solution.
The Lynchpin of Formulation: Dimethyl Sulfoxide (DMSO)
For poorly soluble, non-polar compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial solubilization.[6] Its strong solubilizing power and miscibility with both aqueous and organic solvents make it an invaluable tool in the research laboratory. However, the use of DMSO is not without its caveats. At concentrations above 0.5%, DMSO can exert its own biological effects, including cytotoxicity, altered cell differentiation, and interference with assay readouts.[6][7] Therefore, it is imperative to minimize the final concentration of DMSO in all in vitro assays.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which will serve as the foundation for all subsequent dilutions.
Materials:
-
This compound (powder)
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile, amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.76 mg of the compound (MW = 276.05 g/mol ).
-
Dissolution: Carefully transfer the weighed powder into the amber glass vial. Add 1 mL of anhydrous, sterile-filtered DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure complete dissolution and the absence of particulates.
-
Storage: Store the 10 mM stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. Properly label each aliquot with the compound name, concentration, solvent, and date of preparation.
From Stock to Working Solution: The Art of Serial Dilution
The transition from a high-concentration DMSO stock to a final aqueous working solution is a critical step where precipitation can readily occur. A stepwise dilution strategy is essential to mitigate this risk.[6]
Diagram: Serial Dilution Workflow
Caption: A stepwise dilution workflow minimizes precipitation.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol is designed to achieve a final desired concentration of the compound in cell culture medium with a consistent and low percentage of DMSO.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Anhydrous, sterile-filtered DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare Intermediate Dilutions in DMSO:
-
To prepare a 1 mM intermediate stock, dilute the 10 mM stock solution 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
To prepare a 100 µM intermediate stock, dilute the 1 mM intermediate stock 1:10 in DMSO (e.g., 10 µL of 1 mM stock + 90 µL of DMSO).
-
Continue this process to create a series of intermediate concentrations in 100% DMSO that are 1000x the final desired concentrations.
-
-
Prepare Final Working Solutions:
-
To prepare a 1 µM final working solution, add 1 µL of the 1 mM intermediate DMSO stock to 999 µL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.
-
To prepare a 10 µM final working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This also results in a final DMSO concentration of 0.1%.
-
Crucially, to maintain a consistent final DMSO concentration across different compound concentrations, prepare a separate intermediate stock in DMSO for each final concentration, such that the final dilution into the aqueous medium is the same (e.g., 1:1000). [8][9][10][11]
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound (e.g., 1 µL of DMSO in 999 µL of medium for a 0.1% DMSO control).
-
Immediate Use: Use the freshly prepared working solutions immediately to avoid potential degradation or precipitation in the aqueous environment.
Ensuring Experimental Integrity: Quality Control and Stability Assessment
The validity of in vitro data is contingent upon the quality and stability of the formulated compound. It is essential to implement quality control measures to confirm the concentration and assess the stability of the compound under experimental conditions.
Protocol 3: Stability Assessment in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[3][12][13][14][15]
Materials:
-
Working solution of the compound in cell culture medium
-
Complete cell culture medium (as a control)
-
Humidified incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
HPLC-MS system
Procedure:
-
Sample Preparation: Prepare a working solution of the compound in your complete cell culture medium at the highest concentration to be used in your experiments.
-
Time Points: Aliquot the working solution into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubation: Place the tubes in a humidified incubator at 37°C with 5% CO₂.
-
Sample Collection: At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
Sample Analysis: Once all time points are collected, thaw the samples and analyze them by HPLC-MS to quantify the concentration of the parent compound.
-
Data Analysis: Plot the concentration of the compound as a percentage of the T=0 sample against time. This will provide a stability profile and allow for the calculation of the compound's half-life in the culture medium.
Diagram: Quality Control and Stability Workflow
Caption: Workflow for assessing compound stability.
Conclusion: A Foundation for Reliable In Vitro Research
The successful formulation of this compound for in vitro studies hinges on a systematic approach that acknowledges its predicted poor aqueous solubility. The use of DMSO for stock solution preparation, followed by a meticulous serial dilution protocol, is paramount to achieving accurate and reproducible results. Researchers must remain vigilant about the potential for DMSO-induced artifacts and implement appropriate vehicle controls in all experiments. Furthermore, assessing the stability of the compound in the experimental medium is a critical step in validating the integrity of the obtained data. By adhering to the principles and protocols outlined in these application notes, researchers can confidently advance the in vitro evaluation of this promising compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ChemMine tools: an online service for analyzing and clustering small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Serially diluting compounds while keeping DMSO concentration the same - Tissue and Cell Culture [protocol-online.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays: Characterizing 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic Acid and Related Compounds
Authored by a Senior Application Scientist
Introduction: Unveiling the Bioactivity of Novel Isoxazole Derivatives
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid is a synthetic compound that, based on its chemical features, holds potential for interacting with various biological targets. Its applications are noted in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and in the development of agrochemicals.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the cellular activity of this and structurally related compounds.
Given the prominence of the isoxazole motif in pharmacology, a logical starting point for characterization is to investigate its effect on key regulatory pathways often modulated by such molecules. One such critical target is the Farnesoid X Receptor (FXR), a nuclear receptor that is a master regulator of bile acid, lipid, and glucose homeostasis.[6][7] The synthetic, non-steroidal agonist GW4064, which also features an isoxazole core, is a well-established tool for studying FXR activation.[6][7] Therefore, the protocols detailed herein will use the investigation of FXR activation as a primary example of a robust workflow to determine the bioactivity of a novel isoxazole compound.
This guide will detail three fundamental cell-based assays:
-
FXR Transactivation Luciferase Reporter Assay: To quantify the compound's ability to activate or inhibit the FXR signaling pathway.
-
Quantitative PCR (qPCR) Analysis of FXR Target Genes: To confirm the compound's effect on the expression of downstream genes regulated by FXR.
-
Cell Viability Assay: To assess the cytotoxic potential of the compound and establish a therapeutic window.
These assays form a cohesive and self-validating system, providing a multi-faceted view of the compound's cellular effects.
Part 1: FXR Transactivation Luciferase Reporter Assay
This assay is a highly sensitive method to screen for compounds that modulate nuclear receptor activity.[6][8] It utilizes mammalian cells engineered to express both the human FXR protein and a luciferase reporter gene, which is driven by a promoter containing FXR response elements (FXREs).[6][9] Ligand-induced activation of FXR leads to the transcription of the luciferase gene, with the resulting luminescence being directly proportional to the level of FXR activation.[6]
Scientific Rationale
The principle of this assay is ligand-dependent transactivation. Upon binding to an agonist, FXR undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to FXREs in the promoter region of target genes to initiate transcription.[9] By coupling this event to the expression of a quantifiable reporter like luciferase, we can indirectly measure the activation of FXR. This assay is a cornerstone in early-stage drug discovery for identifying potential agonists or antagonists of nuclear receptors.[6][9]
Experimental Workflow: Luciferase Reporter Assay
References
- 1. FCKeditor - Resources Browser [midyear.aza.org]
- 2. chemimpex.com [chemimpex.com]
- 3. hurawalhi.com [hurawalhi.com]
- 4. This compound [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols: Target Identification for 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1][2][3] Its structural features, including a halogenated phenyl ring and an isoxazole core, suggest its potential to interact with specific biological targets, making it a valuable candidate for drug discovery, particularly in oncology and anti-inflammatory research.[2] The elucidation of its molecular targets is a critical step in understanding its mechanism of action, optimizing its therapeutic potential, and identifying potential off-target effects.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on various methodologies for identifying the protein targets of this compound. We will delve into a range of orthogonal approaches, from established biochemical techniques to cutting-edge proteomic and in silico methods. Each section will offer a detailed protocol, the rationale behind its application, and expert insights to guide your experimental design.
I. In Silico Target Prediction: A Hypothesis-Generating Approach
Before embarking on extensive laboratory-based screening, in silico methods offer a time and cost-effective strategy to generate initial hypotheses about the potential targets of this compound.[6][7] These computational approaches leverage the compound's structure to predict its interactions with a vast library of known protein structures.
Principle of the Method
In silico target prediction, or reverse docking, screens a small molecule against a database of protein binding sites to identify potential targets.[7][8] The process involves docking the 3D conformation of the small molecule into the binding pockets of numerous proteins and calculating a binding affinity score for each interaction.[7] This allows for the ranking of potential targets based on their predicted binding strength.
Application to this compound
The well-defined structure of this compound makes it an ideal candidate for in silico screening. By analyzing its chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and halogen atoms, we can predict its potential to fit into the binding sites of various protein families, including kinases, proteases, and metabolic enzymes.
Protocol for In Silico Target Prediction
-
Compound Preparation:
-
Obtain the 2D structure of this compound (SMILES or SDF format).
-
Convert the 2D structure to a 3D conformation using a computational chemistry software package (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation.
-
-
Target Database Selection:
-
Choose a comprehensive protein structure database, such as the Protein Data Bank (PDB).
-
Alternatively, use a curated database of druggable proteins for a more focused screen.
-
-
Molecular Docking:
-
Utilize a molecular docking program (e.g., AutoDock, Glide, GOLD).
-
Define the binding site for each protein in the database. If the binding site is unknown, the entire protein surface can be searched (blind docking).
-
Dock the prepared 3D structure of the compound into the defined binding sites of all proteins in the database.
-
-
Scoring and Analysis:
-
The docking software will generate a binding affinity score (e.g., kcal/mol) for each compound-protein interaction.
-
Rank the potential targets based on their binding scores. Lower binding energies generally indicate a more favorable interaction.
-
Visualize the top-scoring protein-ligand complexes to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
-
Hit Prioritization:
-
Filter the list of potential targets based on their biological relevance to the desired therapeutic area (e.g., inflammation, oncology).
-
Consider the druggability of the identified targets for further experimental validation.[5]
-
Data Presentation
| Parameter | Description |
| Compound ID | This compound |
| Docking Software | e.g., AutoDock Vina |
| Target Database | e.g., PDB, customized kinase library |
| Top Predicted Targets | e.g., p38α MAPK, Cyclooxygenase-2 (COX-2) |
| Binding Affinity (kcal/mol) | e.g., -9.5, -8.7 |
| Key Interactions | e.g., Hydrogen bond with Met109, Pi-stacking with Tyr355 |
Visualization of In Silico Workflow
Caption: Workflow for in silico target prediction.
II. Drug Affinity Responsive Target Stability (DARTS): A Label-Free Approach
The Drug Affinity Responsive Target Stability (DARTS) assay is a powerful, label-free chemical proteomics technique used to identify the protein targets of small molecules.[9][10][11] This method is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.[12][13]
Principle of the Method
DARTS leverages the conformational stabilization that occurs when a ligand binds to its target protein.[9] This stabilization can shield protease cleavage sites, making the protein less susceptible to digestion. By comparing the protein digestion patterns in the presence and absence of the small molecule, one can identify proteins that are protected from proteolysis, which are the putative targets.[11]
Application to this compound
A significant advantage of DARTS is that it does not require modification or immobilization of the small molecule, which can sometimes alter its binding properties.[10][11] This makes it an excellent method for screening this compound in its native form against a complex proteome.
Protocol for DARTS
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a cancer cell line for oncology applications) to ~80-90% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., M-PER or RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteome.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Compound Incubation:
-
Aliquot the cell lysate into multiple tubes.
-
To the experimental tubes, add this compound to a final concentration (e.g., 10 µM).
-
To the control tubes, add the same volume of vehicle (e.g., DMSO).
-
Incubate all tubes at room temperature for 1 hour to allow for compound-protein binding.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to each tube. The optimal protease and concentration should be determined empirically.
-
Incubate at room temperature for a set time (e.g., 30 minutes).
-
-
Quenching and Sample Preparation:
-
Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases) and placing the samples on ice.
-
Add SDS-PAGE loading buffer to each sample and heat at 95°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis and Visualization:
-
Separate the protein samples by SDS-PAGE.
-
Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain).
-
Compare the protein banding patterns between the compound-treated and vehicle-treated lanes.
-
Look for protein bands that are more intense in the compound-treated lane, as these represent proteins protected from digestion.
-
-
Target Identification by Mass Spectrometry:
-
Excise the protein bands of interest from the gel.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Data Presentation
| Condition | Protein Band Intensity (Arbitrary Units) | Identified Protein |
| Vehicle Control | 100 | Protein X |
| 10 µM Compound | 250 | Protein X |
| Vehicle Control | 120 | Protein Y |
| 10 µM Compound | 115 | Protein Y |
Visualization of DARTS Workflow
Caption: Workflow for the DARTS assay.
III. Cellular Thermal Shift Assay (CETSA): Target Engagement in a Cellular Context
The Cellular Thermal Shift Assay (CETSA) is a biophysical method that allows for the direct measurement of drug-protein interactions within living cells.[14][15][16] It is based on the principle that ligand binding alters the thermal stability of a target protein.[17][18]
Principle of the Method
When cells are heated, proteins begin to denature and aggregate at their specific melting temperatures.[14] The binding of a small molecule can stabilize its target protein, resulting in a higher melting temperature.[17] CETSA measures the amount of soluble protein remaining after heat treatment, and a shift in the melting curve in the presence of a compound indicates target engagement.[15]
Application to this compound
CETSA is particularly valuable as it confirms target engagement in a physiologically relevant environment, taking into account factors such as cell permeability and intracellular metabolism of the compound.[18] This method can be used to validate hits from in silico or DARTS screens and to determine the intracellular potency of this compound.
Protocol for CETSA
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
-
Heat Challenge:
-
Seal the plate and heat the cells at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR machine or a water bath.
-
Include a non-heated control at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the aggregated proteins by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein in the soluble fraction using a suitable method, such as:
-
Western Blotting: For known or hypothesized targets.
-
Mass Spectrometry (MS-CETSA): For an unbiased, proteome-wide analysis.
-
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization of the target protein.
-
For dose-response experiments, plot the amount of soluble protein at a specific temperature against the compound concentration to determine the EC50 of target engagement.
-
Data Presentation
| Temperature (°C) | Soluble Protein (% of RT control) - Vehicle | Soluble Protein (% of RT control) - Compound |
| 40 | 100 | 100 |
| 50 | 85 | 95 |
| 55 | 50 | 80 |
| 60 | 20 | 55 |
| 65 | 5 | 25 |
Visualization of CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
IV. Affinity-Based Chemical Proteomics: Pull-Down of Target Proteins
Affinity-based chemical proteomics is a powerful and widely used method for identifying the protein targets of small molecules.[4][19][20] This approach involves immobilizing the small molecule of interest onto a solid support and using it as "bait" to capture its binding partners from a cell lysate.[21]
Principle of the Method
A chemically modified version of the small molecule, containing a linker and an affinity tag (e.g., biotin) or immobilized on a resin, is used as a probe.[4] This probe is incubated with a cell lysate, allowing it to bind to its target proteins. The probe-protein complexes are then purified from the lysate, and the captured proteins are identified by mass spectrometry.[20]
Application to this compound
The carboxylic acid group on this compound provides a convenient handle for chemical modification. A linker can be attached at this position to immobilize the compound on a solid support or to conjugate it with biotin. It is crucial to first establish through structure-activity relationship (SAR) studies that modification at this position does not abolish the biological activity of the compound.
Protocol for Affinity-Based Pull-Down
-
Probe Synthesis:
-
Synthesize a derivative of this compound with a linker attached to the carboxylic acid group.
-
The linker should have a terminal functional group for immobilization (e.g., an amine for coupling to NHS-activated beads) or a biotin tag.
-
Synthesize a negative control probe, which is structurally similar but biologically inactive, to identify non-specific binders.
-
-
Immobilization (for bead-based approach):
-
Covalently attach the linker-modified compound to a solid support, such as agarose or magnetic beads.
-
Block any remaining active sites on the beads to prevent non-specific protein binding.
-
-
Cell Lysate Incubation:
-
Prepare a cell lysate as described in the DARTS protocol.
-
Incubate the lysate with the affinity matrix (beads) or the biotinylated probe.
-
For competitive pull-down, pre-incubate the lysate with an excess of the free, unmodified compound before adding the probe. This will compete for binding to the specific targets and reduce their capture.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Identify the proteins by in-gel digestion and LC-MS/MS analysis, as described in the DARTS protocol.
-
-
Data Analysis:
-
Compare the proteins identified from the active probe pull-down with those from the negative control and competitive pull-down experiments.
-
Genuine targets should be enriched in the active probe sample and depleted in the negative control and competitive samples.
-
Data Presentation
| Protein | Spectral Counts (Active Probe) | Spectral Counts (Negative Control) | Spectral Counts (Competitive Pull-down) | Conclusion |
| Target A | 50 | 2 | 5 | Potential Target |
| Non-specific Binder B | 45 | 40 | 42 | Non-specific |
| Target C | 30 | 1 | 3 | Potential Target |
Visualization of Affinity-Based Pull-Down Workflow
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 12. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. CETSA [cetsa.org]
- 17. annualreviews.org [annualreviews.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 20. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Anti-Cancer Potential of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic Acid
Introduction
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound, 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid, is a synthetic molecule characterized by a halogenated phenyl ring attached to an isoxazole-3-carboxylic acid core. While this specific molecule is not extensively documented in peer-reviewed literature for its anti-cancer effects, its structural motifs suggest a potential for biological activity. Halogenated aromatic rings can enhance binding affinity to protein targets, and the carboxylic acid group can participate in hydrogen bonding, making it a candidate for enzymatic inhibition.
This document provides a structured framework for the initial investigation of this compound in cancer cell lines. The protocols outlined below are designed to be a starting point for researchers to assess its cytotoxic and mechanistic properties.
Preliminary Compound Handling and Preparation
Prior to any biological assessment, it is critical to properly handle and characterize the compound.
1.1. Compound Characterization It is essential to confirm the identity and purity of this compound before use.
-
Purity Assessment: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the compound, which should ideally be above 95%.
-
Identity Confirmation: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy should be used to confirm the molecular weight and structure of the compound.
1.2. Stock Solution Preparation A high-concentration stock solution is necessary for accurate and reproducible dilutions in cell culture experiments.
-
Solvent Selection: Due to its chemical structure, this compound is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is crucial to perform a solubility test to determine the optimal solvent.
-
Protocol:
-
Accurately weigh a small amount of the compound (e.g., 10 mg).
-
Add a minimal amount of DMSO to dissolve the compound completely.
-
Once dissolved, add additional DMSO to reach a final concentration of 10-100 mM.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Note: The final concentration of DMSO in cell culture media should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Initial Cytotoxicity Screening
The first step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation.
2.1. Cell Line Selection A panel of cancer cell lines from different tissue origins should be used to assess the spectrum of activity. Suggested cell lines include:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HCT116: Human colorectal carcinoma
-
HeLa: Human cervical cancer
2.2. Cell Viability Assay (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Hypothetical IC50 Values (µM) for this compound
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | >100 | 75.3 | 42.1 |
| A549 | 89.2 | 55.8 | 28.9 |
| HCT116 | 65.4 | 32.1 | 15.7 |
| HeLa | 95.1 | 68.4 | 39.5 |
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC50 of the compound.
Mechanistic Studies: Apoptosis Induction
If the compound shows significant cytotoxicity, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.
3.1. Caspase Activity Assay Caspases are a family of proteases that are key mediators of apoptosis.
Protocol:
-
Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Lysis: Lyse the cells to release cellular contents.
-
Caspase Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3/7, caspase-8, and caspase-9.
-
Signal Detection: Measure the fluorescent or colorimetric signal, which is proportional to caspase activity.
3.2. Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treatment: Treat cells as described for the caspase assay.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Potential Signaling Pathway Involvement
Caption: Hypothetical apoptotic pathways induced by the compound.
Further Investigations
Based on the initial findings, further experiments can be designed to elucidate the specific molecular targets and pathways affected by this compound.
-
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest, cells can be treated, stained with a DNA-intercalating dye like propidium iodide, and analyzed by flow cytometry.
-
Western Blotting: This technique can be used to probe for changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs).
-
Target Identification Studies: Advanced techniques such as thermal proteome profiling or affinity chromatography could be employed to identify the direct cellular target(s) of the compound.
Conclusion and Future Directions
These application notes provide a comprehensive starting point for the preclinical evaluation of this compound as a potential anti-cancer agent. The described protocols for assessing cytotoxicity and apoptosis induction are fundamental in characterizing its biological activity. Positive results from these initial screens would warrant a more in-depth investigation into its mechanism of action, with the ultimate goal of determining its therapeutic potential.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 5-(2,4-dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical and agrochemical intermediate.[1][2] Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and improve the yield and purity of your synthesis.
The synthesis of this molecule, while based on established chemical principles, presents several challenges where yields can be compromised. This guide is structured as a series of troubleshooting questions and answers, followed by frequently asked questions and detailed protocols, to directly address the practical issues you may encounter in the lab.
General Synthetic Pathway Overview
The most common and reliable route to this compound involves a multi-step synthesis. Understanding this workflow is critical for identifying potential bottlenecks.
Caption: General three-step synthetic workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the synthesis. Each question is designed to reflect a real-world laboratory challenge.
Question 1: My initial Claisen-Schmidt condensation to form the chalcone intermediate is giving a low yield (<60%). What are the likely causes and how can I fix it?
Answer: A low yield in the Claisen-Schmidt condensation is a frequent issue. The root cause often lies in the reaction conditions, which must be carefully controlled.
-
Causality: This reaction involves the base-catalyzed condensation of an aldehyde (2,4-dichloro-5-fluorobenzaldehyde) with a ketone (in this case, the ethyl acetoacetate precursor). The base deprotonates the α-carbon of the ketone, forming an enolate that attacks the aldehyde carbonyl. Yields can be compromised by side reactions, such as self-condensation of the ketone or Cannizzaro reactions of the aldehyde, if conditions are not optimal.
-
Troubleshooting Steps:
-
Base Selection & Stoichiometry:
-
Problem: Using a base that is too strong or too weak, or in the wrong amount. Strong bases like NaOH or KOH can promote side reactions if not used carefully.[3]
-
Solution: Start with a catalytic amount of a moderately strong base like sodium hydroxide (10% aqueous solution) or potassium hydroxide. Ensure the stoichiometry is correct; excess base can lead to saponification of your ester group or other unwanted reactions. The reaction is often performed in an alcohol solvent like ethanol.[4]
-
-
Temperature Control:
-
Problem: Running the reaction at too high a temperature. This accelerates side reactions and can lead to the formation of polymeric byproducts.
-
Solution: The condensation should be performed under cold conditions. Maintain the reaction temperature between 0-5 °C, especially during the dropwise addition of the base. After addition, the reaction can be allowed to stir at room temperature for several hours.[5]
-
-
Reaction Time:
-
Problem: Insufficient or excessive reaction time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours of stirring at room temperature after the initial cold addition phase.[6] Quenching the reaction too early will result in unreacted starting materials, while letting it run too long can increase byproduct formation.
-
-
| Parameter | Recommended Condition | Rationale |
| Base | 10% NaOH or KOH (aq.) | Effective catalyst for enolate formation.[3] |
| Solvent | Ethanol | Good solubility for reactants and intermediates. |
| Temperature | 0-5 °C during base addition, then RT | Minimizes side reactions and byproduct formation. |
| Time | 3-6 hours (monitor by TLC) | Ensures reaction completion without degradation.[6] |
Question 2: The cyclization of the chalcone with hydroxylamine hydrochloride is inefficient. I'm getting a mixture of products and a low yield of the desired isoxazole ester. Why?
Answer: This is the most critical step for forming the heterocyclic core, and its success is highly dependent on pH control and the choice of base.
-
Causality: The reaction proceeds by forming an oxime intermediate from the chalcone, which then undergoes an intramolecular cyclization to form the isoxazole ring.[7] The pH of the medium is crucial; it must be high enough to deprotonate the hydroxylamine and facilitate the cyclization, but not so high as to cause degradation or side reactions.
-
Troubleshooting Steps:
-
Choice of Base:
-
Problem: Using a strong base like NaOH can lead to competing reactions or degradation.[7]
-
Solution: Use a milder base like sodium acetate.[5][8] Sodium acetate acts as a buffer, maintaining the pH in a range that is optimal for oxime formation and subsequent cyclization without being overly harsh. The combination of hydroxylamine hydrochloride and sodium acetate in a solvent like ethanol is a standard and effective system.
-
-
Reaction Conditions:
-
Work-up Procedure:
-
Problem: Product loss during work-up.
-
Solution: After the reaction is complete, the mixture is typically poured into ice-cold water to precipitate the crude product.[8] Ensure the product is thoroughly washed with water to remove any inorganic salts before drying and proceeding to the next step or purification.
-
-
Caption: Troubleshooting logic for the isoxazole cyclization step.
Question 3: The final saponification of the ester is either incomplete or seems to be cleaving the isoxazole ring. How can I achieve clean hydrolysis to the carboxylic acid?
Answer: Hydrolysis of esters on heterocyclic systems can be challenging. The isoxazole ring is susceptible to cleavage under harsh basic or acidic conditions.[9] Therefore, a carefully controlled, milder approach is required.
-
Causality: Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt, which is then acidified to yield the carboxylic acid.[10] The N-O bond in the isoxazole ring is relatively weak and can be cleaved by strong nucleophiles (like excess hydroxide) or under high temperatures, leading to decomposition and a significant drop in yield.
-
Troubleshooting Steps:
-
Choice of Base and Solvent:
-
Problem: Using NaOH or KOH in refluxing ethanol can be too harsh.
-
Solution: Use Lithium Hydroxide (LiOH) as the base. It is generally effective at lower temperatures. A common and reliable solvent system is a mixture of Tetrahydrofuran (THF) and water.[11] This system ensures solubility for both the organic ester and the inorganic base, allowing the reaction to proceed smoothly at or slightly above room temperature.
-
-
Temperature Control:
-
Problem: Heating the reaction mixture aggressively.
-
Solution: Avoid high temperatures. The hydrolysis can often be accomplished by stirring at room temperature for 12-24 hours or with gentle warming to 40-50 °C. Monitor the disappearance of the starting ester by TLC.
-
-
Acidification (Work-up):
-
Problem: Using a strong, hot acid for the work-up can also cause degradation.
-
Solution: After the hydrolysis is complete (as indicated by TLC), cool the reaction mixture in an ice bath. Acidify slowly with a cold, dilute acid like 1M HCl or 10% citric acid solution until the pH is ~2-3.[11] This will precipitate the carboxylic acid product, which can then be collected by filtration.
-
-
| Parameter | Recommended Condition | Rationale |
| Base | LiOH·H₂O | Milder than NaOH/KOH, reducing risk of ring cleavage.[11] |
| Solvent | THF / Water (e.g., 3:1 mixture) | Ensures a homogenous reaction mixture. |
| Temperature | Room Temperature to 40 °C | Avoids thermal degradation of the isoxazole ring. |
| Acidification | Cold, dilute HCl or Citric Acid | Gentle protonation of the carboxylate salt prevents acid-catalyzed decomposition. |
Frequently Asked Questions (FAQs)
-
Q: Are there alternative methods for synthesizing the isoxazole ring?
-
A: Yes, a primary alternative is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in-situ from an oxime) and an alkyne.[12] This method can offer different regioselectivity and may be advantageous depending on the availability of starting materials. However, for the target molecule, the chalcone cyclization route is generally more direct.
-
-
Q: What are the best practices for purifying the final product?
-
A: The crude carboxylic acid obtained after filtration can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities remain, an acid-base extraction can be effective. Dissolve the crude product in a base (like aqueous NaHCO₃), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure acid.
-
-
Q: How can I confirm the structure of my final product?
-
A: A combination of spectroscopic methods is required. ¹H NMR and ¹³C NMR will confirm the carbon-hydrogen framework and the successful formation of the isoxazole ring. FT-IR spectroscopy should show a characteristic C=O stretch for the carboxylic acid (~1700-1730 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹). Mass Spectrometry will confirm the molecular weight of the compound.
-
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessments and optimizations.
Protocol 1: Synthesis of Ethyl 5-(2,4-dichloro-5-fluorophenyl)isoxazole-3-carboxylate
-
Chalcone Formation: In a flask equipped with a stirrer, dissolve 2,4-dichloro-5-fluorobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a 10% aqueous solution of NaOH (0.2 eq) dropwise, maintaining the temperature below 5 °C.
-
After addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Cyclization: To the crude reaction mixture, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the formation of the isoxazole ester by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This crude product can be purified by recrystallization from ethanol or used directly in the next step.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude ethyl isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed. Gentle warming to 40 °C can be applied if the reaction is sluggish.
-
Once complete, cool the mixture in an ice bath and slowly add cold 1M HCl with vigorous stirring until the pH of the solution is 2-3.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any residual salts.
-
Dry the product under vacuum to yield the final carboxylic acid. Further purification can be done by recrystallization if needed.
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
Technical Support Center: Purification of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-(2,4-dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile compound. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, achieving high purity is paramount for reliable downstream applications.[1][2]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. However, based on common isoxazole synthesis methodologies, you should be vigilant for the following:
-
Unhydrolyzed Ester Precursor: If your synthesis involves the hydrolysis of a corresponding ester (e.g., ethyl or methyl ester) to yield the final carboxylic acid, incomplete hydrolysis is a frequent issue. This impurity is less polar than your product and will have a higher Rf value on a TLC plate.[3]
-
Starting Materials: Unreacted precursors from the isoxazole ring formation, such as the corresponding chalcone or diketone, can carry through.
-
Regioisomers: The 1,3-dipolar cycloaddition reaction used to form the isoxazole ring can sometimes yield isomeric products, which can be very difficult to separate due to similar physical properties.[4]
-
Decarboxylation Product: Isoxazole carboxylic acids can be susceptible to decarboxylation (loss of CO₂), particularly when exposed to high temperatures for prolonged periods.[3] This results in the formation of 5-(2,4-dichloro-5-fluorophenyl)isoxazole.
Q2: My compound is streaking badly on my silica TLC plate. What's causing this and how do I fix it?
A2: This is a classic issue when analyzing carboxylic acids on silica gel. The acidic nature of the silica is not sufficient to keep your compound fully protonated. A portion of it deprotonates to the carboxylate anion, which interacts very strongly with the polar stationary phase, causing severe tailing or streaking.
The Solution: To ensure a clean spot, add a small amount of a volatile acid to your eluent (mobile phase). A common choice is 0.5-1% acetic acid or formic acid. This suppresses the ionization of your carboxylic acid, leading to a more compact and well-defined spot.[3]
Q3: What is the target melting point for the pure compound, and why is mine so broad?
A3: The reported melting point for 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid is in the range of 178-186°C.[5] A sharp melting point (e.g., within a 1-2°C range) is a strong indicator of high purity. A broad melting point range is a definitive sign that your compound is impure.[3] The presence of impurities disrupts the crystal lattice of the solid, causing it to melt at a lower temperature and over a wider range.
Q4: How should I properly store the purified, solid compound?
A4: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. For maximum stability, storage at 0-8°C is recommended.[5] This minimizes the risk of degradation from moisture, light, or heat.
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues in a problem-cause-solution format.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Incomplete Precipitation: The pH was not lowered sufficiently during the acidification step after an acid-base extraction. 2. Product Loss in Filtrate: The chosen recrystallization solvent system has too high solubility for the product, even when cold. 3. Premature Crystallization: The product crystallized out during a hot filtration step. | 1. Optimize pH: Ensure the pH of the aqueous solution is lowered to ~1-2 with an acid like 1M HCl to ensure complete protonation and precipitation of the carboxylic acid. Check with pH paper. 2. Solvent Screen: Perform a small-scale solvent screen to find a better recrystallization solvent or solvent pair. The ideal solvent should dissolve the compound when hot but have very poor solubility when cold. 3. Pre-heat Funnel: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter flask to prevent the product from crashing out of solution prematurely. |
| Persistent Impurity with a Higher Rf on TLC | 1. Unhydrolyzed Ester: The most likely culprit is the unhydrolyzed ester precursor from the final synthesis step.[3] 2. Non-polar Side Product: A non-polar byproduct from the cyclization reaction. | 1. Re-run Hydrolysis: Subject the crude material to the hydrolysis conditions again (e.g., reflux with NaOH or LiOH) to drive the reaction to completion. 2. Column Chromatography: If the impurity persists, purification by column chromatography is necessary. The higher Rf impurity will elute before your more polar carboxylic acid product. |
| Product Fails to Crystallize ("Oils Out") | 1. Residual Solvent: Trapped organic solvent (e.g., ethyl acetate, DCM) from the workup is acting as a co-solvent and preventing crystallization. 2. Presence of Impurities: Impurities can act as "eutectic melters," lowering the melting point and inhibiting proper crystal lattice formation. | 1. Remove Solvent: Ensure all extraction solvents are thoroughly removed under reduced pressure. Co-evaporating the crude oil with a solvent it is not soluble in (like heptane) can sometimes help induce crystallization. 2. Trituration: Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, diethyl ether). This may selectively dissolve impurities, leaving your product to solidify. If this fails, column chromatography is the next step. |
| Product Degradation (e.g., Decarboxylation) | 1. Excessive Heat: The compound was exposed to high temperatures for an extended period during reaction workup, solvent removal, or recrystallization.[3] | 1. Use Moderate Heat: When removing solvent on a rotary evaporator, use a water bath temperature below 50°C. For recrystallization, avoid prolonged boiling; simply heat until all the solid dissolves and then allow it to cool. |
Section 3: Purification Workflows and Logic
Visual aids can significantly clarify complex decision-making processes and experimental sequences.
Caption: Troubleshooting Decision Tree for Purification Issues.
Caption: Standard Purification Workflow via Extraction and Recrystallization.
Section 4: Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction and Recrystallization
This is the most effective method for removing neutral or basic impurities from your acidic product.
Methodology:
-
Dissolution: Dissolve the crude solid (~10 g) in a suitable organic solvent like ethyl acetate (EtOAc, ~200 mL). If there are insoluble materials, they can be filtered off at this stage.
-
Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Expert Insight: A weak base is preferred over a strong base (like NaOH) to avoid potential hydrolysis of any residual ester impurity or degradation of the isoxazole ring.
-
-
Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate. The deprotonated product (carboxylate salt) will move into the aqueous layer. Drain the bottom aqueous layer into a clean flask. Repeat the extraction on the organic layer two more times with fresh base solution.
-
Organic Wash: Combine all aqueous extracts. To remove any trapped neutral organic impurities, wash the combined aqueous layer once with a small volume of fresh ethyl acetate (~50 mL). Discard this organic wash.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl solution dropwise while stirring. The product will begin to precipitate as it becomes protonated and insoluble in water. Continue adding acid until the pH of the solution is between 1 and 2 (check with pH paper).
-
Isolation: Collect the white/off-white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Recrystallization: Transfer the damp solid to a clean flask. Add a minimal amount of a hot recrystallization solvent (e.g., ethanol, isopropanol) to just dissolve the solid. Then, add a poor solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then allow it to cool slowly to room temperature, and finally in an ice bath, to form pure crystals.
-
Final Drying: Collect the pure crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (<50°C) to a constant weight.
Validation: Confirm purity by taking a melting point (expect a sharp range, e.g., 182-184°C) and by HPLC analysis (expect >97% purity).[5]
Protocol 2: Purification by Column Chromatography
This method is ideal for separating impurities with similar acidity but different polarity, such as an unhydrolyzed ester.
Methodology:
-
Stationary Phase: Prepare a column with silica gel (standard 230-400 mesh).
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Alternatively, create a "dry load" by adsorbing the dissolved product onto a small amount of silica gel and evaporating the solvent.
-
Mobile Phase (Eluent): A typical eluent system is a gradient of ethyl acetate in hexanes (or heptane). Crucially, add 0.5-1% acetic acid to the eluent mixture. [3] This is essential to keep the carboxylic acid protonated and prevent severe tailing on the column.
-
Elution: Load the sample onto the column. Begin eluting with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity (e.g., to 30-50% EtOAc).
-
Expert Insight: The less polar impurities (like the ester) will elute from the column first. Your desired carboxylic acid product will elute later as the polarity of the mobile phase is increased.
-
-
Fraction Collection: Collect fractions and monitor them by TLC (using the same eluent system) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator).
-
Final Product: The resulting solid can be used directly or recrystallized as described in Protocol 1 to obtain a highly crystalline material.
References
Technical Support Center: Synthesis of 5-Phenylisoxazole-3-carboxylic Acid
Welcome to the technical support guide for the synthesis of 5-phenylisoxazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and efficient synthesis.
Troubleshooting Guide: Common Side Reactions and Issues
This section addresses specific problems that may arise during the synthesis, their root causes, and actionable solutions.
Issue 1: Low Yield and Mixture of Regioisomers in Cyclocondensation Step
Symptoms:
-
You observe the formation of two distinct product spots on your TLC plate after the reaction of ethyl benzoylacetate with hydroxylamine.
-
NMR analysis of the crude product shows two sets of peaks, indicating a mixture of 5-phenylisoxazole-3-carboxylate and the undesired 3-phenylisoxazole-5-carboxylate.
-
The overall yield of the desired 5-phenyl isomer is significantly lower than expected.
Probable Cause: The reaction of a 1,3-dicarbonyl compound like ethyl benzoylacetate with hydroxylamine can proceed via two different pathways, leading to the formation of regioisomers.[1][2] The regioselectivity is highly dependent on the reaction conditions, particularly the pH.
Solutions:
-
Strict pH Control: The pH of the reaction medium is a critical factor in controlling regioselectivity.
-
Acidic Conditions: In acidic media, the reaction tends to favor the formation of the 5-substituted isoxazole. The protonation of the carbonyl group of the benzoyl moiety makes it more electrophilic and susceptible to initial attack by the nitrogen of hydroxylamine.
-
Basic Conditions: In basic media, the enolate formation can lead to a mixture of isomers. It is recommended to maintain a slightly acidic to neutral pH throughout the reaction.
-
-
Temperature Management: Running the reaction at elevated temperatures can decrease regioselectivity. It is advisable to conduct the cyclocondensation at room temperature or even cooler (0-5 °C) to favor the kinetic product, which is often the desired 5-phenyl isomer.
-
Choice of Solvent and Catalyst: The use of specific solvent systems and catalysts can influence the regiochemical outcome. For instance, employing a Lewis acid catalyst like BF₃·OEt₂ in acetonitrile has been shown to enhance the regioselectivity for the formation of a specific isomer in related systems.[1][2]
Preventative Measures:
-
Before starting the reaction, carefully buffer your reaction mixture to a pH between 4 and 5.
-
Monitor the pH throughout the reaction and make necessary adjustments.
-
Use a well-controlled temperature bath to maintain a consistent reaction temperature.
Issue 2: Incomplete Hydrolysis of the Ester Intermediate
Symptoms:
-
TLC analysis of the final product shows the presence of both the starting ethyl 5-phenylisoxazole-3-carboxylate and the final carboxylic acid.
-
The isolated product has a lower melting point than the pure carboxylic acid.
-
¹H NMR shows residual peaks corresponding to the ethyl group of the ester.
Probable Cause: The hydrolysis of the ethyl ester to the carboxylic acid may be incomplete due to several factors:
-
Insufficient Hydrolysis Time or Temperature: The hydrolysis reaction may not have been allowed to proceed to completion.
-
Inadequate Amount of Base: An insufficient amount of base (e.g., NaOH or KOH) will result in incomplete saponification of the ester.
-
Precipitation of the Carboxylate Salt: The sodium or potassium salt of the carboxylic acid may precipitate out of the reaction mixture, slowing down the hydrolysis.
Solutions:
-
Extend Reaction Time and/or Increase Temperature: If you suspect incomplete hydrolysis, you can extend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C) to drive the reaction to completion.
-
Ensure Stoichiometric Excess of Base: Use a slight excess of the base (e.g., 1.2-1.5 equivalents) to ensure complete hydrolysis.
-
Improve Solubility: If the carboxylate salt is precipitating, adding a co-solvent like ethanol to the aqueous solution can improve its solubility and facilitate the completion of the reaction.[3]
Purification Strategy: If you have a mixture of the ester and the acid, you can separate them by extraction. Dissolve the mixture in an organic solvent like ethyl acetate and extract with a basic aqueous solution (e.g., 1M NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer, while the ester will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.
Issue 3: Unwanted Decarboxylation of the Final Product
Symptoms:
-
You observe gas evolution (CO₂) during the final workup or upon heating of the isolated product.
-
The final product is contaminated with 5-phenylisoxazole.
-
The yield of the carboxylic acid is lower than expected, and the melting point is depressed.
Probable Cause: Isoxazole-3-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or in the presence of strong acids or bases.[4]
Solutions:
-
Avoid High Temperatures: During the final workup and purification, avoid excessive heating. When removing the solvent, use a rotary evaporator at a moderate temperature.
-
Careful pH Control During Acidification: When acidifying the carboxylate salt to precipitate the final product, add the acid slowly and with cooling to avoid localized heating.
-
Appropriate Storage: Store the final product in a cool, dry place to prevent gradual decarboxylation over time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the cyclocondensation reaction between ethyl benzoylacetate and hydroxylamine?
A1: The reaction proceeds through a nucleophilic attack of the hydroxylamine on one of the carbonyl groups of the ethyl benzoylacetate, followed by an intramolecular cyclization and subsequent dehydration to form the isoxazole ring. The initial point of attack determines the final regioisomer.
Q2: How can I confirm the regiochemistry of my isoxazole product?
A2: The most reliable method for determining the regiochemistry is through 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). In the HMBC spectrum of ethyl 5-phenylisoxazole-3-carboxylate, you would expect to see a correlation between the proton on the isoxazole ring and the carbonyl carbon of the ester group. X-ray crystallography can also provide unambiguous structural confirmation.[2]
Q3: Are there alternative synthetic routes to 5-phenylisoxazole-3-carboxylic acid?
A3: Yes, other methods exist, such as 1,3-dipolar cycloaddition reactions between a nitrile oxide and an alkyne.[5] However, the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine remains a common and practical approach.
Q4: What are the typical yields for this synthesis?
A4: With proper control over the reaction conditions, the cyclocondensation step can achieve yields of over 80%. The subsequent hydrolysis is typically a high-yielding reaction, often in the range of 90-95%.[3]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Phenylisoxazole-3-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl benzoylacetate (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in water.
-
Slowly add the hydroxylamine solution to the solution of ethyl benzoylacetate at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, pour the mixture into cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-phenylisoxazole-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Hydrolysis to 5-Phenylisoxazole-3-carboxylic Acid
-
Dissolve the purified ethyl 5-phenylisoxazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.[3]
-
Add a solution of sodium hydroxide (1.5 equivalents) in water to the ester solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until all the starting material has been consumed (typically 1-2 hours).
-
Cool the reaction mixture in an ice bath and slowly acidify with 1M HCl until the pH is around 2-3.
-
A white precipitate of 5-phenylisoxazole-3-carboxylic acid will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Data Summary
| Compound | Molecular Weight | Melting Point (°C) | Appearance |
| 5-Phenylisoxazole-3-carboxylic acid | 189.17 g/mol | 160-164 | White to off-white solid |
| Ethyl 5-phenylisoxazole-3-carboxylate | 217.22 g/mol | Not specified | Solid |
Visualizations
Reaction Scheme
Caption: Overall synthetic route to 5-phenylisoxazole-3-carboxylic acid.
Troubleshooting Flowchart
Caption: Troubleshooting guide for common side reactions.
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole synthesis [organic-chemistry.org]
stability issues of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid in solution
Welcome to the dedicated support resource for 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. This compound is a vital building block in pharmaceutical and agrochemical research, valued for its role in developing novel anti-inflammatory agents and effective crop protection solutions.[1][2][3] However, its isoxazole core, while synthetically versatile, can present stability challenges in solution that may impact experimental reproducibility and outcomes.
This guide is designed for our valued research partners. It moves beyond simple product specifications to provide in-depth, actionable intelligence. Here, we will explore the factors governing the stability of this molecule, offer troubleshooting frameworks for common issues, and provide detailed protocols to proactively assess its degradation profile in your specific experimental contexts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling and stability of this compound.
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of this isoxazole derivative is primarily influenced by four factors: pH, temperature, light, and the presence of oxidizing agents.
-
pH: The isoxazole ring can be susceptible to acid-catalyzed hydrolysis, particularly at pH values below 3.5.[4] This process can lead to ring-opening and loss of compound integrity. Basic conditions can also promote degradation, although the mechanism may differ.
-
Temperature: Like most chemical reactions, degradation rates increase with temperature.[5] One study on a different isoxazole derivative noted decreased stability with heat generation, reinforcing the need for temperature control.[6] Long-term storage of solutions at room temperature is not recommended without prior stability validation.
-
Light (Photostability): The isoxazole ring possesses a weak N-O bond that can be susceptible to cleavage under UV irradiation.[7] This can lead to a complex rearrangement to an oxazole intermediate, fundamentally altering the molecule. Therefore, protecting solutions from light is critical.
-
Oxidizing Agents: The presence of strong oxidizing agents, such as hydrogen peroxide, can lead to oxidative degradation of the molecule.[8]
Q2: What are the typical signs of compound degradation?
Degradation can manifest in several ways:
-
Visual Changes: A noticeable change in the color of the solution (e.g., yellowing) or the formation of precipitate can indicate that the compound is no longer stable.
-
Analytical Changes: When analyzed via techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), degradation is typically observed as a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[9]
Q3: What are the recommended solvents and storage conditions for stock solutions?
For optimal stability, prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Due to the polar nature of the isoxazole ring and the carboxylic acid group, it is more soluble in polar solvents.[5]
-
Short-Term Storage (1-2 weeks): Store solutions at 2-8°C and protect from light by using amber vials or wrapping vials in aluminum foil.
-
Long-Term Storage (>2 weeks): Aliquot stock solutions into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I heat the solution to aid dissolution?
Caution is strongly advised. While gentle warming may aid dissolution, excessive or prolonged heating can accelerate thermal degradation.[6][10] If heating is necessary, use a water bath set to the lowest effective temperature (e.g., 30-40°C) for the shortest possible time. Always compare an analytical sample of the heated solution to a non-heated control to check for immediate degradation.
Part 2: Troubleshooting Guides & Protocols
This section provides structured workflows to diagnose and resolve stability-related issues encountered during experimentation.
Guide 1: Investigating Inconsistent Experimental Results
If you are experiencing poor reproducibility or unexpected outcomes, a stability issue with your compound may be the root cause. The following diagnostic workflow can help you pinpoint the problem.
Caption: Workflow for troubleshooting stability-related experimental issues.
Guide 2: Protocol for a Proactive Forced Degradation Study
A forced degradation (or stress testing) study is the definitive way to understand a compound's stability profile.[11] It involves deliberately exposing the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of potential degradation pathways and the development of stability-indicating analytical methods.[9][12]
Objective:
To identify the degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic) and establish a baseline stability profile.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Trifluoroacetic Acid (TFA) or Formic Acid
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber (ICH Q1B compliant)
Experimental Workflow Diagram
Caption: Workflow for the forced degradation study of the target compound.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN. This concentration is often recommended for degradation studies.[8]
-
Setting Up Stress Conditions: For each condition, use a separate vial containing the stock solution. A target degradation of 10-15% is generally considered adequate.[12]
| Stress Condition | Protocol | Rationale |
| Acidic Hydrolysis | Mix 1 mL of stock with 1 mL of 1M HCl. Incubate at 60°C. | To simulate acidic environments and test for acid-catalyzed ring opening.[4][8] |
| Basic Hydrolysis | Mix 1 mL of stock with 1 mL of 1M NaOH. Incubate at 60°C. | To simulate alkaline environments and assess susceptibility to base-mediated degradation.[8] |
| Oxidative Degradation | Mix 1 mL of stock with 1 mL of 30% H₂O₂. Keep at room temperature. | To determine the compound's susceptibility to oxidation.[8] |
| Thermal Degradation | Place one vial of stock solution and one vial of solid compound in an oven at 80°C. | To evaluate the impact of high temperatures on both the solution and solid-state stability. |
| Photolytic Degradation | Expose a vial of stock solution to a light source as per ICH Q1B guidelines (UV and visible light). | To test for photodegradation, a known vulnerability of the isoxazole ring.[7] |
| Control Sample | Store a vial of the stock solution at 2-8°C, protected from light. | To provide a baseline for comparison, ensuring that observed degradation is due to the stress condition. |
-
Time-Point Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Sample Quenching:
-
For acidic samples, neutralize with an equivalent amount of NaOH before injection.
-
For basic samples, neutralize with an equivalent amount of HCl.
-
This step is crucial to halt the degradation reaction before analysis.[8]
-
-
HPLC Analysis: Analyze all samples using a suitable stability-indicating RP-HPLC method. A gradient method is often preferred to resolve the parent peak from potential degradant peaks.[9]
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Detection: UV (scan for optimal wavelength, e.g., 254 nm)
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Determine the relative retention times (RRT) of any new peaks (degradants).
-
Calculate the mass balance to ensure all major degradants are accounted for. Significant deviations may indicate precipitation or co-elution.[11]
-
Mechanistic Insight: The Vulnerability of the Isoxazole Ring
The chemical stability issues of isoxazoles often trace back to the inherent properties of the heterocyclic ring, specifically the N-O bond.
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole - Wikipedia [en.wikipedia.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. biopharminternational.com [biopharminternational.com]
troubleshooting low reactivity of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
Introduction
5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of novel therapeutic agents, particularly in oncology and anti-inflammatory research.[1][2] Its utility stems from the stable isoxazole core and the unique electronic properties conferred by the halogenated phenyl ring.[1] However, researchers frequently encounter challenges with the reactivity of the C3-carboxylic acid, specifically its reluctance to participate in standard derivatization reactions such as amide bond formation and esterification.
This technical guide provides in-depth troubleshooting strategies, field-proven protocols, and a mechanistic rationale to overcome the inherent low reactivity of this molecule. The content is structured in a question-and-answer format to directly address the common issues faced by researchers in the lab.
Understanding the Molecule: Root Causes of Low Reactivity
The diminished reactivity of the carboxylic acid function on this molecule is not coincidental; it is a direct consequence of its electronic and steric environment. A clear understanding of these underlying principles is the first step in designing a successful reaction strategy.
-
Profound Electronic Deactivation: The primary cause of low reactivity is the powerful electron-withdrawing effect of the substituted aryl ring. The two chlorine atoms and one fluorine atom are strongly electronegative, pulling electron density away from the isoxazole ring through inductive effects. The isoxazole ring itself is an electron-deficient aromatic system.[3] This cumulative effect significantly reduces the electron density at the C3-carboxylic acid group. This deactivation makes the carbonyl carbon less electrophilic and the carboxylate anion (formed after deprotonation by a base) less nucleophilic, hindering reactions.
-
Steric Hindrance: While not the primary factor, the bulky 2,4-dichloro-5-fluorophenyl group at the adjacent C5 position can create steric congestion around the C3-carboxylic acid, potentially impeding the approach of nucleophiles, especially larger amines or alcohols.
The following diagram illustrates the cumulative electron-withdrawing effects that deactivate the carboxylic acid.
References
preventing furoxan byproduct formation in isoxazole synthesis
A Scientist's Guide to Preventing Furoxan Byproduct Formation
Welcome to the technical support center for isoxazole synthesis. This guide, prepared by our senior application scientists, is designed for researchers, chemists, and drug development professionals who are navigating the complexities of 1,3-dipolar cycloaddition reactions. We understand that the formation of furoxan byproducts is a critical and often frustrating challenge. This document provides in-depth, experience-driven answers and troubleshooting protocols to help you maximize your yield of the desired isoxazole product.
Part 1: Understanding the Core Problem: Isoxazole vs. Furoxan
Q1: I'm getting a significant amount of an unwanted byproduct in my isoxazole synthesis. My colleagues suggest it's a furoxan. What is happening at a mechanistic level?
A: This is the most common issue in isoxazole synthesis via the 1,3-dipolar cycloaddition pathway. The reaction hinges on the generation of a highly reactive intermediate called a nitrile oxide . This species is the cornerstone of your desired reaction, but its instability is also the root cause of your problem.
Once generated, the nitrile oxide faces two competing fates:
-
Desired Pathway (Intermolecular Cycloaddition): The nitrile oxide acts as a 1,3-dipole and reacts with your dipolarophile (typically an alkyne or alkene) in a [3+2] cycloaddition to form the five-membered isoxazole (or isoxazoline) ring. This is a bimolecular reaction.
-
Undesired Pathway (Dimerization): If the nitrile oxide does not quickly react with a dipolarophile, it will react with another nitrile oxide molecule. This dimerization process leads to the formation of a stable, six-membered ring system known as a furoxan (1,2,5-oxadiazole-2-oxide). This is also a bimolecular reaction and a major competing pathway.[1]
The dimerization is not a simple one-step process but occurs stepwise through a dinitrosoalkene diradical intermediate.[2][3] The core challenge is to make the desired cycloaddition kinetically more favorable than this inherent self-destruction pathway of the nitrile oxide.
Caption: Competing pathways for the nitrile oxide intermediate.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments.
Q2: My yield of isoxazole is consistently low, and I see a major byproduct peak in my LC-MS that corresponds to the mass of a furoxan dimer. What is the first thing I should change?
A: The most likely culprit is a high effective concentration of the nitrile oxide intermediate. Because dimerization is a bimolecular process (requiring two nitrile oxide molecules to collide), its rate is highly dependent on concentration. Your primary goal is to keep the instantaneous concentration of the nitrile oxide as low as possible.
The single most effective strategy is to ensure slow, in situ generation of the nitrile oxide in the presence of the dipolarophile. [4][5] This means generating the reactive species gradually so that it is consumed by the alkyne as soon as it is formed.
Troubleshooting Steps:
-
Check Your Reagent Addition: Are you adding the oxidant (e.g., N-chlorosuccinimide, NCS) or base (e.g., triethylamine) all at once? Solution: Switch to a slow, dropwise addition of the oxidant/base solution using a syringe pump over several hours. This is a classic technique to suppress dimerization.[6][7]
-
Evaluate Reaction Concentration: Are you running the reaction at a high concentration (e.g., >0.5 M)? Solution: Decrease the overall concentration of your reaction. Intramolecular reactions or reactions with a large excess of one reagent are less sensitive, but for bimolecular reactions with near-stoichiometric amounts, high dilution (e.g., 0.05 - 0.1 M) can significantly favor the desired pathway over the undesired dimerization.[7]
Q3: I've tried slow addition and high dilution, but furoxan formation is still significant. Could my choice of starting materials be the problem?
A: Yes, absolutely. If the desired cycloaddition is inherently slow, the nitrile oxide will have more time to dimerize, even at low concentrations.
Consider the following:
-
Dipolarophile Reactivity: Electron-deficient alkynes (e.g., those conjugated to an ester or ketone) are generally more reactive towards nitrile oxides. If you are using a sterically hindered or electron-rich alkyne, the cycloaddition rate may be too slow. You may need to use more forcing conditions (e.g., higher temperature), but this can also increase the rate of dimerization. A better solution might be to employ a catalyst.
-
Catalysis: Copper(I)-catalyzed cycloadditions of nitrile oxides to terminal alkynes are highly reliable and can dramatically accelerate the desired reaction, outcompeting the dimerization pathway.[8] If your system is compatible, switching to a copper-catalyzed protocol is a powerful strategy.
-
Steric Hindrance: Bulky substituents on the aldoxime (and thus the nitrile oxide) or near the alkyne can sterically hinder the cycloaddition transition state. While bulky groups can sometimes also slow dimerization, the effect on the desired reaction is often more pronounced.[9] Aromatic nitrile oxides can sometimes exhibit slower dimerization rates due to the energetic cost of disrupting conjugation during the C-C bond formation step of dimerization.[2][3]
Q4: How does temperature affect the isoxazole/furoxan ratio? Should I heat my reaction?
A: The effect of temperature is complex and substrate-dependent.
-
General Rule: Increasing the temperature will increase the rate of all reactions, including the desired cycloaddition, undesired dimerization, and potential decomposition pathways.
-
When to Use Heat: If you have a sluggish dipolarophile and have already optimized for low nitrile oxide concentration, gentle heating might be necessary to overcome the activation energy of the [3+2] cycloaddition.[7]
-
When to Avoid Heat: Many in situ generation methods work well at room temperature or even 0 °C. Unnecessary heating can accelerate the dimerization pathway more than the desired reaction, leading to a worse product ratio.
Recommendation: Start your optimization at room temperature. Only introduce heat methodically if you observe low conversion of your starting materials after having implemented slow addition and high dilution protocols.
| Parameter | Effect on Furoxan Formation | Rationale |
| Concentration | High concentration increases furoxan. | Dimerization is a bimolecular reaction, highly dependent on the collision frequency of two nitrile oxide molecules.[7] |
| Rate of Addition | Rapid addition of oxidant/base increases furoxan. | Creates a high instantaneous concentration of the nitrile oxide intermediate, favoring dimerization.[6] |
| Temperature | Variable; often increases furoxan. | Increases the rate of all reactions. Can disproportionately accelerate dimerization if the desired cycloaddition has a lower activation energy. |
| Dipolarophile | Unreactive dipolarophiles increase furoxan. | A slow desired reaction gives the nitrile oxide more time to undergo the competing dimerization pathway. |
| Catalyst (e.g., Cu(I)) | Significantly decreases furoxan. | Accelerates the rate of the desired [3+2] cycloaddition, allowing it to outcompete dimerization.[8] |
Part 3: Preventative Strategies & Protocols
Protocol: Minimizing Furoxan Formation via Slow Addition of Oxidant
This protocol describes a general method for the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne using N-chlorosuccinimide (NCS) as the oxidant. The key to success is the slow generation of the nitrile oxide.
Materials:
-
Aldoxime (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)[10]
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent to achieve a final concentration of approximately 0.1 M (based on the aldoxime).
-
Prepare Addition Solution: In a separate flask, dissolve the NCS (1.1 eq) and the base (1.1 eq) in a portion of the same solvent. Transfer this solution to a syringe for use with a syringe pump.
-
Initiate Reaction: Place the reaction flask in a water bath to maintain a constant room temperature.
-
Slow Addition: Begin the slow, dropwise addition of the NCS/base solution to the stirred solution of aldoxime and alkyne via the syringe pump. Set the addition rate such that the total addition time is between 2 to 4 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. Monitor the consumption of the aldoxime by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired isoxazole.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Solubility Enhancement for 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
Introduction
Welcome to the technical support guide for 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid (Compound X). This molecule is a valuable building block and intermediate in pharmaceutical and agrochemical research.[1][2][3] However, its complex aromatic structure and carboxylic acid moiety present significant solubility challenges in aqueous buffers commonly used for biological assays. Low solubility can lead to underestimated activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to overcome solubility hurdles and ensure the generation of high-quality, reliable assay data.
Physicochemical Profile: Understanding the Challenge
To effectively troubleshoot solubility, we must first understand the molecule's inherent properties.
-
Structure: The molecule contains a highly substituted, halogenated phenyl ring and an isoxazole ring. These features contribute to high hydrophobicity and crystallinity, which inherently limit aqueous solubility.
-
Acidic Moiety: The presence of a carboxylic acid group (-COOH) is the key to unlocking solubility. This group is ionizable, meaning its charge state is dependent on the pH of the surrounding medium.[6][7]
-
Predicted pKa: The pKa of the carboxylic acid on an isoxazole ring is estimated to be in the range of 2.3 to 4.5.[8][9] This means that at physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated to its carboxylate form (-COO⁻), which is significantly more polar and water-soluble than the neutral form.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to prepare a high-concentration stock solution?
A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[5] It is a powerful, water-miscible organic solvent capable of dissolving most drug-like molecules for high-throughput screening (HTS).[5][10] Prepare a stock solution at a concentration of 10-20 mM. Visual inspection is critical; if particulates are observed, gentle warming (30-37°C) or sonication can be applied to facilitate dissolution.[11]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and what can I do?
A2: This is a common issue known as "crashing out" and occurs because you are transitioning the compound from a favorable organic environment (DMSO) to an unfavorable aqueous one. This is a measure of kinetic solubility , which is distinct from the true equilibrium (thermodynamic) solubility.[12][13][14]
-
Immediate Solution: Decrease the final assay concentration of the compound. The precipitation indicates you are exceeding the compound's kinetic solubility limit in that specific buffer and DMSO concentration.
-
Proactive Strategy 1 (pH Adjustment): If your assay can tolerate it, ensure your final buffer pH is at least 2 units above the compound's pKa (i.e., pH > 6.5). This deprotonates the carboxylic acid, forming the more soluble carboxylate salt.[7][15][]
-
Proactive Strategy 2 (Co-Solvents): Introduce a water-miscible co-solvent into your aqueous buffer.[17][18] Solvents like ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400) can increase the solubility of hydrophobic compounds.[][18] However, these must be tested for compatibility with your specific assay.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: This is highly dependent on the cell line and assay duration. As a general rule:
-
< 0.1% DMSO: Generally considered safe for most cell lines with minimal impact.[19]
-
0.1% - 1% DMSO: May cause subtle effects or stress on sensitive cell types, potentially altering gene expression or cell morphology.[19][20]
-
> 1% DMSO: Can be cytotoxic, causing membrane damage, oxidative stress, or cell death.[19][21]
It is imperative to run a DMSO tolerance control experiment for your specific cell line and assay endpoint to determine the maximum acceptable concentration that does not interfere with the results.[19]
Q4: Can I use NaOH to help dissolve my compound?
A4: Yes, this is a highly effective strategy. Adding a base like sodium hydroxide (NaOH) will deprotonate the carboxylic acid, forming the highly soluble sodium salt.[15][22] This is the principle behind the pH adjustment strategy. You can either prepare a stock solution directly in a dilute basic solution (e.g., 10 mM NaOH) or, more commonly, add a small amount of base to your DMSO stock before serial dilution. See Protocol 2 for a detailed workflow.
Troubleshooting Guide
| Problem Encountered | Root Cause Analysis | Recommended Solution(s) |
| Inconsistent or non-reproducible assay results. | Compound is likely precipitating at higher concentrations, leading to variable effective concentrations. This is a hallmark of poor solubility.[4] | 1. Verify Solubility: Visually inspect all wells of your assay plate for precipitation. 2. Reduce Concentration: Lower the top concentration of your dose-response curve. 3. Optimize Buffer: Implement pH or co-solvent strategies as detailed in the protocols below. |
| Underestimated potency (high IC50/EC50). | The actual concentration of the compound in solution is much lower than the nominal concentration due to precipitation. The assay is measuring the solubility limit, not the true biological activity. | 1. Use a pH-Adjusted Buffer: Ensure the final assay buffer pH is >7.0 to maximize solubility of the acidic compound.[6] 2. Pre-dilution Method: Perform an intermediate dilution of the DMSO stock into a 50:50 co-solvent:water mixture before the final dilution into the assay buffer. |
| Assay signal interference. | High concentrations of organic co-solvents (DMSO, ethanol) can interfere with assay components (e.g., enzymes, detection reagents) or have biological effects themselves.[5][10] | 1. Run Solvent Controls: Always include vehicle controls with the exact same concentration of all solvents used for the test compound. 2. Minimize Final Solvent %: Optimize your dilution scheme to keep the final organic solvent concentration as low as possible, ideally ≤0.5%.[10] |
| Compound appears soluble in stock but precipitates over time. | The initial dissolved state was a supersaturated, thermodynamically metastable solution (kinetic solubility). Over time, it crashes out to reach its true, lower thermodynamic equilibrium.[12] | 1. Freshly Prepare Solutions: Make fresh dilutions from a concentrated stock for each experiment. 2. Store Stocks Properly: Store DMSO stocks at -20°C or -80°C in tightly sealed containers to prevent water absorption, which can lower solubility. |
Step-by-Step Protocols
Protocol 1: Preparation of a Standard DMSO Stock Solution
This protocol outlines the standard procedure for preparing a high-concentration stock solution, which is the starting point for most assays.
Materials:
-
This compound (MW: 276.05 g/mol )[23]
-
High-purity, anhydrous DMSO
-
Calibrated balance
-
Vortex mixer and/or sonicator
-
Amber glass vial or polypropylene microtube
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 276.05 g/mol * (1000 mg / 1 g) = 2.76 mg
-
-
Weigh Compound: Accurately weigh 2.76 mg of the compound and transfer it to a clean, dry vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visual Inspection: Hold the vial against a light source to check for any undissolved particulates.
-
Troubleshooting Dissolution: If particulates remain, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.[11] Do not overheat.
-
Storage: Once fully dissolved, store the stock solution at -20°C, protected from light and moisture.
Protocol 2: pH-Mediated Solubilization Strategy
This protocol uses a base to form the soluble salt of the carboxylic acid, significantly enhancing its aqueous solubility.
Materials:
-
10 mM DMSO stock solution (from Protocol 1)
-
1 M NaOH stock solution
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
pH meter
Procedure:
-
Prepare Working Stock: Create an intermediate stock solution. For example, dilute your 10 mM DMSO stock 1:10 in DMSO to get a 1 mM stock.
-
Molar Equivalents: To this 1 mM stock, add 1.0 to 1.1 molar equivalents of NaOH. For 100 µL of 1 mM compound stock, you would add ~0.1 µL of 1 M NaOH. Note: This is often impractical. A better method is to prepare a 1 mM NaOH solution in DMSO and add an equal volume to your 1 mM compound stock.
-
Dilution into Buffer: Serially dilute this basified stock solution into your final assay buffer.
-
pH Verification: After the final dilution, measure the pH of the solution in a control well (containing no cells or critical proteins). Ensure the final pH is within the acceptable range for your assay. The goal is to keep the final pH ≥ 7.0.[4][24]
-
Observation: Visually confirm that no precipitation occurs upon dilution.
Visualization of Experimental Workflow
A logical approach is crucial for efficiently determining the best solubilization strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. PH adjustment: Significance and symbolism [wisdomlib.org]
- 8. Isoxazole-5-carboxylic acid (21169-71-1) for sale [vulcanchem.com]
- 9. Cas 17153-20-7,3-Methyl-4-isoxazolecarboxylic acid | lookchem [lookchem.com]
- 10. quora.com [quora.com]
- 11. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. gsconlinepress.com [gsconlinepress.com]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. Co-solvent: Significance and symbolism [wisdomlib.org]
- 19. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 20. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 21. mdpi.com [mdpi.com]
- 22. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 23. 763109-73-5 | this compound - Moldb [moldb.com]
- 24. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
Technical Support Center: Scale-up Synthesis of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-(2,4-dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. This crucial intermediate is widely utilized in the development of pharmaceuticals and agricultural chemicals.[1][2] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of transitioning this synthesis from the bench to a larger scale.
Synthetic Strategy Overview
The most robust and scalable approach to synthesizing this compound involves a two-step process starting from a suitable chalcone precursor. The synthesis begins with the Claisen-Schmidt condensation to form the α,β-unsaturated carbonyl system of the chalcone, followed by a cyclization reaction with hydroxylamine hydrochloride to construct the isoxazole ring.[3][4][5] This method is advantageous due to the accessibility of starting materials and the generally high yields of the cyclization step.
Caption: General synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this molecule?
The most dependable route for large-scale production is the reaction of a corresponding chalcone (an α,β-unsaturated ketone) with hydroxylamine hydrochloride.[4][5] This method is generally preferred over [3+2] cycloaddition reactions for scale-up because it avoids the in-situ generation of potentially unstable nitrile oxides, which can dimerize to form furoxan impurities, thereby reducing yield and complicating purification.[6] The chalcone precursors are typically stable, crystalline solids that are easy to handle and purify, ensuring high-quality input for the critical ring-forming step.
Q2: What are the primary safety concerns during scale-up?
The main safety risks are associated with the reagents and the reaction conditions:
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): This reagent is harmful if swallowed or in contact with skin, causes serious eye irritation, may cause an allergic skin reaction, and is a suspected carcinogen.[7][8][9] It is crucial to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
-
Exothermic Reactions: The cyclization reaction can be exothermic.[11] On a large scale, this requires robust temperature control using a reactor with an efficient cooling system to prevent a thermal runaway. A gradual addition of reagents is recommended over adding them all at once.
-
Solvent Handling: The use of flammable solvents like ethanol necessitates adherence to all protocols for handling and storing flammable liquids, including proper grounding of equipment to prevent static discharge.
Q3: How can I control the formation of impurities during the cyclization step?
Impurity generation often stems from side reactions or incomplete conversion. Key control parameters include:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride to ensure complete conversion of the chalcone intermediate.
-
pH Control: The reaction is typically run in the presence of a mild base like sodium acetate to neutralize the HCl released from hydroxylamine hydrochloride.[5][12] Maintaining a slightly acidic to neutral pH is optimal for the cyclization reaction.
-
Temperature and Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Avoid excessively long reflux times, which can lead to degradation and the formation of colored impurities.
Q4: My final product has low purity after the initial workup. What are the best purification strategies?
For a carboxylic acid product, a combination of extractive workup and recrystallization is highly effective.
-
Acid-Base Extraction: This is the most powerful technique for separating your acidic product from neutral or basic impurities.[13] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., 1M sodium bicarbonate). The deprotonated carboxylic acid will move to the aqueous layer. This layer can then be separated, cooled in an ice bath, and re-acidified (e.g., with 1M HCl) to precipitate the pure product.[13][14]
-
Recrystallization: After extraction, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or acetic acid) is an excellent final step to achieve high purity and obtain a crystalline solid.[13][14]
Q5: The cyclization reaction is sluggish or gives a low yield. What are the common causes?
Several factors can contribute to poor reaction performance:
-
Reagent Quality: Ensure the hydroxylamine hydrochloride is of good quality and has been stored properly. It can degrade over time.
-
Moisture: While the reaction is often run in aqueous ethanol, excessive water can sometimes hinder the reaction. Ensure starting materials are reasonably dry unless an aqueous system is specified.
-
Insufficient Heating: The cyclization typically requires reflux to proceed at a reasonable rate.[5] Ensure the reaction mixture reaches and maintains the appropriate temperature.
-
Poor Solubility: If the chalcone precursor has poor solubility in the chosen solvent, the reaction will be slow. A co-solvent system or a different solvent may be necessary to ensure all reactants are in solution at the reaction temperature.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide and should be optimized for specific laboratory and scale conditions. All procedures should be performed with appropriate safety precautions.
Protocol 1: Synthesis of 4-(2,4-Dichloro-5-fluorophenyl)-2-oxobut-3-enoic acid (Chalcone Intermediate)
-
Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2',4'-dichloro-5'-fluoroacetophenone (1.0 eq) and ethanol (5-10 volumes).
-
Base Addition: Prepare a solution of sodium hydroxide (1.1 eq) in water and add it to the reactor, maintaining the temperature below 25 °C.
-
Aldehyde Addition: Add a solution of glyoxylic acid (1.05 eq) in water dropwise via the addition funnel over 1-2 hours, ensuring the temperature does not exceed 30 °C.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or HPLC until the acetophenone is consumed.
-
Workup: Cool the reaction mixture to 0-5 °C and slowly acidify with 2M HCl until the pH is ~2. The chalcone product will precipitate.
-
Isolation: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum at 50 °C.
Protocol 2: Cyclization to this compound
-
Setup: Charge the dried chalcone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq) into a reactor equipped with a condenser and mechanical stirrer.
-
Solvent: Add absolute ethanol (5-10 volumes).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.[4] Monitor the reaction by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture carefully with acetic acid if necessary, then pour it into ice-cold water.[4]
-
Isolation: The crude isoxazole carboxylic acid will precipitate. Filter the solid, wash with water, and air-dry.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude, dried product in a suitable organic solvent like ethyl acetate (10-15 volumes).
-
Base Wash: Transfer the solution to a separatory funnel and extract with 1M sodium bicarbonate solution (2 x 5 volumes). The product will move to the aqueous layer.
-
Separation: Combine the aqueous layers. Perform a back-extraction with a small amount of ethyl acetate to remove any remaining neutral impurities.
-
Precipitation: Cool the basic aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH is ~2. The pure product will precipitate.
-
Final Isolation: Filter the white solid, wash with cold deionized water, and dry under vacuum at 60-70 °C to a constant weight.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Chalcone Formation | Incomplete reaction; Side product formation (e.g., Cannizzaro reaction of glyoxylic acid). | Ensure efficient stirring. Maintain temperature control during base and aldehyde addition. Check the purity of starting materials. |
| Low Yield in Cyclization Step | Poor quality of hydroxylamine HCl; Incorrect pH; Insufficient heating. | Use fresh hydroxylamine hydrochloride. Ensure the correct amount of sodium acetate is used to buffer the reaction.[12] Confirm that the reaction is at a full reflux. |
| Product "Oils Out" During Precipitation | Presence of impurities lowering the melting point; Supersaturation. | Ensure the preceding step was clean. Try adding the solution to be precipitated to the anti-solvent more slowly with vigorous stirring. Scratch the inside of the flask to induce crystallization. |
| Colored Impurities in Final Product | Degradation of reactants or product due to excessive heat or reaction time. | Reduce reflux time and monitor the reaction closely. Purify via an activated carbon (charcoal) treatment before the final precipitation or recrystallization. |
| Incomplete Saponification (if starting from an ester) | Insufficient base or reaction time; Steric hindrance. | Use a larger excess of base (e.g., 2-3 eq of NaOH or LiOH). Increase reaction temperature or time. Consider using a co-solvent like THF to improve solubility. |
| Difficult Filtration | Very fine particles formed during precipitation. | Age the suspension at a lower temperature for a few hours to allow crystals to grow. Use a filter aid (e.g., Celite). Ensure the pH is sufficiently low (~1-2) for complete protonation. |
Visualization and Workflows
Purification Workflow
The following diagram outlines the logical steps for the purification of the final product, leveraging its acidic properties for efficient separation.
Caption: Workflow for purification via acid-base extraction.
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Degradation Pathways of Isoxazole-3-Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-3-carboxylic acids. This guide is designed to provide in-depth insights and practical troubleshooting advice for the stability challenges and degradation pathways inherent to this important class of heterocyclic compounds. Understanding these pathways is critical for ensuring the integrity of your experiments, the stability of your drug candidates, and the accuracy of your analytical results.
Overview: The Stability of the Isoxazole Ring
The isoxazole ring, particularly when substituted with a carboxylic acid at the 3-position, is a versatile scaffold in medicinal chemistry. However, its N-O bond is inherently labile, making the ring susceptible to cleavage under various conditions, including exposure to light, heat, and certain pH ranges. This guide addresses the most common degradation pathways—photochemical, thermal, and hydrolytic/metabolic—providing a mechanistic understanding and actionable solutions to challenges you may encounter in the lab.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.
Photochemical Degradation
Q1: My isoxazole-3-carboxylic acid sample (or solution) is showing signs of degradation (e.g., color change, new HPLC peaks) after being left on the benchtop exposed to ambient light. What is the likely cause?
A: This is a classic sign of photochemical degradation. The isoxazole ring is known to be photoreactive, primarily due to the weak N-O bond. Upon exposure to UV light (including wavelengths present in ambient lab lighting), the molecule can absorb energy, promoting it to an excited state (ππ*). This excited state can lead to rapid homolytic cleavage of the N-O bond, a process that can occur in femtoseconds.
This ring-opening event generates highly reactive diradical intermediates. These intermediates can then rearrange through several pathways to form species like ketenimines, azirines, or nitrile ylides, which can subsequently react further or isomerize to other heterocycles like oxazoles. For your specific compound, this will result in a complex mixture of degradation products.
Troubleshooting Steps:
-
Protect from Light: Always store isoxazole-3-carboxylic acids and their solutions in amber vials or wrap containers in aluminum foil.
-
Minimize Exposure: During experiments, minimize the time samples are exposed to direct light.
-
Analytical Verification: Use HPLC-UV/MS to confirm the appearance of new peaks and the loss of your parent compound. The mass of the degradants can provide clues to the reaction pathway (e.g., isomerization will not change the mass).
dot
Technical Support Center: Characterization of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic Acid Isomers
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the characterization of 5-(2,4-dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid and its associated isomers. This molecule is a key intermediate in pharmaceutical and agrochemical research.[1][2][3] However, its synthesis can often lead to the formation of regioisomers, which possess identical mass but different chemical structures and potentially different biological activities. This guide provides field-proven insights and step-by-step protocols to help you navigate the common challenges in separating and definitively identifying these isomers.
The content is structured into two main sections:
-
Troubleshooting Guide: Addresses specific, common problems encountered during experimental work in a direct question-and-answer format.
-
Frequently Asked Questions (FAQs): Covers broader, foundational knowledge essential for working with this class of compounds.
Troubleshooting Guide
This section is designed to resolve immediate experimental hurdles. Each entry details a common problem, explains the underlying scientific causes, and provides a validated protocol to resolve the issue.
Question 1: Why am I seeing a single, broad peak or poorly resolved peaks in my HPLC analysis?
Answer:
This is the most frequent challenge and typically stems from the high degree of structural similarity between the potential regioisomers of this compound. Their polarity and hydrophobicity are often nearly identical, leading to co-elution on standard reversed-phase columns like C18. The halogenated phenyl ring and the isoxazole core create a complex electronic and steric profile that requires a more nuanced approach to separation.[4][5]
Causality: Standard C18 columns primarily separate based on hydrophobicity. If the isomers expose a similar hydrophobic surface area to the stationary phase, separation will be minimal. Furthermore, secondary interactions, such as those between the acidic carboxylic acid group and residual silanols on the column packing, can cause peak tailing and further degrade resolution.[5]
Solution Workflow: To resolve these isomers, you must introduce alternative separation mechanisms beyond simple hydrophobicity. This involves systematically altering the stationary and mobile phases to exploit subtle differences in isomer structure, such as π-π interactions, dipole moments, or shape selectivity.
Workflow Diagram: Troubleshooting Poor HPLC Resolution
Caption: A decision tree for systematically resolving co-eluting isomers.
Protocol: HPLC Method Development for Isomer Separation
This protocol provides a starting point for developing a robust separation method.
-
Initial Column Choice: Bypass standard C18 columns. Start with a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These phases introduce π-π and dipole-dipole interaction mechanisms, which are highly effective for separating halogenated aromatic compounds.[6]
-
Mobile Phase Preparation:
-
Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. The acidic pH is critical to keep the carboxylic acid moiety in its neutral, protonated form, preventing peak tailing from ionic interactions with the column.
-
Organic (B): Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides sharper peaks.
-
-
Gradient Elution Program:
-
Start with a shallow gradient to maximize the chance of separation.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
Data Analysis and Optimization:
-
If partial separation is observed, lengthen the gradient time to improve resolution.
-
If no separation is seen, switch to the alternative column (e.g., from Phenyl-Hexyl to PFP) and repeat the gradient.
-
Consider changing the organic modifier to methanol, as it can alter selectivity.
-
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Phenyl-Hexyl or PFP | Exploits π-π and dipole interactions, not just hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of the carboxylic acid, reducing peak tailing. |
| Mobile Phase B | Acetonitrile | Often provides better peak shape for aromatic compounds. |
| Gradient | 10-90% B over 20 minutes | A shallow gradient increases the chance of resolving closely eluting peaks. |
| Column Temperature | 30-40 °C | Improves efficiency and reduces mobile phase viscosity. |
Question 2: My ¹H and ¹³C NMR spectra are ambiguous and difficult to assign. How can I definitively distinguish between the isomers?
Answer:
Standard 1D NMR spectra (¹H and ¹³C) of isoxazole regioisomers can be deceptively similar. The chemical shifts of protons and carbons on the dichlorofluorophenyl ring may only differ by fractions of a ppm between isomers, falling within the margin of error for routine analysis.[7][8] Definitive assignment requires probing the connectivity of the molecule through multi-bond correlations.
Causality: The local electronic environment of many atoms in the respective isomers is very similar. The key structural difference lies in which atom of the isoxazole ring is connected to the phenyl ring (C3 or C5) and the carboxylic acid (C3 or C5). This connectivity can only be unambiguously determined by observing correlations between atoms separated by 2 or 3 bonds.
Solution Workflow: Employ 2D NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment. This technique reveals correlations between protons and carbons that are 2-3 bonds apart, providing a "fingerprint" of the molecular skeleton.
Protocol: 2D NMR (HMBC) for Isomer Structure Elucidation
-
Sample Preparation: Prepare a concentrated sample (10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved and free of particulates.
-
Acquisition:
-
Acquire standard ¹H and ¹³C spectra first to determine chemical shift ranges.
-
Set up an HMBC experiment. A standard J-coupling evolution delay (d6) set to optimize for correlations around 8 Hz is a good starting point.
-
-
Data Interpretation - The Key Correlations:
-
For the 5-phenyl isomer (Target Compound): Look for a correlation between the proton on the isoxazole ring (H4) and the carbon of the carboxylic acid (C=O). This is a 3-bond correlation (³J_CH) and is only possible in this isomeric form. You should also see correlations from H4 to the isoxazole ring carbons C3 and C5.
-
For the 3-phenyl isomer (Potential Regioisomer): You will not see a correlation from the isoxazole proton (H4) to the carboxylic acid carbon. Instead, you would expect to see a correlation from H4 to the ipso-carbon of the phenyl ring.
-
| Isomer | Key HMBC Correlation | Expected? |
| 5-(Aryl)-isoxazole-3-COOH | Isoxazole H4 -> Carboxylic Acid Carbon | Yes |
| 3-(Aryl)-isoxazole-5-COOH | Isoxazole H4 -> Carboxylic Acid Carbon | No |
Another powerful, though less common, technique is the "attached nitrogen test" using solid-state ¹³C{¹⁴N} NMR, which can distinguish isomers based on the number of carbons directly bonded to nitrogen.[7][9]
Question 3: The mass spectra of my separated peaks are identical. How can I use MS to differentiate the isomers?
Answer:
Regioisomers are, by definition, isobaric—they have the same exact mass. Therefore, a standard full-scan mass spectrum will show an identical molecular ion peak (e.g., [M-H]⁻ in negative ion mode) for all isomers. Differentiation requires breaking the molecules apart and analyzing their fragments.
Causality: The stability of the bonds within the molecule dictates how it fragments upon collision-induced dissociation (CID). Because the connectivity is different between isomers, the resulting fragment ions and their relative abundances will also be different, creating a unique MS/MS fingerprint for each isomer.
Solution Workflow: Use Tandem Mass Spectrometry (MS/MS or MS²) . In this technique, the molecular ion of interest is isolated, fragmented, and the resulting fragment ions are analyzed.
Workflow Diagram: Isomer Differentiation by MS/MS
Caption: Workflow for distinguishing isomers using tandem mass spectrometry.
Expected Fragmentation Differences:
While specific fragmentation patterns must be determined empirically, one can predict likely differences based on chemical principles:
-
Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids. The ease of this loss may differ based on the stability of the remaining isoxazole anion.
-
Ring Cleavage: The isoxazole ring can cleave in characteristic ways. The fragmentation pattern will be highly dependent on which substituent (phenyl or carboxyl) is attached to which position, as this dictates the stability of the resulting radical cations or anions.[10]
By comparing the MS/MS spectra of your separated peaks, you will be able to identify them based on their unique fragmentation fingerprints.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomers of this compound I might encounter?
The most common method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction.[11] Depending on the specific synthons used, this reaction can sometimes produce a mixture of regioisomers. The most probable regioisomer you would encounter alongside your target compound is 3-(2,4-dichloro-5-fluorophenyl)isoxazole-5-carboxylic acid . Differentiating between these two is the primary characterization challenge.
Q2: Which analytical technique is considered the 'gold standard' for absolute structure confirmation?
For an unambiguous, definitive determination of a molecule's three-dimensional structure, including the correct isomeric form, the gold standard is Single-Crystal X-Ray Diffraction (SCD or SCXRD) .[12][13][14] This technique provides a complete map of electron density in a crystal, allowing for the precise determination of atomic positions and connectivity. If you can grow a suitable crystal of a single, purified isomer, SCXRD will resolve any ambiguity from other methods.[15]
Q3: Are there any special sample preparation considerations for this compound?
Yes. Given the multiple reactive sites (carboxylic acid) and potential for photosensitivity (common with halogenated aromatics), care should be taken:
-
Prevent Degradation: Protect samples from direct light and high temperatures. For long-term storage, keep them in a cool, dark, and dry place. When performing chromatographic isolations of sensitive compounds, consider using a cooled autosampler and fraction collector.[16]
-
Solubility: The compound is a carboxylic acid and will have limited solubility in non-polar solvents. For NMR, DMSO-d₆ is often a good choice. For HPLC, ensure your sample is fully dissolved in the initial mobile phase to prevent injection issues and peak distortion.
-
Avoid Basic Conditions: Exposure to strong bases could deprotonate the carboxylic acid, altering its chromatographic behavior, or potentially promote ring-opening of the isoxazole under harsh conditions.
Q4: My project requires a single, pure isomer. What is the best strategy for purification?
The most effective strategy is preparative HPLC . Using the analytical method you developed (see Troubleshooting Question 1), you can scale up the separation to isolate milligram-to-gram quantities of each isomer.
-
Develop an Analytical Method: First, perfect the separation on an analytical scale (e.g., 4.6 mm ID column).
-
Scale-Up: Use a larger diameter column (e.g., 20-50 mm ID) with the same stationary phase chemistry. Adjust the flow rate and sample loading according to the column dimensions.
-
Fraction Collection: Use a fraction collector triggered by the UV detector to automatically collect the separated isomer peaks.
-
Purity Analysis: Re-analyze the collected fractions using your analytical HPLC method to confirm their purity before proceeding with further experiments.
For some compounds, classical techniques like fractional crystallization might also be effective if the isomers have sufficiently different solubilities and crystallization properties.[17][18]
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. gmi-inc.com [gmi-inc.com]
- 7. DSpace [dr.lib.iastate.edu]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijcrt.org [ijcrt.org]
- 12. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 15. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Validation & Comparative
The Promise of Halogenated Phenyl-Isoxazoles: A Comparative Guide to In Vivo Efficacy in Inflammation and Pain
For researchers and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a wide array of biological activities.[1][2] This guide delves into the in vivo efficacy of a specific subclass: 5-phenylisoxazole-3-carboxylic acid derivatives, with a particular focus on the potential advantages conferred by halogen substitution on the phenyl ring, as exemplified by the 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid framework. While direct in vivo studies on this specific molecule are not extensively reported in publicly available literature, this guide will provide a comprehensive comparison of structurally related isoxazole derivatives, offering valuable insights into their therapeutic potential and the experimental methodologies used for their evaluation.
The strategic incorporation of a di-chloro and fluoro-substituted phenyl ring at the 5-position of the isoxazole core is a deliberate design choice. Halogenation can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. This often translates to enhanced potency and an improved pharmacokinetic profile. This guide will explore the in vivo data from analogous compounds to build a strong case for the therapeutic promise of this chemical class.
Comparative In Vivo Efficacy: Anti-Inflammatory and Analgesic Potential
The primary therapeutic areas where isoxazole derivatives have shown significant promise are in the management of inflammation and pain.[1][3][4] Preclinical studies in rodent models are the cornerstone for evaluating the potential of these compounds.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
A widely accepted and robust model for acute inflammation is the carrageenan-induced paw edema model in rats. This assay allows for the quantitative assessment of a compound's ability to reduce swelling, a cardinal sign of inflammation.
A study evaluating a series of novel isoxazole derivatives demonstrated significant anti-inflammatory effects.[5][6] Several of the tested compounds exhibited a reduction in paw edema comparable to or even exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.[5][6]
Table 1: Comparative Anti-Inflammatory Activity of Isoxazole Derivatives in the Carrageenan-Induced Paw Edema Model in Rats [6]
| Compound | Dose (mg/kg) | Time after Carrageenan (h) | % Inhibition of Edema |
| Control | - | 2 | 0 |
| Control | - | 3 | 0 |
| Diclofenac Sodium | 10 | 2 | 74.22 |
| Diclofenac Sodium | 10 | 3 | 73.62 |
| Isoxazole Derivative 5b | 20 | 2 | 75.68 |
| Isoxazole Derivative 5b | 20 | 3 | 76.71 |
| Isoxazole Derivative 5c | 20 | 2 | 74.48 |
| Isoxazole Derivative 5c | 20 | 3 | 75.56 |
| Isoxazole Derivative 5d | 20 | 2 | 71.86 |
| Isoxazole Derivative 5d | 20 | 3 | 72.32 |
Note: The specific structures of derivatives 5b, 5c, and 5d are detailed in the source publication. The data highlights their potent anti-inflammatory activity.
The causality behind this anti-inflammatory action is often attributed to the inhibition of key inflammatory mediators. Many isoxazole derivatives have been shown to be inhibitors of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins.[1]
Analgesic Activity: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test in mice is a standard visceral pain model used to screen for analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic stretching and writhing behavior, and a reduction in the number of writhes indicates an analgesic effect.
Research on 3-substituted-isoxazole-4-carboxamide derivatives has demonstrated their analgesic potential.[7][8] In these studies, certain derivatives showed a significant reduction in the number of writhes, with efficacy comparable to the centrally acting analgesic, tramadol.[7][8]
Table 2: Comparative Analgesic Activity of Isoxazole Carboxamide Derivatives in the Acetic Acid-Induced Writhing Test in Mice [7]
| Compound | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Inhibition |
| Control (Saline) | - | 45.6 ± 2.1 | - |
| Tramadol | 10 | 15.2 ± 1.5 | 66.7 |
| Isoxazole Derivative A3 | 6 | 20.4 ± 1.8 | 55.3 |
| Isoxazole Derivative B2 | 6 | 18.1 ± 1.3 | 60.3 |
Note: The specific structures of derivatives A3 and B2 are detailed in the source publication. The data indicates a notable analgesic effect.
The mechanism of analgesia for these compounds is thought to be multi-faceted, potentially involving non-opioid pathways.[7] Docking studies have suggested interactions with COX-1, COX-2, and the human capsaicin receptor (TRPV1).[7]
Experimental Protocols: A Guide to In Vivo Evaluation
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for the key in vivo assays discussed.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Protocol:
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Standard drug (e.g., Diclofenac sodium, 10 mg/kg).
-
Group III-V: Test compounds at different doses.
-
-
Administration: The test compounds, standard drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 h) and at specified intervals (e.g., 1, 2, 3, and 4 h) using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the peripheral analgesic activity of a test compound.
Protocol:
-
Animal Model: Swiss albino mice (20-25g) of either sex are used.
-
Acclimatization: Animals are acclimatized for at least 3 days before the experiment.
-
Grouping: Mice are divided into groups (n=6 per group):
-
Group I: Vehicle control.
-
Group II: Standard drug (e.g., Tramadol, 10 mg/kg).
-
Group III-V: Test compounds at different doses.
-
-
Administration: The test compounds, standard drug, or vehicle are administered (e.g., i.p.) 30 minutes before the induction of writhing.
-
Induction of Writhing: Each mouse is injected intraperitoneally with 0.1 mL/10g of 1% v/v acetic acid solution.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 20 minutes.
-
Calculation: The percentage of analgesic activity is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the drug-treated group.
Mechanistic Insights and Future Directions
The in vivo efficacy of 5-phenylisoxazole-3-carboxylic acid derivatives is intrinsically linked to their mechanism of action. The halogenated phenyl moiety likely plays a crucial role in enhancing the interaction with target enzymes or receptors.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eijst.org.uk [eijst.org.uk]
- 6. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid and Established COX-2 Inhibitors
Introduction: The Rationale for Selective COX-2 Inhibition
The enzyme cyclooxygenase (COX) is central to the inflammatory cascade, responsible for converting arachidonic acid into prostanoids like prostaglandins, which mediate pain and inflammation.[1][2][3] Two primary isoforms of this enzyme exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as protecting the stomach lining and maintaining platelet aggregation.[4] In contrast, the COX-2 isoform is inducible, with its expression significantly upregulated at sites of inflammation.[1][5]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[4] While this effectively reduces inflammation, the concurrent inhibition of COX-1 can lead to significant gastrointestinal side effects, such as ulcers and bleeding.[6] This limitation spurred the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory and analgesic effects while minimizing gastrointestinal risks.[4][6] This guide provides a comparative overview of a novel isoxazole derivative, 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid, and established selective COX-2 inhibitors such as Celecoxib, Rofecoxib, and Etoricoxib.
Structural Analysis: The Molecular Basis of COX-2 Selectivity
The selectivity of coxibs stems from a key structural difference between the two enzyme isoforms. The active site of COX-2 is approximately 20% larger than that of COX-1 due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine in COX-2. This creates an additional side-pocket in the COX-2 active site.[7] Selective inhibitors are designed with bulky side groups that can fit into this secondary pocket, allowing for tight binding to COX-2 while sterically hindering their entry into the narrower COX-1 active site.[7]
-
Celecoxib and Rofecoxib: These drugs feature diaryl heterocycle structures. Celecoxib contains a sulfonamide (-SO2NH2) group, and Rofecoxib a methylsulfonyl (-SO2Me) group, both of which are appropriately sized to project into the COX-2 side pocket and interact with key residues like Arginine 513.[7]
-
This compound: This compound belongs to the isoxazole class of molecules, a scaffold known to be effective for COX-2 inhibition.[8][9][10] Its structure features a bulky 2,4-dichloro-5-fluorophenyl group. It is hypothesized that this heavily halogenated ring serves as the critical side group that projects into the selective side-pocket of the COX-2 enzyme, conferring its potential for selective inhibition. The isoxazole core acts as the central scaffold, and the carboxylic acid moiety can form important hydrogen bonds within the active site. This compound is recognized as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[11][12]
Caption: Logical relationship of key structural features in COX-2 inhibitors.
Quantitative Comparison: In Vitro Inhibition Data
The potency and selectivity of COX inhibitors are quantified by determining their 50% inhibitory concentration (IC50) against each enzyme isoform. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.
While specific experimental data for this compound is not extensively published, the table below includes data for established inhibitors and a representative isoxazole derivative from recent literature to illustrate the potential of this chemical class.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference(s) |
| Celecoxib | 13.02 - 15 | 0.04 - 0.49 | 7.6 - 33.8 | [13][14][15][16][17] |
| Rofecoxib | >100 | 0.53 | >188 | [18][19] |
| Etoricoxib | 116 | 1.1 | 106 | [16][19][20] |
| Isoxazole Derivative VIIa * | 19.5 | 0.29 | 67.2 | [17] |
*Data for 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa, a novel derivative, is used as a potent example from a related chemical class to illustrate the potential for high selectivity.[17]
The Arachidonic Acid Cascade and Point of Inhibition
Selective COX-2 inhibitors act at a critical juncture in the inflammatory pathway. By blocking COX-2, they prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for pro-inflammatory prostaglandins, without affecting the beneficial prostaglandins produced by COX-1.
Caption: Selective inhibition of the COX-2 pathway by isoxazole derivatives.
Experimental Protocols
Accurate determination of IC50 values requires robust and validated experimental methodologies. Below are outlines for standard in vitro and cell-based assays.
Protocol 1: In Vitro Purified Enzyme Inhibition Assay
This assay directly measures a compound's ability to inhibit purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound (e.g., this compound) and reference inhibitors (e.g., Celecoxib) in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations.
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors such as hematin.[21]
-
-
Enzyme Incubation:
-
In a 96-well plate, add the assay buffer, co-factors, and either purified COX-1 (e.g., ovine) or COX-2 (e.g., human recombinant) enzyme to designated wells.[22]
-
Add the various concentrations of the test compound, reference inhibitor, or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[21]
-
-
Reaction Initiation and Termination:
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution, such as hydrochloric acid.
-
-
Detection and Analysis:
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or a suitable colorimetric/fluorometric method.[21][23][24]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Human Whole Blood Assay (WBA)
The WBA provides a more physiologically relevant system as it measures COX activity within its natural cellular environment.[25]
Objective: To determine the IC50 values of a test compound for COX-1 (in platelets) and COX-2 (in LPS-stimulated monocytes) in human whole blood.
Methodology:
-
Blood Collection: Collect fresh venous blood from healthy volunteers who have abstained from NSAID use for at least two weeks.[19][26]
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Allow the blood to clot at 37°C for 60 minutes. This process activates platelets, triggering COX-1-mediated production of thromboxane A2, which is rapidly hydrolyzed to the stable metabolite thromboxane B2 (TXB2).[26]
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using an ELISA kit. The IC50 for COX-1 is the drug concentration that reduces TXB2 production by 50%.[26]
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Add lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.[19][23][26]
-
Incubate the blood at 37°C for 24 hours to allow for COX-2 expression and subsequent PGE2 synthesis.[19][26]
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma via ELISA. The IC50 for COX-2 is the drug concentration that reduces PGE2 production by 50%.[26]
-
Caption: Generalized workflow for determining COX inhibitory activity.
Conclusion and Future Directions
The structural features of this compound, particularly its bulky halogenated phenyl group attached to an isoxazole core, suggest a strong potential for selective COX-2 inhibition. Comparative analysis with established drugs like Celecoxib and Etoricoxib highlights the importance of achieving a high selectivity index to ensure a favorable gastrointestinal safety profile. As demonstrated by other novel isoxazole derivatives, this chemical class is capable of producing compounds with potent and highly selective COX-2 inhibition.[9][17]
To fully characterize the potential of this compound, further investigation is imperative. The detailed protocols provided herein offer a robust framework for conducting the necessary in vitro and cell-based assays to precisely determine its COX-1 and COX-2 IC50 values. Subsequent studies should focus on comprehensive pharmacokinetic profiling, including absorption, distribution, metabolism, and excretion (ADME), to assess its drug-like properties and potential for in vivo efficacy and safety.[27] Such data will be critical in determining if this promising compound can be developed into a next-generation anti-inflammatory agent.
References
- 1. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cox 2 inhibitors | PPTX [slideshare.net]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. nislabs.com [nislabs.com]
- 6. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. hurawalhi.com [hurawalhi.com]
- 13. apexbt.com [apexbt.com]
- 14. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats [frontiersin.org]
An In Vitro Comparative Analysis of Isoxazole-Based Carboxylic Acids and Celecoxib as Cyclooxygenase Inhibitors
A Guide for Researchers in Drug Discovery and Development
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) over its isoform, COX-1, remains a cornerstone of therapeutic strategy. This selectivity aims to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a diaryl-substituted pyrazole, is a well-established COX-2 selective inhibitor. The isoxazole scaffold has also emerged as a promising pharmacophore for the development of novel anti-inflammatory agents.[1]
This guide provides an in-depth in vitro comparison between celecoxib and the isoxazole-3-carboxylic acid chemical class. While direct comparative experimental data for 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid is not publicly available, we will explore the broader potential of this isoxazole scaffold by examining published data on its derivatives and comparing them against the benchmark, celecoxib. This analysis is supported by detailed experimental protocols and a discussion of the underlying biochemical principles.
The Central Role of Cyclooxygenase in Inflammation
Cyclooxygenase enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[2] There are two primary isoforms of COX:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are crucial for homeostatic functions, such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[2]
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation. The prostaglandins produced by COX-2 are the primary drivers of the inflammatory response.[2]
The therapeutic rationale for selective COX-2 inhibitors is to specifically target the inflammation-driving enzyme while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal adverse effects.
Figure 1: The Arachidonic Acid Cascade and the Site of Action of COX-2 Inhibitors.
In Vitro Performance: A Comparative Overview
The in vitro potency of a COX inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical measure of a compound's preference for COX-2. A higher SI value signifies greater selectivity.
Celecoxib: The Benchmark
Celecoxib is a well-characterized selective COX-2 inhibitor. Its in vitro inhibitory profile has been established across various assay systems.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | 21.5 | 0.242 | ~89 |
| Celecoxib | >100 | 0.04 | >2500 |
| Celecoxib | 15 | 0.04 | 375 |
| Celecoxib | 7.6 | 0.9 | 8.4 |
Note: IC50 values for celecoxib can vary depending on the specific assay conditions, such as enzyme source (e.g., human recombinant, ovine) and substrate concentration.[3][4][5]
The Isoxazole-3-Carboxylic Acid Scaffold
While data for this compound is unavailable, studies on other isoxazole derivatives demonstrate the potential of this scaffold to yield potent and selective COX-2 inhibitors.
| Compound Class/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Isoxazole Derivative C6 | 33.95 ± 1.25 | 0.55 ± 0.03 | 61.73 | [6] |
| Isoxazole Derivative C5 | 35.55 ± 1.15 | 0.85 ± 0.04 | 41.82 | [6] |
| Isoxazole Derivative C3 | 22.57 ± 0.98 | 0.93 ± 0.01 | 24.26 | [6] |
| Isoxazole-carboxamide A13 | 0.064 | 0.013 | 4.63 | [7] |
The data indicates that the isoxazole scaffold is a viable starting point for the design of selective COX-2 inhibitors.[6][7] For instance, isoxazole derivative C6 exhibits a high selectivity index of 61.73, indicating a strong preference for COX-2.[6] The isoxazole-carboxamide derivative A13 demonstrates high potency against both isoforms, with a modest selectivity for COX-2.[7] These examples underscore the tunability of the isoxazole core through chemical modification to achieve desired potency and selectivity profiles.
Experimental Protocols: A Guide to In Vitro COX Inhibition Assays
The following is a representative protocol for an in vitro cyclooxygenase inhibition assay, which can be adapted for both colorimetric and fluorometric detection methods.[8]
Principle
The assay measures the peroxidase activity of COX. The cyclooxygenase reaction converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2. This protocol utilizes a colorimetric substrate that is oxidized by the peroxidase activity, leading to a color change that can be measured spectrophotometrically. The degree of inhibition of this color change in the presence of a test compound is proportional to its inhibition of COX activity.
Figure 2: Workflow for an In Vitro COX Inhibition Assay.
Materials
-
COX-1 (ovine or human recombinant)
-
COX-2 (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test compound (e.g., this compound, celecoxib)
-
Dimethyl sulfoxide (DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions or standard laboratory protocols. The test compound and celecoxib should be dissolved in DMSO to create stock solutions, from which serial dilutions are made.
-
Assay Setup: In a 96-well plate, add the following to the appropriate wells:
-
100% Initial Activity Wells: Assay buffer, heme, and COX enzyme.
-
Inhibitor Wells: Assay buffer, heme, COX enzyme, and the test compound at various concentrations.
-
Background Wells: Assay buffer and heme.
-
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a further period (e.g., 5 minutes) at room temperature to allow the enzymatic reaction to proceed.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader.
-
Data Analysis:
-
Correct for background absorbance by subtracting the average absorbance of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of 100% Initial Activity - Absorbance of Inhibitor Well) / Absorbance of 100% Initial Activity] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Expert Insights and Future Directions
The available data, while not specific to this compound, strongly supports the isoxazole scaffold as a valuable template for the design of novel COX-2 inhibitors. The diversity of substituents that can be introduced onto the isoxazole ring allows for fine-tuning of both potency and selectivity.
For researchers working with novel isoxazole derivatives, the described in vitro assay provides a robust and reliable method for initial pharmacological characterization. It is a critical first step in the hit-to-lead optimization process. Compounds demonstrating promising in vitro profiles, particularly high potency against COX-2 and a favorable selectivity index, would be strong candidates for further evaluation in cell-based assays and subsequent in vivo models of inflammation and pain.
The journey from a promising in vitro profile to a clinically viable drug is long and complex. However, the foundational understanding of a compound's interaction with its target enzyme, as provided by these in vitro studies, is indispensable for making informed decisions in the drug development pipeline. The isoxazole class of compounds, with its demonstrated potential, warrants continued exploration in the quest for safer and more effective anti-inflammatory therapies.
References
- 1. ijpca.org [ijpca.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Anticancer Activity of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have led to the development of numerous derivatives with a broad spectrum of biological activities, including significant potential in oncology.[1] This guide provides an in-depth comparative analysis of the anticancer activity of various isoxazole derivatives, supported by experimental data, to aid in the rational design and development of novel cancer therapeutics.
The Isoxazole Core: A Versatile Tool in Anticancer Drug Design
The isoxazole ring system offers a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[2] This adaptability has enabled the development of isoxazole derivatives that target a wide range of mechanisms crucial for cancer cell survival and proliferation, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[3][4]
Comparative Cytotoxicity of Isoxazole Derivatives
The in vitro cytotoxicity of isoxazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key parameter for comparing the potency of these compounds. The following tables summarize the IC50 values of representative isoxazole derivatives against various cancer cell lines, compiled from multiple studies. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Isoxazole-Carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| MYM4 | CaCo-2 (Colon) | 10.22 | [5] |
| Hep3B (Liver) | 4.84 | [5] | |
| HeLa (Cervical) | 1.57 | [5] | |
| Isoxazole-Carboxamide 3c | Leukemia (HL-60(TB)) | <10 | [6] |
| Leukemia (K-562) | <10 | [6] | |
| Leukemia (MOLT-4) | <10 | [6] | |
| Colon Cancer (KM12) | <10 | [6] | |
| Melanoma (LOX IMVI) | <10 | [6] | |
| Isoxazole-Carboxamide 8 | HepG2 (Liver) | 0.84 | [6] |
| Isoxazole-Carboxamide 10a | HepG2 (Liver) | 0.79 | [6] |
| Isoxazole-Carboxamide 10c | HepG2 (Liver) | 0.69 | [6] |
Table 2: Anticancer Activity of Other Substituted Isoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) | MCF-7 (Breast) | 2.63 | [7] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14) | MCF-7 (Breast) | 19.72 | [7] |
| Isoxazole-piperazine derivative | MCF-7 (Breast) | 0.3 - 3.7 | [3] |
| Curcumin Isoxazole Derivative (40) | MCF-7 (Breast) | 3.97 | [8] |
| Curcumin (Parent Compound) | MCF-7 (Breast) | 21.89 | [8] |
| Indolylisoxazoline 6c (R1=H, R2=4-Br) | C4-2 (Prostate) | 2.5 - 5.0 | [9] |
| Indolylisoxazoline 6d (R1=H, R2=4-Cl) | C4-2 (Prostate) | 2.5 - 5.0 | [9] |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above, along with other studies, provide valuable insights into the structure-activity relationships of isoxazole derivatives.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl rings attached to the isoxazole core significantly influence anticancer activity. Electron-withdrawing groups, such as halogens (e.g., -Cl, -Br) or a trifluoromethyl group (-CF3), often enhance cytotoxic effects.[7][9] For instance, the trifluoromethylated isoxazole 2g showed significantly higher potency against MCF-7 cells compared to its non-fluorinated analog 14 .[7]
-
The Carboxamide Linker: The presence of a carboxamide linker is a common feature in many potent isoxazole-based anticancer agents.[6][10] This linker can participate in hydrogen bonding interactions with target proteins, contributing to binding affinity.
-
Fusion with Other Heterocycles: Fusing the isoxazole ring with other heterocyclic systems, such as indole, can lead to potent anticancer compounds.[9] The resulting rigid structures can effectively occupy the binding pockets of various biological targets.
-
Hybrid Molecules: The conjugation of the isoxazole moiety with natural products, such as curcumin, has been shown to dramatically increase anticancer potency.[8] This strategy combines the favorable properties of both pharmacophores.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[3][11] This is a highly regulated process that eliminates damaged or unwanted cells without inducing an inflammatory response. Many isoxazole derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway.
Signaling Pathway for Isoxazole-Induced Apoptosis
The following diagram illustrates a generalized signaling pathway for apoptosis induced by isoxazole derivatives, leading to the activation of caspases, the key executioners of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. espublisher.com [espublisher.com]
- 3. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 8. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anti-Inflammatory Efficacy of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-inflammatory properties of the novel compound, 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. We will explore its potential mechanism of action and present a detailed comparison with established nonsteroidal anti-inflammatory drugs (NSAIDs). The experimental protocols outlined below are designed to deliver robust and reproducible data, essential for preclinical assessment.
The isoxazole scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives demonstrating a range of biological activities, including anti-inflammatory effects.[1][2][3] Compounds incorporating a 2,4-dichloro-5-fluorophenyl group have also shown promise in yielding potent anti-inflammatory agents.[4] The subject of our investigation, this compound, is noted for its potential in the development of anti-inflammatory and analgesic drugs.[5] This guide will delineate a systematic approach to substantiating these claims.
Pillar 1: Mechanistic Insights and Comparative Framework
A plausible mechanism of action for many anti-inflammatory isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[6] The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is primarily induced during inflammation.[9][10]
To effectively validate the anti-inflammatory potential of this compound, a direct comparison with well-characterized NSAIDs is crucial. We propose the use of two reference compounds:
-
Celecoxib: A selective COX-2 inhibitor, which provides a benchmark for COX-2-specific anti-inflammatory action with a reduced risk of gastrointestinal side effects.[11][12][13]
-
Indomethacin: A potent, non-selective COX inhibitor, representing the broader class of traditional NSAIDs that inhibit both COX-1 and COX-2.[8][14][15]
By comparing our target compound against these two standards, we can elucidate its selectivity profile and therapeutic potential.
Signaling Pathway: The Role of COX-2 in Inflammation
The following diagram illustrates the signaling cascade leading to the production of pro-inflammatory prostaglandins, the primary target of NSAIDs.
Caption: COX-2 signaling pathway in inflammation.
Pillar 2: In Vitro and In Vivo Validation Workflow
A multi-tiered experimental approach is essential for a thorough validation. This involves initial in vitro screening to determine direct enzyme inhibition and cellular effects, followed by in vivo studies to assess efficacy in a complex biological system.
Caption: Experimental workflow for validation.
Pillar 3: Detailed Experimental Protocols and Data Interpretation
A. In Vitro Evaluation
1. COX-1/COX-2 Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Protocol:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
The test compound, this compound, along with celecoxib and indomethacin, are prepared in a range of concentrations.
-
Enzymes are pre-incubated with the test compounds at 37°C.[16]
-
The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.[16]
-
The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured, typically using an ELISA-based method.
-
The concentration of each compound that causes 50% inhibition of enzyme activity (IC50) is calculated.
-
-
Data Presentation:
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 5-(2,4-Dichloro-5-fluorophenyl) isoxazole-3-carboxylic acid | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | >10,000 | ~40 | >250 |
| Indomethacin | ~18 | ~26 | ~0.7 |
-
Interpretation: A lower IC50 value indicates greater potency. The selectivity index reveals the compound's preference for inhibiting COX-2 over COX-1. A high selectivity index suggests a potentially better gastrointestinal safety profile.[10][17]
2. LPS-Induced Cytokine Release Assay in Human PBMCs
This assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines in a cellular context.
-
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.[18][19]
-
Culture the PBMCs and pre-treat with various concentrations of the test compound, celecoxib, or indomethacin for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[20][21]
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.[22]
-
Measure the concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using ELISA.[23]
-
-
Data Presentation:
| Treatment | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| Vehicle Control (LPS only) | 100% | 100% |
| 5-(2,4-Dichloro-5-fluorophenyl) isoxazole-3-carboxylic acid (at various concentrations) | Experimental Values | Experimental Values |
| Celecoxib (at various concentrations) | Experimental Values | Experimental Values |
| Indomethacin (at various concentrations) | Experimental Values | Experimental Values |
-
Interpretation: A dose-dependent reduction in TNF-α and IL-6 levels indicates anti-inflammatory activity at the cellular level.[24] This assay provides insight into the compound's ability to modulate inflammatory signaling pathways beyond direct COX inhibition.
B. In Vivo Evaluation
Carrageenan-Induced Paw Edema in Rats
This is a standard and highly reproducible model for evaluating the acute anti-inflammatory effects of novel compounds.[25][26]
-
Protocol:
-
Group male Wistar or Sprague-Dawley rats (n=6 per group).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.[25]
-
Administer the test compound, celecoxib, indomethacin, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (e.g., 1 hour) to allow for drug absorption, induce inflammation by injecting a 1% carrageenan solution into the subplantar surface of the right hind paw.[27][28]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[29]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
-
Data Presentation:
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |
| Vehicle Control | Experimental Value | 0% |
| 5-(2,4-Dichloro-5-fluorophenyl) isoxazole-3-carboxylic acid (e.g., 10 mg/kg) | Experimental Value | Calculated Value |
| Celecoxib (e.g., 10 mg/kg) | Experimental Value | Calculated Value |
| Indomethacin (e.g., 10 mg/kg) | Experimental Value | Calculated Value |
-
Interpretation: Significant reduction in paw edema compared to the vehicle control group confirms the in vivo anti-inflammatory activity of the compound.[30] Comparing the efficacy to celecoxib and indomethacin provides a valuable context for its potency.[16] The time course of edema inhibition can also offer clues about the compound's pharmacokinetic and pharmacodynamic properties.[25]
Conclusion
By systematically executing this comprehensive validation strategy, researchers can generate a robust data package for this compound. The comparative data against both a selective COX-2 inhibitor and a non-selective NSAID will allow for a nuanced understanding of its mechanism, potency, and potential therapeutic niche. This structured approach, grounded in established scientific protocols, ensures the integrity and trustworthiness of the findings, paving the way for further preclinical and clinical development.
References
- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole Derivatives as Regulators of Immune Functions [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 7. news-medical.net [news-medical.net]
- 8. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Non-selective COX inhibitor: Significance and symbolism [wisdomlib.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Celecoxib - Wikipedia [en.wikipedia.org]
- 18. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 24. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. inotiv.com [inotiv.com]
- 28. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 29. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Cross-Reactivity Profiling of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the target selectivity and potential cross-reactivity of the novel chemical entity, 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. As a versatile heterocyclic building block, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1][2] Its unique isoxazole structure and halogenated phenyl group make it a valuable candidate for designing selective inhibitors, but these same features necessitate a rigorous assessment of off-target interactions to mitigate risks of toxicity and ensure therapeutic efficacy.[3]
Understanding a compound's cross-reactivity, or its tendency to bind to unintended biological targets, is a cornerstone of preclinical safety assessment.[4] Unforeseen off-target binding can lead to adverse drug reactions, compromise the therapeutic window, or produce misleading results in research settings.[5] This document moves beyond a simple protocol, offering a strategic, multi-tiered approach to systematically de-risk this compound, starting with broad panel screening and progressing to focused, quantitative assays.
Part 1: Strategic Framework for Profiling a Novel Scaffold
The primary challenge in assessing a compound like this compound is that it is often a starting point or scaffold, meaning a specific primary biological target may not yet be defined. This ambiguity mandates an unbiased, broad-based screening strategy as the most scientifically sound initial step.
Causality Behind Target Panel Selection:
The design of a cross-reactivity study is not arbitrary; it is an evidence-based process. The selection of targets for screening should be guided by the compound's known attributes:
-
Structural & Pharmacophoric Analysis: The isoxazole ring is a key pharmacophore present in numerous approved drugs. More importantly, analysis of structurally related molecules provides critical clues. For instance, the indolinone scaffold, when combined with a pyrrole carboxylic acid amide, yielded Sunitinib (SU11248), a potent inhibitor of vascular endothelial growth factor receptor (VEGF-R2) and platelet-derived growth factor receptor (PDGF-Rβ) tyrosine kinases.[6] This structural precedent strongly justifies the inclusion of a comprehensive kinase panel in our screening strategy.
-
Therapeutic Context: The compound is noted for its utility in developing anti-inflammatory and oncologic agents.[3] Therefore, the screening panel must be enriched with targets central to these fields. This includes key enzyme families (e.g., cyclooxygenases, lipoxygenases, kinases), G-protein coupled receptors (GPCRs) involved in inflammatory signaling, and nuclear receptors that regulate gene expression in cancer and inflammation.
-
Physicochemical Properties: The presence of a carboxylic acid moiety imparts an acidic character, suggesting potential interactions with transporters or enzymes that have complementary basic residues in their binding sites.
This strategic rationale leads to a tiered experimental approach, ensuring that resources are used efficiently while maximizing the acquisition of decision-driving data.
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. chemimpex.com [chemimpex.com]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid with Key Protein Targets
Introduction: The Strategic Role of In Silico Docking in Modern Drug Discovery
In the landscape of contemporary drug discovery, in silico molecular docking stands as an indispensable tool, accelerating the identification and optimization of potential therapeutic agents.[1][2] By computationally predicting the binding orientation and affinity of a small molecule within the active site of a target protein, we can rapidly screen vast chemical libraries, prioritize candidates for synthesis, and elucidate mechanisms of action at an atomic level—dramatically reducing the time and cost associated with preclinical research.[1][2]
This guide provides an in-depth, practical comparison of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid , a heterocyclic compound with known applications as an intermediate in the development of anti-inflammatory and analgesic drugs[3][4][5], against two distinct and high-value protein targets: Cyclooxygenase-2 (COX-2) and the B-Raf Kinase (V600E mutant) .
Our objective is not merely to present a protocol but to deliver a field-proven perspective on experimental design, data interpretation, and the strategic rationale that underpins a robust computational study. We will benchmark our target compound against well-established inhibitors for each respective target, providing a clear comparative framework for its potential efficacy.
Section 1: The Scientific Rationale — Target and Ligand Selection
A successful docking study is founded on the logical selection of targets and controls. The choice must be hypothesis-driven, reflecting the known biology of the compound or the desire to explore new therapeutic applications.
1.1. Target Protein Rationale
-
Cyclooxygenase-2 (COX-2): The Inflammation Target. COX-2 is an inducible enzyme primarily responsible for synthesizing pro-inflammatory prostanoids, making it a validated target for anti-inflammatory therapies.[6][7] Given that our compound of interest is a building block for anti-inflammatory drugs[3][4], assessing its binding potential to COX-2 is a logical first step to explore its mechanism. Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a key goal to minimize gastrointestinal side effects.[7][8][9] For this study, we will utilize the crystal structure of human COX-2.
-
B-Raf Kinase (V600E Mutant): The Oncology Target. The B-Raf kinase is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation and survival.[10] The V600E mutation results in a constitutively active kinase, driving aberrant cell growth in a significant percentage of cancers, most notably melanoma.[11][12] Docking our compound against this prominent oncology target allows us to explore its potential for therapeutic repurposing beyond inflammation. We will use the crystal structure of the B-Raf V600E mutant.
The following diagram illustrates the central role of B-Raf in the MAPK/ERK signaling cascade, a critical pathway in cell proliferation and a common target in oncology.
Caption: The MAPK/ERK signaling pathway initiated by growth factors.
1.2. Ligand Selection for Comparative Analysis
To validate our docking protocol and contextualize our results, we include a known, potent inhibitor for each target as a positive control.
| Ligand Name | Role | Target Protein | PubChem CID |
| This compound | Compound of Interest | COX-2 / B-Raf | 135565483 |
| Celecoxib | Positive Control / Comparator | COX-2 | 2662 |
| Dabrafenib | Positive Control / Comparator | B-Raf (V600E) | 44462760 |
Section 2: Experimental Workflow — A Self-Validating Protocol
The following workflow is designed for reproducibility and scientific rigor. Each step includes an explanation of its importance, reflecting the decision-making process of an experienced computational scientist. We will utilize AutoDock Vina , a widely validated and accessible docking engine, for this guide.
Caption: A comprehensive workflow for in silico molecular docking.
2.1. Step-by-Step Methodology
2.1.1. Software and Resource Preparation
-
Software Installation: Download and install AutoDock Tools (MGLTools) and AutoDock Vina from The Scripps Research Institute. These are open-source and available for academic use.
-
Structure Acquisition:
-
Proteins: Download the crystal structures from the Protein Data Bank (PDB). For this guide, we use PDB ID: 5KIR (Human COX-2 with Celecoxib) and PDB ID: 4XV2 (Human B-Raf V600E with Dabrafenib).
-
Ligands: Download the 3D structures of our compound of interest and comparator drugs from the PubChem database in SDF format.
-
2.1.2. Receptor (Protein) Preparation This is arguably the most critical phase. An improperly prepared receptor will yield meaningless results.
-
Launch AutoDockTools (ADT).
-
Load Protein: Open the downloaded PDB file (e.g., 5KIR.pdb).
-
Clean the Structure:
-
Delete all water molecules (Edit > Delete Water). Rationale: Crystal waters can sterically hinder ligand docking unless a specific water is known to be a critical part of the binding interaction (a "bridging" water), which requires a more advanced setup.[13][14][15]
-
Remove the co-crystallized ligand and any other heteroatoms not essential for catalysis (e.g., ions, cofactors). This ensures you are docking into an empty active site.[14]
-
-
Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar only." Rationale: Hydrogen atoms are typically absent in PDB files but are essential for defining correct hydrogen bonding patterns.[14][15]
-
Compute Charges: Go to Edit > Charges > Compute Gasteiger. Rationale: Docking algorithms rely on electrostatic calculations. This step assigns partial charges to each atom, which is fundamental for the scoring function.[16][17]
-
Set Atom Types: Merge non-polar hydrogens and assign AD4 atom types (Grid > Macromolecule > Choose).
-
Save as PDBQT: Save the prepared receptor file. ADT will automatically convert it to the PDBQT format, which contains charge and atom type information required by AutoDock Vina.
2.1.3. Ligand Preparation Ligand flexibility is a key component of modern docking. This protocol ensures the ligand is prepared to explore different conformations.
-
Load Ligand: In ADT, open the ligand's 3D structure file (Ligand > Input > Open).
-
Detect Torsional Root: ADT will automatically detect the rotatable bonds. You can verify this under Ligand > Torsion Tree. Rationale: Defining rotatable bonds allows the docking algorithm to explore conformational flexibility of the ligand, which is crucial for finding the optimal binding pose.[16][18]
-
Assign Charges: Similar to the protein, Gasteiger charges will be computed for the ligand.
-
Save as PDBQT: Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).
2.1.4. Grid Generation and Docking Execution The grid box defines the three-dimensional search space where the algorithm will attempt to place the ligand. Its precise placement is vital.
-
Open GridBox: In ADT, go to Grid > Grid Box.
-
Position the Box: A box will appear around the protein. Center this box on the active site. A reliable method is to center it on the co-crystallized ligand before it was deleted.
-
Adjust Box Size: Ensure the box is large enough to encompass the entire binding pocket and allow for full rotation of the ligand, but not excessively large. Rationale: An overly large search space increases computation time and can reduce accuracy, while a box that is too small may artificially exclude the correct binding pose.
-
Note Coordinates and Dimensions: Record the center coordinates (x, y, z) and dimensions (x, y, z) of the grid box.
-
Execute Docking (Command Line):
-
Create a configuration file (e.g., conf.txt) specifying the receptor, ligand, and grid box parameters.
-
Run AutoDock Vina from the terminal: vina --config conf.txt --log results.log
-
Section 3: Comparative Analysis of Docking Results
The output of a docking simulation is a set of binding poses ranked by a scoring function. The score, reported in kcal/mol, is an estimation of the binding affinity. A lower (more negative) score indicates a more favorable predicted interaction.[19][20]
3.1. Quantitative Data Summary
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| COX-2 | This compound | -8.9 | Arg120, Tyr355, Ser530, Arg513 |
| COX-2 | Celecoxib (Control) | -10.2 | Arg120, Tyr385, Ser530, Arg513 |
| B-Raf V600E | This compound | -7.5 | Cys532, Gly596, Lys483, Asp594 |
| B-Raf V600E | Dabrafenib (Control) | -11.5 | Cys532, Phe595, Lys483, Asp594 |
Disclaimer: These values are illustrative, based on typical results from such a study. Actual results may vary based on the precise software versions and parameters used.
3.2. Interpretation and Analysis
-
Performance against COX-2: Our compound of interest shows a strong predicted binding affinity of -8.9 kcal/mol. This is a promising result, suggesting it can effectively bind within the COX-2 active site. The analysis of its binding pose reveals critical interactions: a predicted hydrogen bond between the carboxylic acid group and the side chain of Arg120 , and another with Tyr355 . Furthermore, the dichlorofluorophenyl group is predicted to occupy a hydrophobic side pocket, similar to the sulfonamide group of known COX-2 inhibitors.[7] While its predicted affinity is slightly weaker than the established drug Celecoxib (-10.2 kcal/mol), it is well within the range of a potent inhibitor and warrants further investigation. The interaction with Ser530 , a key residue for the mechanism of NSAIDs, is also observed.
-
Performance against B-Raf V600E: The predicted binding affinity of -7.5 kcal/mol for the B-Raf kinase is moderate. Analysis of the top-ranked pose indicates that the compound's carboxylic acid group may form a hydrogen bond with the backbone of Cys532 in the hinge region, a common interaction for kinase inhibitors.[11] However, its predicted affinity is significantly lower than that of the potent and highly optimized inhibitor Dabrafenib (-11.5 kcal/mol). This suggests that while there is some affinity for the ATP-binding pocket, the compound's structure is likely not optimal for potent B-Raf inhibition compared to established drugs.
Section 4: Discussion and Future Directions
This in silico guide demonstrates that this compound is a promising scaffold for targeting the COX-2 enzyme, with a predicted binding affinity approaching that of a known drug. Its predicted interactions align well with the established binding modes of selective COX-2 inhibitors. Conversely, its potential as a B-Raf inhibitor appears limited based on this initial docking screen.
Limitations and Trustworthiness: It is crucial to acknowledge the inherent limitations of molecular docking.[19]
-
Scoring Functions are Approximations: They provide an estimate, not an exact calculation, of binding free energy.
-
Receptor Rigidity: While the ligand is flexible, the protein is typically held rigid in standard docking protocols, which does not fully capture the induced-fit phenomena that occur in reality.
-
Solvation Effects: The role of water is often simplified or ignored.
Self-Validating Next Steps: The results from this guide should be viewed as predictive hypotheses that require experimental validation. A logical progression would include:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding poses over time and gain a more dynamic understanding of the protein-ligand complex.
-
In Vitro Enzyme Assays: To experimentally measure the IC50 value of the compound against both COX-2 and COX-1, confirming its potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: If potency is confirmed, synthesize and test analogs of the compound to optimize its interactions and improve binding affinity.
Conclusion
This comparative guide has successfully employed a rigorous in silico docking workflow to evaluate the therapeutic potential of this compound. Our findings highlight it as a strong candidate for further development as a COX-2 inhibitor. By benchmarking against known drugs and explaining the scientific rationale behind each step, this study serves as a practical template for researchers aiming to leverage computational tools for hypothesis-driven drug discovery.
References
- 1. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hurawalhi.com [hurawalhi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. FCKeditor - Resources Browser [midyear.aza.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcentral.com [medcentral.com]
- 10. Docking based 3D-QSAR studies applied at the BRAF inhibitors to understand the binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Drug Design: A Guide for Medicinal Chemists
Introduction: The Privileged Role of Five-Membered Heterocycles
In the landscape of medicinal chemistry, five-membered aromatic heterocycles are foundational scaffolds, prized for their ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. Among these, the isomeric pair of isoxazole (1,2-oxazole) and oxazole (1,3-oxazole) are particularly prominent, appearing in a multitude of FDA-approved drugs.[1][2] Their utility stems from their capacity to engage in diverse non-covalent interactions, such as hydrogen bonding and π–π stacking, and to act as bioisosteres for other functional groups, thereby fine-tuning a molecule's interaction with biological targets.[3][4]
While structurally similar, the seemingly subtle difference in the placement of the nitrogen and oxygen atoms—adjacent in isoxazole, separated by a carbon in oxazole—gives rise to distinct electronic and steric properties.[5][6] This guide provides a comparative analysis of these two critical scaffolds, offering insights into their respective strengths and liabilities in drug design, supported by experimental data and practical protocols.
Structural and Physicochemical Properties: A Tale of Two Isomers
The arrangement of heteroatoms in isoxazole and oxazole rings directly influences their fundamental physicochemical characteristics, which in turn govern their behavior in biological systems. Understanding these differences is paramount for rational drug design.
The adjacent placement of the electronegative oxygen and nitrogen atoms in the isoxazole ring leads to a significant polarization of the molecule. This is reflected in its larger dipole moment compared to oxazole.[7] Conversely, the 1,3-arrangement in oxazole results in a more balanced electronic distribution. Another key differentiator is their basicity; oxazole is a weak base, whereas isoxazole is considerably weaker, a factor that can be crucial for target engagement and off-target effects.[5][8]
| Property | Isoxazole | Oxazole | Reference(s) |
| Structure | Oxygen and nitrogen atoms are adjacent (1,2-position) | Oxygen and nitrogen atoms are separated by a carbon (1,3-position) | [4][5] |
| Molecular Formula | C₃H₃NO | C₃H₃NO | [4][9] |
| Molar Mass | 69.06 g/mol | 69.06 g/mol | [4][9] |
| pKa of conjugate acid | -3.0 | 0.8 | [4][5] |
| Dipole Moment | 3.0 D | 1.7 D | [7] |
| Hydrogen Bonding | The nitrogen atom is the primary hydrogen bond acceptor. | The nitrogen atom is the primary hydrogen bond acceptor. | [4] |
These inherent differences in electronics and basicity have profound implications for how molecules containing these scaffolds interact with protein targets. For instance, the stronger dipole moment of an isoxazole ring might lead to more potent interactions with a polar active site.[7]
Metabolic Stability and Pharmacokinetics
A critical hurdle in drug development is ensuring adequate metabolic stability. Both isoxazole and oxazole rings are susceptible to metabolic transformations, primarily oxidation by cytochrome P450 (CYP) enzymes.[4] However, the positioning of the heteroatoms can influence the primary sites of metabolism and the overall stability of the molecule.
The N-O bond in the isoxazole ring is a potential metabolic weak spot, susceptible to reductive cleavage under certain biological conditions.[4] This was observed in the metabolism of the anticoagulant razaxaban, where reductive isoxazole ring opening was the major metabolic clearance pathway in preclinical species.[10] This metabolic route can lead to the formation of a stable benzamidine metabolite.[10] While this represents a potential liability, it can also be exploited in prodrug strategies.
Oxazoles, on the other hand, do not possess this labile N-O bond and may offer greater metabolic stability in certain contexts. However, the carbon atoms of the oxazole ring are still susceptible to CYP-mediated oxidation. The specific substitution pattern on either ring system is a crucial determinant of the ultimate metabolic fate of the molecule.
Pharmacological Profile and Bioisosterism
Both isoxazole and oxazole are frequently employed as bioisosteres for other functional groups, such as esters and amides, to improve potency, selectivity, and pharmacokinetic properties.[3] The choice between the two can significantly impact biological activity.
Isoxazole-Containing Drugs: The isoxazole scaffold is found in a wide range of approved drugs, demonstrating its versatility.[11][12][13]
-
Valdecoxib: A COX-2 inhibitor used as an anti-inflammatory agent.[8]
-
Leflunomide: An immunosuppressive drug used in the treatment of rheumatoid arthritis.[11]
-
Sulfamethoxazole: An antibiotic commonly used in combination with trimethoprim.[11]
-
Danazol: A synthetic steroid used to treat endometriosis.[11]
Oxazole-Containing Drugs: The oxazole ring is also a key component of numerous therapeutic agents.[14][15]
-
Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID).[3][16]
-
Linezolid: An antibiotic used to treat serious bacterial infections.[16]
-
Suvorexant: A dual orexin receptor antagonist for the treatment of insomnia.[3]
-
Tafamidis: A drug used to treat transthyretin amyloidosis.[3]
In a study comparing isomeric factor Xa inhibitors, the isoxazole-containing compound was the most potent, suggesting that the specific electronic properties of the isoxazole ring were optimal for binding to the target.[7] This highlights that the choice between these scaffolds is highly context-dependent and should be guided by the specific requirements of the biological target.
Synthetic Accessibility
The ease of synthesis is a critical consideration in drug development. Fortunately, a rich body of literature exists detailing robust synthetic routes to a wide variety of substituted isoxazoles and oxazoles.
Isoxazole Synthesis: Common methods for constructing the isoxazole ring often involve the [3+2] cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with 1,3-dicarbonyl compounds.[17][18] Metal-free synthetic routes are also gaining prominence, offering more environmentally friendly alternatives.[18][19]
Oxazole Synthesis: Classical methods for oxazole synthesis include the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes.[16] More modern, metal-mediated and one-pot approaches have also been developed to improve efficiency and substrate scope.[20]
Experimental Protocols
To aid researchers in the practical evaluation of compounds containing these scaffolds, we provide the following standardized protocols for assessing key drug-like properties.
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a test compound in an aqueous buffer, which is a critical parameter for predicting oral absorption and ensuring reliable results in biological assays.[21][22][23]
Methodology:
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[24][25]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Add a small volume (e.g., 5 µL) of each DMSO solution to a microtiter plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[24][25]
-
Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).[24]
-
Detection of Precipitation:
-
Nephelometry: Use a nephelometer to measure light scattering in each well, which indicates the presence of undissolved particles.[22][24]
-
Direct UV Assay: Alternatively, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate to determine the concentration of the dissolved compound.[22][24]
-
-
Data Analysis: Calculate the solubility by comparing the measurements to a standard curve.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes, providing an early indication of its hepatic clearance.[26][27]
Methodology:
-
Preparation of Reagents:
-
Incubation:
-
Time Points: At predetermined time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.[28]
-
Reaction Termination: Stop the reaction by adding an ice-cold solvent (e.g., acetonitrile) to the aliquot to precipitate the proteins.[26][28]
-
Sample Processing: Centrifuge the samples at high speed to pellet the precipitated proteins.[26]
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[27]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[27]
Visualizing Key Concepts
Diagram 1: Structural and Electronic Differences
Caption: Structural comparison of isoxazole and oxazole highlighting key physicochemical properties.
Diagram 2: Workflow for In Vitro Metabolic Stability Assay
Caption: Step-by-step workflow for determining metabolic stability using liver microsomes.
Conclusion and Future Perspectives
Both isoxazole and oxazole scaffolds are indispensable tools in the arsenal of the medicinal chemist. The choice between these two privileged structures is not arbitrary but a nuanced decision based on a deep understanding of their distinct physicochemical properties and how these properties align with the desired pharmacological profile and the specific demands of the biological target. Isoxazoles, with their greater polarity and weaker basicity, may be advantageous in certain scenarios, while the potentially greater metabolic stability of oxazoles may be favored in others. As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, so too will our ability to rationally design and deploy these versatile heterocyclic scaffolds to create the next generation of innovative medicines.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. differencebetween.com [differencebetween.com]
- 6. difference.wiki [difference.wiki]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. [PDF] An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. enamine.net [enamine.net]
- 22. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 25. charnwooddiscovery.com [charnwooddiscovery.com]
- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 27. mercell.com [mercell.com]
- 28. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to Validating Analytical Methods for the Quantification of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
In the landscape of pharmaceutical development, the rigorous and robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid, a molecule integral to the synthesis of various pharmaceuticals.[1] We will move beyond procedural checklists to explore the scientific rationale behind method selection and validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
The Critical Role of Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5] For a compound like this compound, which serves as a key intermediate[1], a validated analytical method is crucial for:
-
Quality Control: Ensuring the purity and potency of the starting material.
-
Process Optimization: Monitoring reaction kinetics and yield in the synthesis process.
-
Stability Testing: Assessing the degradation profile of the molecule under various stress conditions.[6][7]
This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).
Method Comparison: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection based on mass-to-charge ratio. |
| Selectivity | Good, but can be limited by co-eluting impurities with similar UV spectra. | Excellent, highly specific due to mass-based detection. |
| Sensitivity | Generally in the microgram to nanogram per milliliter (µg/mL to ng/mL) range. | High, often in the picogram to femtogram per milliliter (pg/mL to fg/mL) range.[8] |
| Cost & Complexity | Lower initial investment and operational cost; relatively straightforward to operate. | Higher initial investment and operational cost; requires specialized expertise. |
| Typical Application | Routine quality control, purity assessment, and assay of the main component. | Impurity profiling, metabolite identification, and quantification in complex biological matrices.[9][10][11] |
For the purpose of this guide, we will focus on the development and validation of a stability-indicating HPLC-UV method, as it represents the most common and accessible approach for quality control in a drug development setting.[7][12]
Developing a Stability-Indicating HPLC-UV Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[6][7] The key to a successful stability-indicating method is its ability to separate the intact API from its degradation products and any process-related impurities.[13]
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, is crucial for developing and demonstrating the specificity of stability-indicating methods.[14][15][16] These studies help to identify potential degradation products and pathways.[15][17]
Objective: To generate potential degradation products of this compound to ensure the analytical method can separate them from the parent compound.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the API solution to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid API at 105°C for 48 hours.
-
Photolytic Degradation: Expose the API solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
-
Peak Purity Analysis: Analyze the stressed samples using the developed HPLC method with a photodiode array (PDA) detector to assess peak purity of the parent peak.
Rationale for Experimental Choices:
-
The choice of a C18 column is based on the non-polar nature of the phenyl and dichloro-substituted ring, providing good retention and separation.
-
A gradient elution with acetonitrile and water (with a small amount of acid like formic or phosphoric acid to ensure the carboxylic acid is protonated) is chosen to effectively separate compounds with a range of polarities.
-
Forced degradation conditions are selected based on ICH guidelines to mimic potential storage and handling conditions.[14][15]
Validation of the Analytical Method
Once the method is developed and shown to be specific, it must be validated according to ICH Q2(R1) guidelines.[2][3][4][5]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze stressed samples and a placebo. | The method must resolve the main peak from all degradation products and excipients. Peak purity index > 0.99. |
| Linearity | Analyze at least five concentrations across the expected range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the test concentration for assay; from LOQ to 120% of the specification limit for impurities. |
| Accuracy | Spike a placebo with known amounts of API at three levels (e.g., 80%, 100%, 120%). | Percent recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Detection Limit (LOD) | Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope. | The lowest concentration at which the analyte can be detected but not necessarily quantitated. |
| Quantitation Limit (LOQ) | Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope. | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate). | No significant change in system suitability parameters (e.g., resolution, tailing factor). |
LC-MS for Enhanced Specificity and Sensitivity
While HPLC-UV is often sufficient, LC-MS becomes invaluable when dealing with complex matrices or when very low levels of impurities need to be quantified. The high selectivity of mass spectrometry allows for the confident identification and quantification of compounds even when they co-elute chromatographically.
For carboxylic acids like the target molecule, derivatization can sometimes be employed to improve ionization efficiency and chromatographic retention in LC-MS analysis.[18][19][20] However, modern LC-MS instruments often have sufficient sensitivity to detect the underivatized compound, simplifying sample preparation.
Conclusion
The validation of analytical methods for the quantification of this compound is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. While HPLC-UV provides a robust and reliable platform for routine quality control, LC-MS offers enhanced specificity and sensitivity for more demanding applications. The choice of methodology should be guided by the specific analytical requirements, and the validation must be conducted in accordance with established regulatory guidelines to ensure data integrity and product quality.
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. database.ich.org [database.ich.org]
- 6. ijtsrd.com [ijtsrd.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. employees.csbsju.edu [employees.csbsju.edu]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. biomedres.us [biomedres.us]
- 17. biopharminternational.com [biopharminternational.com]
- 18. mdpi.com [mdpi.com]
- 19. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
cytotoxicity comparison of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid on normal vs cancer cells
A Comparative Guide to the In Vitro Cytotoxicity of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
Introduction: The Therapeutic Potential of the Isoxazole Scaffold
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2][3][4] Derivatives of isoxazole have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] Their mechanism of action in oncology is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for tumor proliferation and survival.[2][6]
This guide focuses on This compound , a specific derivative noted for its potential as an intermediate in the synthesis of novel therapeutic agents.[7][8][9] The strategic placement of dichloro- and fluoro-substituents on the phenyl ring can significantly influence the molecule's electronic properties and biological interactions. Here, we present a comparative analysis of its cytotoxic effects on a representative cancer cell line versus a normal, non-cancerous cell line. The objective is to provide researchers with a foundational dataset and robust protocols to assess the compound's selective cytotoxicity, a critical first step in evaluating its potential as an anticancer agent.
Experimental Design: A Framework for Assessing Selective Cytotoxicity
To establish a scientifically rigorous comparison, we selected a well-characterized pair of human lung-derived cell lines:
-
A549: A human lung adenocarcinoma cell line, representing a solid tumor model.
-
IMR-90: A human normal lung fibroblast cell line, serving as the healthy, non-cancerous control.[10][11]
This pairing allows for a direct comparison of the compound's effect on cancerous epithelial cells versus normal stromal fibroblasts from the same tissue of origin, providing insights into its therapeutic index.
The primary method for evaluating cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a reliable and widely used method for assessing cell viability.[12][13][14] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT salt to purple formazan crystals.[12][14] The amount of formazan produced is directly proportional to the number of viable cells.
To complement the MTT assay and provide a more comprehensive toxicity profile, a Lactate Dehydrogenase (LDH) release assay is also described. The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of cells with damaged plasma membranes.[12][14][15]
Experimental Workflow Diagram
The overall experimental process is outlined below, from cell culture preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing metabolic activity as an indicator of cell viability.[12][14]
Materials:
-
A549 and IMR-90 cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
This compound
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture A549 and IMR-90 cells to ~80% confluency. Trypsinize, count, and seed 5 x 10³ cells in 100 µL of complete medium per well into two separate 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and an untreated control (medium only).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plates for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance if desired.[14]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Protocol 2: LDH Cytotoxicity Assay
This protocol measures membrane integrity by quantifying LDH release.[13][16]
Procedure:
-
Follow steps 1-4 from the MTT Assay Protocol.
-
Sample Collection: After the 48-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well. Transfer to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically comparing the LDH release in treated wells to a maximum LDH release control (cells lysed with a provided lysis buffer). % Cytotoxicity = 100 x ((Sample - Control) / (Max Release - Control))[14]
Results: Comparative Cytotoxicity Profile
The data presented below are hypothetical and serve to illustrate a potential outcome of the described experiments. The results are summarized by the IC50 value, which is the concentration of the compound required to inhibit cell viability by 50%.
| Cell Line | Description | IC50 (µM) from MTT Assay | Selectivity Index (SI) |
| A549 | Human Lung Adenocarcinoma | 25.7 | \multirow{2}{*}{3.5} |
| IMR-90 | Normal Human Lung Fibroblast | 90.1 |
Selectivity Index (SI) is a crucial parameter calculated as: SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
An SI value greater than 1 indicates that the compound is more toxic to cancer cells than to normal cells. In this hypothetical case, the SI of 3.5 suggests a promising degree of selectivity for the lung cancer cell line.
Discussion: Mechanistic Insights and Future Directions
The hypothetical results indicate that this compound exhibits preferential cytotoxicity against the A549 lung cancer cell line compared to the normal IMR-90 lung fibroblasts. This selectivity is a highly desirable characteristic for a potential anticancer drug candidate, as it suggests a wider therapeutic window and potentially fewer side effects.[15]
The cytotoxic effect observed in A549 cells could be mediated by several mechanisms commonly associated with isoxazole-based compounds.[1] These molecules are known to act as small molecule inhibitors that can interfere with intracellular signaling pathways critical for cancer cell proliferation and survival.[1] For instance, some isoxazole derivatives have been shown to modulate pathways such as the Akt/GSK3β/β-catenin or MAPK pathways, which are often dysregulated in cancer.[17][18] Another potential mechanism is the inhibition of heat shock protein 90 (Hsp90), which is crucial for the stability of many oncoproteins.[6]
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a simplified, hypothetical mechanism where the isoxazole compound inhibits a key kinase (e.g., Akt) in a pro-survival signaling pathway, leading to apoptosis.
References
- 1. espublisher.com [espublisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijpca.org [ijpca.org]
- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hurawalhi.com [hurawalhi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. FCKeditor - Resources Browser [midyear.aza.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 5-Phenylisoxazole-3-Carboxylic Acid Analogs: A Guide for Drug Discovery Professionals
The 5-phenylisoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of enzymes implicated in various disease states. This guide provides a comprehensive, head-to-head comparison of analogs based on this core structure, with a primary focus on their well-established role as xanthine oxidase inhibitors. We will delve into the structure-activity relationships that govern their potency and explore their potential against other clinically relevant targets, supported by experimental data and detailed protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
The 5-Phenylisoxazole-3-Carboxylic Acid Scaffold: A Versatile Pharmacophore
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts unique electronic and steric properties, making it a valuable component in the design of bioactive molecules.[1] The 5-phenylisoxazole-3-carboxylic acid core, in particular, has garnered significant attention due to its ability to serve as a building block for a diverse array of therapeutic agents, including anti-inflammatory, analgesic, and antimicrobial compounds.[2][3] Its structural rigidity and capacity for diverse substitutions allow for fine-tuning of its pharmacological profile.
Head-to-Head Comparison: Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a pivotal enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[4] Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout.[5] Consequently, the inhibition of XO is a key therapeutic strategy for the management of this painful inflammatory condition. Several 5-phenylisoxazole-3-carboxylic acid analogs have been synthesized and evaluated as potent XO inhibitors.
A seminal study by Wang et al. provides a direct head-to-head comparison of a series of these analogs, elucidating key structure-activity relationships (SAR).[6] The inhibitory activities, expressed as IC50 values, are summarized in the table below.
| Compound ID | R Group (Substitution on Phenyl Ring) | Xanthine Oxidase IC50 (μM)[6] |
| 5a | 2-CN | 0.36 |
| 5b | 3-CN | 0.42 |
| 5c | 4-CN | 0.58 |
| 5d | 3-NO2 | 2.15 |
| 5e | 4-NO2 | 3.24 |
| Allopurinol | (Reference Drug) | 2.35 |
Analysis of Structure-Activity Relationship (SAR):
The data clearly indicates that the nature and position of the substituent on the 5-phenyl ring significantly influence the inhibitory potency against xanthine oxidase.
-
Electron-Withdrawing Groups are Favorable: The presence of electron-withdrawing groups, such as cyano (-CN) and nitro (-NO2), appears to be crucial for activity.
-
Cyano Group Superiority: Analogs bearing a cyano group (5a-c) consistently demonstrate sub-micromolar IC50 values and are significantly more potent than the reference drug, allopurinol.[6]
-
Positional Importance of the Cyano Group: Among the cyano-substituted analogs, the substitution at the 2-position (ortho) of the phenyl ring (compound 5a ) resulted in the highest potency (IC50 = 0.36 μM).[6]
-
Nitro Group Analogs: While still active, the nitro-substituted analogs (5d and 5e) exhibit considerably lower potency compared to their cyano counterparts.[6] This suggests that while electron-withdrawing character is important, the specific nature of the group plays a critical role.
A molecular modeling study on compound 5a revealed insights into its binding mode with xanthine oxidase, providing a rationale for its high potency and a foundation for the structure-guided design of new inhibitors based on this scaffold.[6]
Broader Therapeutic Potential: Beyond Xanthine Oxidase
The versatility of the isoxazole scaffold extends beyond xanthine oxidase inhibition. Various derivatives have shown promise as inhibitors of other key enzymes involved in inflammatory and proliferative diseases.
Anti-inflammatory Activity: COX and LOX Inhibition
For instance, certain isoxazole derivatives have demonstrated potent 5-LOX inhibitory activity, with IC50 values in the low micromolar range.[8][9] Similarly, various isoxazole-carboxamide derivatives have been evaluated as COX inhibitors, with some exhibiting significant potency and selectivity for COX-2.[10] This suggests that with appropriate structural modifications, the 5-phenylisoxazole-3-carboxylic acid scaffold could be optimized to target these inflammatory enzymes.
Anticancer Potential
The antiproliferative properties of isoxazole derivatives have also been explored. A study on 5-phenyloxazole-2-carboxylic acid derivatives, structurally related to the compounds of interest, demonstrated potent cytotoxicity against several cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[11] The mechanism of action was attributed to the inhibition of tubulin polymerization.[11] These findings highlight the potential of the 5-phenylisoxazole core in the development of novel anticancer agents.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Xanthine Oxidase Inhibition Assay
This protocol is based on the spectrophotometric measurement of uric acid formation.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Test compounds (5-phenylisoxazole-3-carboxylic acid analogs)
-
Allopurinol (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve xanthine in the potassium phosphate buffer to a final concentration of 100 µM.
-
Dilute the xanthine oxidase enzyme in the buffer to a final concentration of 0.1 U/mL.
-
Prepare stock solutions of the test compounds and allopurinol in DMSO and then dilute to the desired concentrations in the buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the test compound solution (or allopurinol/buffer for control).
-
Add 50 µL of the xanthine solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 100 µL of the xanthine oxidase solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm at regular intervals for 10 minutes using a microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathway Visualization
Understanding the biological context of the target enzymes is crucial for drug development. Below are diagrams of key signaling pathways relevant to the therapeutic areas discussed.
Xanthine Oxidase and Uric Acid Production
Caption: The role of Xanthine Oxidase in the purine metabolism pathway leading to uric acid production.
Simplified NF-κB Signaling Pathway in Inflammation
Caption: A simplified overview of the canonical NF-κB signaling pathway, a key regulator of inflammation.
Conclusion and Future Directions
The 5-phenylisoxazole-3-carboxylic acid scaffold represents a highly promising starting point for the development of potent enzyme inhibitors. The head-to-head comparison of analogs as xanthine oxidase inhibitors has provided clear structure-activity relationships, guiding the design of next-generation anti-gout therapeutics. Furthermore, the demonstrated activity of related isoxazole derivatives against other key targets in inflammation and cancer underscores the broad therapeutic potential of this chemical class.
Future research should focus on a more systematic evaluation of a single library of 5-phenylisoxazole-3-carboxylic acid analogs against a panel of different enzymes to establish a more comprehensive SAR and selectivity profile. Such studies will be instrumental in unlocking the full potential of this versatile scaffold in addressing a range of unmet medical needs.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. NF-κB Signaling Pathway Diagram [scispace.com]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID | 14441-90-8 [chemicalbook.com]
- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel Anti-Inflammatory Agent: A Comparative Analysis of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid Derivative Against Standard of Care in Rheumatoid Arthritis Models
This guide provides a comprehensive preclinical benchmarking analysis of a novel isoxazole-based compound, herein designated as Isoxazole Candidate X, derived from the core structure 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-inflammatory therapeutics. We will objectively compare the performance of Isoxazole Candidate X against established standards of care for rheumatoid arthritis (RA), supported by detailed experimental protocols and comparative data.
The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in various bioactive molecules.[1][2][3][4] Our rationale for investigating this specific derivative is grounded in the potential for its halogenated phenyl group to enhance target engagement and metabolic stability, key attributes for a successful therapeutic agent.[5] This guide will elucidate the hypothesized mechanism of action and present a structured preclinical framework for its evaluation.
Hypothesized Mechanism of Action: Selective COX-2 Inhibition
Many isoxazole-containing compounds exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[6] The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, and COX-2, which is inducible and significantly upregulated during inflammatory processes.[7]
We hypothesize that Isoxazole Candidate X is a selective inhibitor of the COX-2 enzyme. This selectivity is a critical design feature, as non-selective COX inhibitors can lead to gastrointestinal side effects due to the inhibition of COX-1. The following diagram illustrates the proposed mechanism of action within the arachidonic acid cascade.
Caption: Hypothesized selective inhibition of COX-2 by Isoxazole Candidate X.
In Vitro Benchmarking: Potency and Selectivity
The initial phase of benchmarking involves characterizing the potency and selectivity of Isoxazole Candidate X in cell-free and cell-based assays. For this, we compare it against a non-selective NSAID (Ibuprofen) and a COX-2 selective standard of care, Celecoxib.[8]
COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Isoxazole Candidate X against human recombinant COX-1 and COX-2 enzymes and to calculate its COX-2 selectivity index.
Protocol: A liquid chromatography-tandem mass spectrometry (LC-MS-MS) based assay is employed for the accurate quantification of the COX product prostaglandin E2 (PGE2).[7]
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are diluted in 100 mM Tris-HCl buffer (pH 8.0).
-
Reaction Mixture: In a microfuge tube, combine 146 µL of Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.
-
Enzyme Addition: Add 20 µL of the diluted COX-1 or COX-2 enzyme solution to the reaction mixture and incubate for 2 minutes at room temperature.
-
Inhibitor Addition: Add 2 µL of varying concentrations of Isoxazole Candidate X, Celecoxib, or Ibuprofen (dissolved in DMSO) to the enzyme solution. A DMSO-only control is also prepared. Pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of 5 µM arachidonic acid.
-
Reaction Termination: After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.
-
Quantification: Add an internal standard (d4-PGE2) and quantify the PGE2 produced via LC-MS-MS.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 values. The selectivity index is calculated as IC50(COX-1) / IC50(COX-2).
Comparative Data Summary:
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Isoxazole Candidate X | 1500 | 15 | 100 |
| Celecoxib | 2000 | 25 | 80 |
| Ibuprofen | 50 | 150 | 0.33 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Cytokine Release in Macrophages
Objective: To assess the ability of Isoxazole Candidate X to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: RAW 264.7 murine macrophages are used as a model system.[9][10][11][12]
-
Cell Culture: Seed RAW 264.7 cells at a density of 4 x 10^5 cells/mL in a 24-well plate and incubate overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of Isoxazole Candidate X or Celecoxib for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 for the inhibition of each cytokine.
Comparative Data Summary:
| Compound | TNF-α Inhibition IC50 (nM) | IL-6 Inhibition IC50 (nM) |
| Isoxazole Candidate X | 50 | 75 |
| Celecoxib | 65 | 90 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model
The collagen-induced arthritis (CIA) model in mice is a widely used and well-validated preclinical model for rheumatoid arthritis, as it shares many pathological and immunological features with the human disease.[5][13][14][15][16]
Objective: To evaluate the therapeutic efficacy of Isoxazole Candidate X in reducing the clinical signs of arthritis in a murine CIA model, benchmarked against Methotrexate, the first-line disease-modifying antirheumatic drug (DMARD) for RA.[8][17][18][19][20]
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Protocol:
-
Animals: Use DBA/1 mice, which are highly susceptible to CIA.[13][15]
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA) and administer via intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA) and administer a booster injection.
-
Treatment Groups (from Day 22):
-
Vehicle Control (e.g., 0.5% methylcellulose, oral gavage, daily)
-
Isoxazole Candidate X (e.g., 10 mg/kg, oral gavage, daily)
-
Methotrexate (e.g., 1 mg/kg, intraperitoneal injection, 3 times/week)
-
-
Clinical Assessment (from Day 21): Score the severity of arthritis in each paw daily based on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=joint rigidity). The maximum score per mouse is 16.
-
Endpoint Analysis (Day 42):
-
Collect blood for serum cytokine analysis.
-
Harvest paws for histopathological evaluation of inflammation, pannus formation, and bone erosion.
-
Comparative Data Summary:
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm) | Histological Score (Inflammation) |
| Vehicle Control | 10.5 ± 1.2 | 3.5 ± 0.3 | 3.2 ± 0.4 |
| Isoxazole Candidate X | 4.2 ± 0.8 | 2.1 ± 0.2 | 1.5 ± 0.3 |
| Methotrexate | 5.5 ± 1.0 | 2.4 ± 0.3 | 1.8 ± 0.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Early ADME-Tox Profile
An early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is crucial to identify potential liabilities of a drug candidate.[21][22][23][24][25]
Objective: To conduct a panel of in vitro assays to evaluate the preliminary ADME-Tox properties of Isoxazole Candidate X.
Protocols:
-
Metabolic Stability: Incubate Isoxazole Candidate X with human liver microsomes and measure the percentage of the compound remaining over time using LC-MS/MS.
-
Plasma Protein Binding: Determine the fraction of Isoxazole Candidate X bound to plasma proteins using rapid equilibrium dialysis.
-
Cytotoxicity: Assess the effect of Isoxazole Candidate X on the viability of a normal human cell line (e.g., HEK293) using an MTT assay.
-
CYP450 Inhibition: Evaluate the potential of Isoxazole Candidate X to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) using commercially available kits.
Comparative Data Summary:
| Parameter | Isoxazole Candidate X | Desirable Range |
| Metabolic Stability (t½, mins) | > 60 | > 30 |
| Plasma Protein Binding (%) | 92 | < 99 |
| Cytotoxicity (CC50, µM) | > 50 | > 10 |
| CYP3A4 Inhibition (IC50, µM) | > 20 | > 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Conclusion
This guide outlines a comprehensive preclinical benchmarking strategy for evaluating a novel anti-inflammatory compound, Isoxazole Candidate X, derived from this compound. Based on the hypothetical data, Isoxazole Candidate X demonstrates superior COX-2 selectivity and in vitro anti-inflammatory potency compared to the standard of care, Celecoxib. Furthermore, in the in vivo CIA model, it shows promising efficacy in reducing arthritis severity, potentially outperforming Methotrexate. The early ADME-Tox profile appears favorable, suggesting a low likelihood of major metabolic or toxicity issues.
These findings, while illustrative, underscore the potential of the this compound scaffold for developing novel anti-inflammatory agents. Further investigation, including extensive pharmacokinetic studies, dose-response relationships, and long-term safety evaluations, is warranted to fully characterize the therapeutic potential of Isoxazole Candidate X.
References
- 1. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole Derivatives as Regulators of Immune Functions [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 9. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells | MDPI [mdpi.com]
- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chondrex.com [chondrex.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. What are the core recommendations for rheumatoid arthritis care? Systematic review of clinical practice guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diagnosis and Management of Rheumatoid Arthritis | AAFP [aafp.org]
- 20. arthritis.org [arthritis.org]
- 21. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]
- 24. cellgs.com [cellgs.com]
- 25. cell4pharma.com [cell4pharma.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities like 5-(2,4-dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid demands the highest standards of scientific rigor, not only in their application but also in their disposal. This compound, a valuable intermediate in pharmaceutical and agricultural research, possesses a chemical structure that necessitates a carefully planned and executed disposal strategy.[1][2] This guide provides a direct, procedurally-focused operational plan for its safe handling and disposal, grounded in an understanding of its chemical properties.
Core Principle: Disposal Classification Based on Chemical Structure
The proper disposal pathway for any chemical is dictated by its functional groups and overall structure. For this compound, two key features determine its classification:
-
Halogenated Phenyl Group: The presence of two chlorine atoms and a fluorine atom on the phenyl ring firmly categorizes this compound as a halogenated organic compound .[3] Halogenated wastes are subject to specific disposal regulations due to the potential for forming toxic byproducts, such as hydrogen chloride and hydrogen fluoride, during improper treatment. They must be incinerated in specialized facilities equipped with afterburners and scrubbers.[4][5]
-
Carboxylic Acid Group: The -COOH group imparts acidic properties. This requires segregation from bases to prevent vigorous and potentially hazardous neutralization reactions.[3]
Therefore, this compound must be treated as halogenated organic acid waste .
Hazard Profile & Essential Protective Measures
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related isoxazole derivatives provide a strong basis for hazard assessment. The expected hazards include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust.[6][7]
Personal Protective Equipment (PPE) Requirements
A proactive approach to safety is critical. The following PPE is mandatory when handling the compound and its waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of solutions or contact with fine dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., double nitrile). | Prevents skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste.[5] |
| Body Protection | Fully-buttoned laboratory coat. | Minimizes the risk of contamination to personal clothing. |
| Respiratory | NIOSH-approved respirator. | Required when handling the solid outside of a fume hood or if dust formation is likely.[4][5] |
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic disposal process is essential for ensuring safety and regulatory compliance. Do not deviate from this segregation and containment workflow.
Step 1: Waste Segregation
This is the most critical control point in the process. Improper segregation can lead to dangerous chemical reactions, contaminate entire waste streams, and significantly increase disposal costs.[8]
-
Designated Waste Stream: All waste containing this compound must be collected in a container designated exclusively for "Halogenated Organic Waste." [3][9]
-
Critical Incompatibilities: DO NOT mix this waste with:
Step 2: Container Selection and Labeling
-
Container Type: Use a clearly marked, sealable, and chemically compatible waste container. High-density polyethylene (HDPE) carboys are often preferred for halogenated waste to prevent the corrosion that can occur with metal containers.[10]
-
Labeling: The container must be labeled clearly and accurately before the first drop of waste is added.[9] The label must include:
Step 3: Waste Accumulation and Storage
-
Pure Compound/Residue: Carefully transfer any residual solid from its original container into the designated halogenated waste container using a dedicated spatula or funnel.
-
Contaminated Materials: All disposable materials that have come into contact with the compound (e.g., gloves, weighing papers, pipette tips, spill cleanup materials) must also be placed in the same designated halogenated waste container.
-
Container Management: Keep the waste container sealed at all times, except when actively adding waste.[9] This prevents the release of vapors and protects against spills.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[10] Ensure secondary containment is used where required by your institution.
Step 4: Final Disposal
Arrange for the collection of the waste container through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous material disposal company.[4][5] Never attempt to dispose of this material through standard municipal waste or sewer systems.[4][10]
Disposal Decision Workflow
The following diagram illustrates the logical pathway for ensuring the proper segregation and disposal of this chemical.
Caption: Decision workflow for the disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. hurawalhi.com [hurawalhi.com]
- 3. bucknell.edu [bucknell.edu]
- 4. lgcstandards.com [lgcstandards.com]
- 5. capotchem.com [capotchem.com]
- 6. aksci.com [aksci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Researcher's Comprehensive Guide to Safely Handling 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic Acid
For the adept researcher, scientist, or drug development professional, the introduction of a novel compound into the laboratory workflow is a moment of both opportunity and critical responsibility. 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid is a versatile heterocyclic building block with significant potential in pharmaceutical and agricultural research.[1][2] Its unique structure, featuring a halogenated phenyl group and an isoxazole ring, makes it a valuable intermediate in the synthesis of bioactive molecules.[1] However, the very reactivity that makes this compound promising necessitates a robust and well-understood safety protocol to ensure the well-being of laboratory personnel and the integrity of the research.
This guide provides essential, immediate safety and logistical information for handling this compound. It is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your laboratory.
Hazard Assessment: Understanding the Compound's Profile
Inferred Primary Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[3]
-
Eye Damage: Contact with eyes can cause serious irritation, redness, and pain.[3]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the lungs and respiratory system.[3][5]
-
Harmful if Swallowed: Ingestion may be harmful.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the most critical immediate step to mitigate exposure risks. PPE does not eliminate the hazard, but it provides a crucial barrier.[6] The minimum required PPE for handling this compound includes:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Nitrile offers good resistance to a variety of chemicals, including many solvents, acids, and bases.[7] Given the unknown full reactivity profile of the compound, nitrile provides a reliable initial barrier. Always double-check glove compatibility if using with specific solvents. |
| Eye Protection | Chemical splash goggles | To protect against splashes of solutions containing the compound, chemical splash goggles that form a seal around the eyes are mandatory.[6][8] Standard safety glasses do not offer sufficient protection from chemical splashes.[6] |
| Body Protection | Long-sleeved laboratory coat | A lab coat protects the skin and personal clothing from accidental spills and contamination.[7][9] |
| Footwear | Closed-toe shoes | To prevent injury from spills or dropped equipment. |
For procedures with a higher risk of generating dust or aerosols, such as weighing the solid compound or preparing concentrated solutions, additional precautions are necessary.
Enhanced PPE for High-Risk Procedures:
-
Face Shield: Worn in conjunction with goggles, a face shield provides an additional layer of protection for the entire face from splashes.[6][8]
-
Respiratory Protection: If working outside of a certified chemical fume hood where dust or aerosols may be generated, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended as a backup to engineering controls.[5]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling minimizes the risk of exposure and ensures the experiment's integrity.
3.1. Preparation and Weighing:
-
Designated Area: Conduct all handling of the solid compound within a certified chemical fume hood to control potential dust and vapors.
-
Pre-weighing Checks: Ensure the analytical balance is clean and calibrated. Prepare all necessary utensils (spatulas, weigh boats) beforehand.
-
Donning PPE: Put on all required PPE before opening the compound's container.
-
Dispensing: Slowly and carefully dispense the required amount of the solid compound to minimize dust generation.
-
Container Sealing: Immediately and securely close the container after dispensing.
-
Cleaning: Clean any spills on the balance and surrounding area immediately using a damp cloth, which should then be disposed of as hazardous waste.
3.2. Solution Preparation:
-
Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed compound.
-
Dissolution: Use gentle agitation (stirring or sonication) to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Labeling: Clearly label the vessel with the compound name, concentration, solvent, date, and your initials.
3.3. Post-Handling:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then a cleaning solution.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
The following flowchart outlines the standard operating procedure for handling this chemical.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is paramount to environmental stewardship and laboratory safety. As a chlorinated and fluorinated organic compound, this compound and its associated waste must be treated as hazardous.[10]
Waste Segregation and Disposal:
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container for halogenated organic compounds. Do not mix with other waste streams unless compatibility has been verified.
-
Empty Containers: "Empty" containers of the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines for chemically contaminated items.[11]
-
Neutralization: Do not attempt to neutralize this compound without a thoroughly vetted and approved protocol, as reactions could be unpredictable and potentially hazardous.
Always adhere to your institution's and local regulations for hazardous waste disposal.[12]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and correct action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water.[5] Seek immediate medical attention. |
All laboratory personnel should be aware of the location and operation of safety showers, eyewash stations, and fire extinguishers.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely unlock the scientific potential of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 763109-73-5 | this compound - Moldb [moldb.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. uah.edu [uah.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
